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  • Product: Zinc Chloride Hydroxide
  • CAS: 55802-61-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure of Simonkolleite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of simonkolleite (Zn₅(OH)₈Cl₂·H₂O), a layered double hydroxide (B78521) of significant interest in various scientific fields, including materials science and potentially as a precursor for zinc oxide nanoparticles in biomedical applications.[1][2] This document details the crystallographic parameters, atomic coordination, and the experimental methodologies used for its characterization.

Crystallographic Data

The crystal structure of simonkolleite has been determined through single-crystal X-ray diffraction studies.[3][4] It crystallizes in the rhombohedral space group R3m.[3][4][5] The structure is characterized by a layered arrangement of zinc-containing polyhedra.[6][7]

Table 1: Crystallographic Data for Simonkolleite

ParameterValueReference
FormulaZn₅(OH)₈Cl₂·H₂O[3][5][8]
Crystal SystemRhombohedral[3][4]
Space GroupR3m[3][4][5]
Unit Cell Parametersa = 6.3412(3) Å[3][4]
c = 23.646(1) Å[3][4]
Unit Cell Volume (V)823.4(1) ų[3][4]
Formula Units per Unit Cell (Z)3[3][4]
R-index1.6%[3][4]

Atomic Structure and Coordination

The crystal structure of simonkolleite features two distinct zinc environments.[3][5] One zinc atom, Zn(1), is octahedrally coordinated by six hydroxide (OH) groups.[3][5] The second zinc atom, Zn(2), is tetrahedrally coordinated by three hydroxide groups and one chlorine atom.[3][5] These coordination polyhedra form sheets that are stacked along the c-axis, with water molecules and chloride ions located in the interlayer space.[6][7]

The [Zn(OH)₆] octahedra share edges to form a dioctahedral sheet.[3][5] The [Zn(OH)₃Cl] tetrahedra are attached to this sheet and point away from it.[3][5] The layers are held together by hydrogen bonds between the hydroxide groups of one layer and the chloride anions and interstitial water molecules of the adjacent layers.[3]

Table 2: Selected Interatomic Distances for Simonkolleite

BondDistance (Å)Reference
2.127[3][4]
2.041[3][4]

Experimental Protocols

The characterization and structural analysis of simonkolleite involve several key experimental techniques.

Synthesis of Simonkolleite

Simonkolleite can be synthesized through various methods, including:

  • Precipitation: This common method involves the precise pH adjustment of a zinc chloride (ZnCl₂) solution with a base, such as sodium hydroxide (NaOH), in an aqueous solution.[9] The reaction is typically carried out at a controlled temperature, for example, 50 °C.[9]

  • Hydrothermal Synthesis: This technique involves the reaction of zinc-containing precursors in an aqueous solution at elevated temperatures and pressures in an autoclave.[2][10]

  • Metallic Zinc Oxidation: A more recent, environmentally friendly approach utilizes the direct oxidation of metallic zinc in an aqueous solution of betaine (B1666868) hydrochloride.[1][2] This method can produce pure simonkolleite nano/microcrystals.[1][2]

X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of simonkolleite. A typical experimental workflow involves:

  • Crystal Selection: A suitable single crystal of simonkolleite is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with monochromatic X-rays (e.g., MoKα radiation).[3][4] Diffraction data are collected over a range of angles.

  • Data Reduction: The raw diffraction intensities are corrected for various factors, including Lorentz-polarization effects, background scattering, and absorption.[3]

  • Structure Solution and Refinement: The corrected data are used to solve the crystal structure, typically using direct methods, and then refined to obtain the final atomic coordinates and crystallographic parameters.[3] The quality of the refinement is assessed by the R-index.[3][4]

Powder X-ray diffraction (PXRD) is also extensively used to identify simonkolleite and assess the purity of synthesized samples.[10][11][12]

Spectroscopic and Thermal Analysis
  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in simonkolleite, such as the O-H stretching vibrations of the hydroxide groups and water molecules, and the vibrations involving the chloride ions.[13]

  • Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of simonkolleite and its decomposition pathway to zinc oxide (ZnO).[2][5][13] The analysis reveals mass loss at different temperatures corresponding to the loss of water and hydrochloric acid.[7]

Structural and Experimental Workflow Visualization

The following diagrams illustrate the key aspects of the simonkolleite crystal structure and a general workflow for its analysis.

G Coordination Environment in Simonkolleite Zn1 Zn(1) OH1 OH Zn1->OH1 Octahedral OH2 OH Zn1->OH2 Octahedral OH3 OH Zn1->OH3 Octahedral OH4 OH Zn1->OH4 Octahedral OH5 OH Zn1->OH5 Octahedral OH6 OH Zn1->OH6 Octahedral Zn2 Zn(2) OH7 OH Zn2->OH7 Tetrahedral OH8 OH Zn2->OH8 Tetrahedral OH9 OH Zn2->OH9 Tetrahedral Cl Cl Zn2->Cl Tetrahedral

Caption: Coordination polyhedra of the two distinct zinc sites in the simonkolleite crystal structure.

G Simonkolleite Crystal Structure Analysis Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_structure Structure Determination synthesis Simonkolleite Synthesis (e.g., Precipitation) pxrd Powder XRD (Phase Purity) synthesis->pxrd sem SEM (Morphology) synthesis->sem ftir FTIR (Functional Groups) synthesis->ftir tga TGA (Thermal Stability) synthesis->tga scxrd Single-Crystal XRD synthesis->scxrd data_reduction Data Reduction scxrd->data_reduction structure_solution Structure Solution & Refinement data_reduction->structure_solution cif Crystallographic Information File structure_solution->cif

Caption: A generalized workflow for the synthesis and structural analysis of simonkolleite.

References

Exploratory

zinc chloride hydroxide chemical formula and properties

An In-depth Technical Guide to Zinc Chloride Hydroxide (B78521) This technical guide provides a comprehensive overview of the chemical formula, properties, synthesis, and characterization of zinc chloride hydroxide, with...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Zinc Chloride Hydroxide (B78521)

This technical guide provides a comprehensive overview of the chemical formula, properties, synthesis, and characterization of zinc chloride hydroxide, with a primary focus on its monohydrate form, Zn₅(OH)₈Cl₂·H₂O. This compound is also known by several other names, including tetrabasic zinc chloride (TBZC), basic zinc chloride, zinc hydroxychloride, zinc oxychloride, and its mineral form, simonkolleite.[1][2] It is a colorless crystalline solid that is insoluble in water.[1][2]

Chemical and Physical Properties

Zinc chloride hydroxide monohydrate is a compound with applications ranging from nutritional supplements for animals to stabilizing agents in fungicides and components in cosmetic formulations.[1][3] Its insolubility in water and organic solvents, coupled with its solubility in acids, ammonia, and EDTA solutions, are key characteristics.[1]

Quantitative Data Summary

The key quantitative properties of zinc chloride hydroxide monohydrate (simonkolleite) are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

PropertyValueSource
Chemical Formula Zn₅(OH)₈Cl₂·H₂O[1][4][5]
Molar Mass 551.87 g·mol⁻¹[1]
Appearance White or colorless crystalline solid[1]
Density 3.3 g/cm³[1]
Measured Density 3.20 g/cm³[1][6]
Calculated Density 3.35 g/cm³[1]
Solubility in water Insoluble (pH 6.9)[1]
Solubility in organic solvents Insoluble[1]
Mohs Hardness 1.5[1]

Table 2: Crystallographic Properties

PropertyValueSource
Crystal System Hexagonal (Trigonal)[1]
Space Group R3m[1][7]
Unit Cell Parameters a = 6.34 Å, c = 23.66 Å[1]
Coordination Geometry Octahedral and tetrahedral for Zinc[1]

Crystal Structure

Simonkolleite possesses a rhombohedral crystal structure.[1][7] The structure features two distinct zinc coordination environments. One zinc site (Zn(1)) is octahedrally coordinated to six hydroxide (OH) groups, forming [Zn(OH)₆] octahedra. The other zinc site (Zn(2)) is tetrahedrally coordinated to three OH groups and one chlorine atom, forming [Zn(OH)₃Cl] tetrahedra.[1][7] The [Zn(OH)₆] octahedra share edges to form sheets. The [Zn(OH)₃Cl] tetrahedra are attached to these sheets. Intercalated between these layers are water molecules, with hydrogen bonding between the hydroxide groups, chloride ions, and water molecules holding the structure together.[1]

G Crystal Structure of Simonkolleite cluster_layer1 Layer 1 cluster_interlayer Interlayer Space cluster_layer2 Layer 2 Zn1_1 Zn(1) (Octahedral) OH1 OH Zn1_1->OH1 coord. OH2 OH Zn1_1->OH2 coord. OH3 OH Zn1_1->OH3 coord. OH4 OH Zn1_1->OH4 coord. OH5 OH Zn1_1->OH5 coord. OH6 OH Zn1_1->OH6 coord. H2O H₂O OH6->H2O H-bond Zn2_1 Zn(2) (Tetrahedral) OH_t1 OH Zn2_1->OH_t1 coord. OH_t2 OH Zn2_1->OH_t2 coord. OH_t3 OH Zn2_1->OH_t3 coord. Cl1 Cl Zn2_1->Cl1 coord. Cl2 Cl H2O->Cl2 H-bond Zn1_2 Zn(1) (Octahedral) OH7 OH OH7->Cl1 H-bond

Caption: Simplified 2D representation of the layered crystal structure of simonkolleite.

Experimental Protocols

Synthesis of Zinc Chloride Hydroxide Monohydrate

Several methods are reported for the synthesis of zinc chloride hydroxide. Two common laboratory-scale procedures are detailed below.

This method involves the direct reaction of a zinc chloride solution with zinc oxide.

Protocol:

  • Prepare a 6 M aqueous solution of zinc chloride (ZnCl₂) by dissolving 24.42 g of ZnCl₂ in 30 mL of deionized water. The initial pH of this solution will be approximately 3.[4]

  • Prepare a suspension of zinc oxide (ZnO) by adding 14.65 g (0.18 mol) of ZnO powder to 70 mL of deionized water.[4]

  • Heat the ZnO suspension to 90 °C with stirring.[4]

  • Add the ZnCl₂ solution to the heated ZnO suspension in a single step.[4]

  • Continue stirring the mixture at 90 °C for 2 hours. The pH of the solution should reach approximately 7.[4]

  • Filter the resulting white precipitate using a Büchner funnel.

  • Wash the precipitate thoroughly with deionized water to remove any unreacted salts.

  • Dry the product in an oven at a temperature below 100 °C or under vacuum.[8]

G start Start prep_zncl2 Prepare 6M ZnCl₂ solution start->prep_zncl2 prep_zno Prepare ZnO suspension in H₂O start->prep_zno mix Add ZnCl₂ solution to ZnO suspension prep_zncl2->mix heat_zno Heat ZnO suspension to 90°C prep_zno->heat_zno heat_zno->mix react Stir at 90°C for 2 hours (pH ≈ 7) mix->react filter Filter the white precipitate react->filter wash Wash with deionized water filter->wash dry Dry the product wash->dry end Zn₅(OH)₈Cl₂·H₂O dry->end

Caption: Workflow for the synthesis of Zn₅(OH)₈Cl₂·H₂O from ZnO and ZnCl₂.

Hydrothermal methods can be employed to produce well-crystallized zinc chloride hydroxide.

Protocol:

  • Prepare a 1 M starting solution of zinc chloride in distilled water.[9]

  • The pH of the starting solution can be adjusted by the addition of NaOH to influence the crystal size.[9]

  • Transfer 60 mL of the prepared solution into a Teflon-lined autoclave, ensuring the fill ratio is around 75%.[9]

  • Seal the autoclave and heat it to 220 °C. Maintain this temperature for 2 hours without agitation.[9]

  • Cool the autoclave down to room temperature at a controlled rate of 1 °C/min.[9]

  • Harvest the resulting white powder.

  • Wash the product with distilled water and dry it.

Characterization Techniques

XRD is used to identify the crystalline phases and determine the crystal structure of the synthesized material.

Typical Experimental Parameters:

  • Instrument: Powder X-ray diffractometer

  • Radiation Source: Cu Kα (λ = 1.5406 Å)

  • Operating Voltage and Current: 40 kV and 30-40 mA

  • Scan Range (2θ): 5° to 70°

  • Step Size: 0.02° to 0.05°

  • Dwell Time: 1 to 12 seconds per step

The resulting diffraction pattern can be compared with standard diffraction patterns from databases (e.g., JCPDS card no. 07-0155 for simonkolleite) to confirm the identity of the product.[3]

TGA/DTA is used to study the thermal stability and decomposition behavior of the compound.

Typical Experimental Conditions:

  • Instrument: TGA/DTA analyzer

  • Heating Rate: 5 to 20 °C/min

  • Temperature Range: Room temperature to 1000 °C

  • Atmosphere: Air, nitrogen, or humidified nitrogen

  • Sample Mass: 5-10 mg

Thermal Decomposition

The thermal decomposition of zinc chloride hydroxide monohydrate is a multi-stage process that is sensitive to the surrounding atmosphere, particularly the partial pressure of water.[10] The final product of decomposition is zinc oxide (ZnO).[7]

The decomposition generally proceeds as follows:

  • Dehydration: Loss of the single mole of lattice water.[7]

  • Intermediate Formation: Further dehydration between 165-210 °C leads to a mixture of ZnO and an intermediate, Zn(OH)Cl.[7]

  • Decomposition of Intermediate: Between 210-300 °C, Zn(OH)Cl decomposes to ZnO and ZnCl₂.[7]

  • Volatilization: At higher temperatures, zinc chloride volatilizes, leaving a final residue of zinc oxide.[7]

The total mass loss can vary between approximately 26% and 41% depending on whether the chlorine is released as HCl or volatilized as ZnCl₂.[10]

G start Zn₅(OH)₈Cl₂·H₂O dehydration Dehydration start->dehydration ~165-210°C intermediate ZnO + Zn(OH)Cl dehydration->intermediate decomposition Decomposition intermediate->decomposition ~210-300°C products ZnO + ZnCl₂ decomposition->products volatilization Volatilization of ZnCl₂ products->volatilization >300°C final_product ZnO volatilization->final_product

Caption: Thermal decomposition pathway of Zn₅(OH)₈Cl₂·H₂O.

Applications

Zinc chloride hydroxide has several notable applications across various fields:

  • Animal Nutrition: It is used as a nutritional supplement for animals, providing a bioavailable source of zinc.[1]

  • Agriculture: It acts as a stabilizing agent in nutritional and fungicidal compositions for plants.[1]

  • Cosmetics: In cosmetic formulations, it is primarily used as a bulking agent to add volume and improve the texture of products like creams and lotions.[3]

  • Coatings: It is used in coating compositions, for instance, to prevent algal growth on building materials.[11]

  • Precursor for ZnO: It serves as a precursor for the synthesis of zinc oxide particles with controlled morphologies.[12]

References

Foundational

natural occurrence and formation of simonkolleite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Occurrence and Formation of Simonkolleite

Introduction

Simonkolleite (Zn₅(OH)₈Cl₂·H₂O) is a layered double hydroxide (B78521) (LDH) mineral, also referred to as a zinc hydroxy compound, tetrabasic zinc chloride (TBZC), or basic zinc chloride.[1][2] It is a colorless crystalline solid, typically forming tabular hexagonal crystals.[1][3] First described as a new mineral in 1985 from samples collected in Richelsdorf, Germany, simonkolleite is of interest to researchers for its applications as a precursor for zinc oxide (ZnO) synthesis, its role in corrosion processes, and its potential use in nutritional supplements and drug delivery systems.[1][4] This guide provides a comprehensive overview of its natural occurrence, formation mechanisms, physicochemical properties, and established experimental protocols for its synthesis.

Natural Occurrence and Geological Setting

Simonkolleite is a rare secondary mineral. Its formation in nature is primarily associated with anthropogenic environments or the weathering of specific zinc-bearing materials.

  • Weathering of Zinc-Bearing Slag: The type locality for simonkolleite is the slag dumps of the Richelsdorf Smelter in Hesse, Germany.[3][5] It forms there as a weathering product of slags rich in zinc.[1][3]

  • Corrosion Product: Simonkolleite is frequently identified as a corrosion product on zinc-bearing metals, such as galvanized steel, particularly when exposed to environments rich in chloride ions, like marine atmospheres.[6][7] Its formation can act as a corrosion stabilizer.[8]

  • Associated Minerals: In its natural settings, simonkolleite is found in association with other secondary zinc minerals. These include native zinc, hydrocerussite, diaboleite, zincite, and hydrozincite.[1][9]

Formation Mechanisms

The formation of simonkolleite is governed by the availability of zinc (Zn²⁺), hydroxide (OH⁻), and chloride (Cl⁻) ions in an aqueous environment. The precise pH and concentration of these ions are critical factors that dictate its precipitation over other zinc compounds like zinc oxide (ZnO) or zinc hydroxide (Zn(OH)₂).[8][10]

Formation from Precursor Ions

The fundamental chemical reaction involves the combination of zinc, hydroxide, and chloride ions, along with water, to form the crystalline structure. The process generally requires a controlled pH to ensure the stability of the layered hydroxide structure.

Zn Zn²⁺ Ions Simonkolleite Simonkolleite Zn₅(OH)₈Cl₂·H₂O Zn->Simonkolleite Precipitation Cl Cl⁻ Ions Cl->Simonkolleite Precipitation OH OH⁻ Ions (from H₂O, controlled pH) OH->Simonkolleite Precipitation H2O H₂O H2O->Simonkolleite Precipitation start Start prep_solution Prepare aqueous betaine (B1666868)·HCl solution (10-40%) start->prep_solution add_zn Add metallic Zn grains to solution prep_solution->add_zn incubate Incubate with shaking (e.g., 40 °C, 200 rpm) for 1-15 days add_zn->incubate separate Separate solid product via centrifugation incubate->separate wash Wash with H₂O and Methanol separate->wash dry Dry final product (Simonkolleite crystals) wash->dry end End dry->end

References

Exploratory

basic zinc chloride synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Basic Zinc Chloride

Introduction

Basic zinc chloride, chemically known as pentazinc dichloride octahydroxide monohydrate (Zn₅(OH)₈Cl₂·H₂O), is a layered inorganic compound of significant interest in various fields, including animal nutrition, pharmaceuticals, and material science.[1][2] Its naturally occurring mineral form is called simonkolleite.[1] This compound serves as a stable and bioavailable source of zinc and acts as a precursor for the synthesis of zinc oxide (ZnO) nanoparticles with controlled morphologies.[1][3][4]

This technical guide provides detailed protocols for the synthesis of basic zinc chloride via a common precipitation method and outlines the key analytical techniques used for its comprehensive characterization. The information is intended for researchers, scientists, and professionals involved in chemical synthesis and drug development.

Part 1: Synthesis of Basic Zinc Chloride

The synthesis of basic zinc chloride can be achieved through several routes, including the hydrolysis of zinc chloride solutions with a base, the reaction of zinc oxide with zinc chloride, or the use of zinc-containing waste materials.[1][2][5] The most prevalent and controllable laboratory method is the precipitation from a zinc chloride solution using a basic reagent like ammonia (B1221849) or sodium hydroxide (B78521).[1][6][7]

Experimental Protocol: Synthesis by Ammonia Precipitation

This protocol details a common method for synthesizing micron-sized hexagonal flake basic zinc chloride.[6][8]

Materials and Equipment:

  • Zinc chloride (ZnCl₂)

  • Ammonia solution (NH₃·H₂O)

  • Deionized water

  • Reaction vessel (e.g., 2000 mL reactor) with stirring and heating capabilities

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

  • pH meter

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a zinc chloride solution with a concentration ranging from 1.0 to 2.0 mol/L.[8]

    • Prepare an ammonia solution. The concentration can be adjusted to control the precipitation rate.[6]

  • Reaction Setup:

    • Add a specific volume of the zinc chloride solution to the reaction vessel.

    • Begin stirring and heat the solution to the desired reaction temperature, typically between 60°C and 90°C.[6][8]

  • Precipitation:

    • Slowly add the ammonia solution to the heated zinc chloride solution at a controlled flow rate (e.g., 300 mL/min).[8] The slow addition is crucial for controlling particle size and morphology.

    • Monitor the pH of the solution. The reaction is typically carried out at a pH between 5 and 9.[7]

  • Aging/Maturation:

    • After the complete addition of the ammonia solution, allow the reaction to continue for a set period, generally from 20 to 60 minutes, while maintaining the temperature and stirring.[6][8]

    • For improved crystallinity, an optional aging step can be introduced where the suspension is left to mature for several hours (e.g., 5 hours) at the reaction temperature.[8]

  • Product Recovery and Purification:

    • Cool the suspension to room temperature.

    • Filter the white precipitate using a filtration apparatus.

    • Wash the collected solid several times with deionized water to remove any unreacted salts and by-products.

    • Washing can also be performed with ethyl alcohol.[9]

  • Drying:

    • Dry the purified product in an oven at a temperature between 80°C and 105°C for 4 to 8 hours to obtain the final basic zinc chloride powder.[6]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_recovery 3. Recovery start_end start_end process process input input output output ZnCl2_sol ZnCl₂ Solution Reactor Heat & Stir (60-90°C) ZnCl2_sol->Reactor NH3_sol NH₃ Solution Precipitate Add NH₃ Control pH (5-9) NH3_sol->Precipitate Reactor->Precipitate Age Age Slurry (0.5-5h) Precipitate->Age Filter Filter Age->Filter Wash Wash with DI Water Filter->Wash Dry Dry (80-105°C) Wash->Dry FinalProduct Zn₅(OH)₈Cl₂·H₂O Powder Dry->FinalProduct

Caption: Workflow for the synthesis of basic zinc chloride.

Table 1: Summary of Synthesis Parameters
ParameterRange/ValueReference
ZnCl₂ Concentration50.0-150.0 g/L (or ~1.0-2.0 mol/L)[6][8]
Base UsedAmmonia (NH₃·H₂O) or Sodium Hydroxide (NaOH)[6][7]
Reaction Temperature60°C - 90°C[6][8]
Reaction Time20 - 60 minutes[6][8]
Aging Time0.5 - 5 hours[8]
Final pH5 - 9[7]
Drying Temperature80°C - 105°C[6]
Drying Time4 - 8 hours[6]
Reported Particle SizeD10 > 100 µm, D95 > 450 µm (for specific methods)[5][10]

Part 2: Characterization of Basic Zinc Chloride

Characterization is essential to confirm the synthesis of the correct compound (simonkolleite), assess its purity, and determine its physical properties such as crystal structure and morphology.

Characterization Techniques & Protocols

1. X-ray Diffraction (XRD)

  • Purpose: To identify the crystalline phase and determine lattice parameters. Basic zinc chloride has a distinct diffraction pattern.

  • Protocol: The powder sample is mounted on a sample holder and scanned using a diffractometer, typically with Cu Kα radiation. Data is collected over a 2θ range (e.g., 10-80°) with a defined step size and scan speed. The resulting pattern is compared with standard diffraction data (e.g., JC-PDF: 01-077-2311).[11]

  • Expected Results: Simonkolleite is rhombohedral with the space group R3m.[1][12][13] The diffraction pattern should show sharp peaks corresponding to the crystalline structure, confirming the absence of amorphous phases or impurities like ZnO.[11][14]

Table 2: Crystallographic Data for Simonkolleite (Zn₅(OH)₈Cl₂·H₂O)

ParameterValueReference
Crystal SystemRhombohedral (Hexagonal axes)[1][12]
Space GroupR3m[12][13]
Lattice Constant (a)6.3412(3) Å[12][13]
Lattice Constant (c)23.646(1) Å[12][13]
Key XRD Peaks (2θ)Major peaks expected at ~11.2°, 22.5°, 33.0°[11]

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To identify the functional groups present in the molecule, such as hydroxyl (-OH) groups and water of hydration.

  • Protocol: A small amount of the powder sample is mixed with KBr and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Expected Results: The spectrum will show a broad absorption band around 3000-3600 cm⁻¹ due to O-H stretching of the hydroxide groups and water molecules.[15] H-O-H bending vibrations from water may appear around 1600 cm⁻¹.[16] The region below 1000 cm⁻¹ will contain vibrations corresponding to Zn-O and Zn-O-H bonds.[17]

Table 3: Key FTIR Peak Assignments for Basic Zinc Chloride

Wavenumber (cm⁻¹)AssignmentReference
~3000-3600O-H stretching (hydroxide groups and H₂O)[15]
~1600H-O-H bending (water of hydration)[16]
Below 1000Zn-O-H bending and Zn-O stretching modes[17]

3. Thermogravimetric Analysis (TGA)

  • Purpose: To study the thermal stability and decomposition pathway of the compound.

  • Protocol: A small, accurately weighed sample is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10°C/min). The mass loss is recorded as a function of temperature.

  • Expected Results: The thermal decomposition of Zn₅(OH)₈Cl₂·H₂O occurs in several stages.[1][18]

    • Loss of the single mole of lattice water.[1]

    • Decomposition of the hydroxide layers to form a mixture of ZnO and intermediate Zn(OH)Cl between 165-210°C.[1]

    • Decomposition of Zn(OH)Cl to ZnO and volatile ZnCl₂ between 210-300°C.[1][18]

    • At higher temperatures, volatilization of the remaining zinc chloride occurs, leaving a final residue of pure ZnO.[1][19]

Table 4: Thermal Decomposition Stages of Zn₅(OH)₈Cl₂·H₂O

Temperature RangeDecomposition StepProductsReference
~150°C - 165°CDehydrationLoss of H₂O[1]
165°C - 210°CDehydroxylation (Partial)ZnO + Zn(OH)Cl[1]
210°C - 300°CDehydroxylation (Final)ZnO + ZnCl₂[1]
> 400°CVolatilizationZnO (final residue)[1][20]

4. Scanning Electron Microscopy (SEM)

  • Purpose: To visualize the surface morphology, particle size, and shape of the synthesized powder.

  • Protocol: The powder sample is mounted on an SEM stub using conductive adhesive tape and sputter-coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging. The sample is then imaged in the SEM chamber under high vacuum.

  • Expected Results: Basic zinc chloride typically forms hexagonal, plate-like crystals or flakes.[3][8][12][14] The size of these plates can range from nanometers to tens of micrometers, depending on the synthesis conditions.[8][14]

Characterization Techniques and Properties Diagram

Characterization_Map technique technique property property material material BZC Basic Zinc Chloride Zn₅(OH)₈Cl₂·H₂O XRD X-ray Diffraction (XRD) BZC->XRD FTIR FTIR Spectroscopy BZC->FTIR TGA Thermogravimetric Analysis (TGA) BZC->TGA SEM Scanning Electron Microscopy (SEM) BZC->SEM Phase Crystalline Phase & Purity XRD->Phase identifies Structure Crystal Structure & Lattice Parameters XRD->Structure determines Bonds Functional Groups (e.g., -OH, H₂O) FTIR->Bonds identifies Stability Thermal Stability & Decomposition TGA->Stability measures Morphology Particle Shape & Size SEM->Morphology visualizes

Caption: Key characterization techniques and the properties they reveal.

References

Foundational

tetrabasic zinc chloride solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of Tetrabasic Zinc Chloride (Zn₅(OH)₈Cl₂·H₂O)

Introduction

Tetrabasic zinc chloride (TBZC), a zinc hydroxy-mineral with the chemical formula Zn₅(OH)₈Cl₂·H₂O, is a compound of significant interest in various scientific and industrial fields.[1] Also known by names such as zinc hydroxychloride, zinc oxychloride, or its mineral form, simonkolleite, it presents as a colorless or white crystalline solid.[1][2][3] Its unique physicochemical properties—most notably its low water solubility, high thermal stability, and enhanced bioavailability compared to other zinc sources—have made it a preferred choice as a nutritional supplement in animal feed.[4][5][6] It is also utilized in coating compositions, as a stabilizing agent, and in the synthesis of other chemical products.[2][3]

This technical guide provides a comprehensive overview of the solubility and stability of tetrabasic zinc chloride, targeting researchers, scientists, and professionals in drug development. It consolidates quantitative data, details relevant experimental protocols, and visualizes key processes to facilitate a deeper understanding of this compound's behavior.

Solubility Profile

The solubility of TBZC is a critical factor in its application, particularly in biological systems where controlled release of zinc ions is desirable.

Qualitative Solubility

Tetrabasic zinc chloride is characterized by its very low solubility in water and organic solvents.[1][4] This property makes it non-hygroscopic and relatively unreactive in complex mixtures like animal feed, preventing caking and undesirable interactions with other components.[2][7] Despite its insolubility in neutral aqueous solutions, TBZC is soluble in mineral acids, where it dissolves to form the corresponding zinc salts.[1] It is also soluble in solutions containing complexing agents, such as ammonia (B1221849), amines, and EDTA.[1] In weakly acidic environments, it can dissolve, which is a key aspect of its bioavailability in the gastrointestinal tract.[5] When suspended in water, it produces a pH of approximately 6.9.[1][8][9]

dot

cluster_main pH-Dependent Behavior of TBZC tbzc TBZC Solid Zn₅(OH)₈Cl₂·H₂O ions Dissolved Species (Zn²⁺, Cl⁻, H₂O) tbzc->ions Dissolution decomp Decomposition Products (e.g., Zn(OH)₂) tbzc->decomp Conversion acid Strongly Acidic (e.g., pH < 4) acid->ions Favors neutral Neutral pH (~6.9) neutral->tbzc Stable Suspension (Insoluble) alkaline Alkaline alkaline->decomp Favors ions->tbzc Precipitation

Caption: pH-dependent solubility and reactivity of TBZC.

Quantitative Solubility Data
Solvent/ConditionSolubility DescriptionpHReference
WaterPractically Insoluble6.9[1][4][8]
Organic SolventsInsoluble-[1]
Mineral AcidsSolubleLow[1]
Weak AcidsSolubleModerately Low[5]
Ammonia, Amine, EDTASoluble (Complex Formation)-[1]
PBS (Phosphate-Buffered Saline)Very low ion release~7.4[11]

Table 1: Summary of Tetrabasic Zinc Chloride Solubility.

Stability Profile

TBZC exhibits high stability under typical storage conditions and undergoes a predictable, multi-stage decomposition upon heating.

Thermal Stability

Thermal analysis studies using techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) show that TBZC decomposes in several distinct steps.[1][3][12] The process begins with the loss of its water of hydration, followed by the decomposition of the hydroxide (B78521) structure, and concludes with the volatilization of zinc chloride, ultimately leaving a residue of pure zinc oxide (ZnO).[1][3][13] An interesting characteristic is that the dehydrated intermediate mixture can be rehydrated back to simonkolleite upon exposure to cool, moist air.[1][3]

Temperature Range (°C)ProcessProductsReference
Initial HeatingDehydrationLoss of one mole of lattice water[1][3]
165 - 210 °CDehydroxylationMixture of ZnO and Zn(OH)Cl[1][3]
210 - 300 °CIntermediate DecompositionZnO and ZnCl₂[1][3]
> 300 °CVolatilizationZnO (final residue) and volatile ZnCl₂[1][3]

Table 2: Thermal Decomposition Stages of Tetrabasic Zinc Chloride.

dot

cluster_pathway Thermal Decomposition Pathway of TBZC start Zn₅(OH)₈Cl₂·H₂O (TBZC) step1 Loss of H₂O start->step1 Heat intermediate1 ZnO + Zn(OH)Cl step1->intermediate1 ~165-210°C step2 Decomposition of Zn(OH)Cl intermediate1->step2 intermediate2 ZnO + ZnCl₂ step2->intermediate2 ~210-300°C step3 Volatilization of ZnCl₂ intermediate2->step3 final ZnO Residue step3->final >300°C

Caption: Multi-stage thermal decomposition of TBZC to ZnO.

Chemical Stability

TBZC is stable under ordinary conditions of use and storage.[9] Its non-hygroscopic nature is a significant advantage over water-soluble salts like zinc sulfate.[4] It is generally unreactive in feed mixtures, ensuring that the zinc remains intact until it reaches the gastrointestinal tract.[7] However, it is incompatible with strong oxidizing agents and will react with strong acids and bases.[1][2] When heated to decomposition, it can emit toxic fumes of chlorine and zinc oxide.[9]

dot

cluster_stability Chemical Stability Factors for TBZC tbzc Tetrabasic Zinc Chloride (TBZC) Stable Unstable acid Strong Acids tbzc:s1->acid Causes Instability / Reaction base Strong Bases tbzc:s1->base Causes Instability / Reaction oxidizer Strong Oxidizers tbzc:s1->oxidizer Causes Instability / Reaction heat High Heat tbzc:s1->heat Causes Instability / Reaction neutral Neutral pH neutral->tbzc:s0 Conditions for Stability feed Feed Mixtures feed->tbzc:s0 Conditions for Stability storage Ambient Storage storage->tbzc:s0 Conditions for Stability

Caption: Factors influencing the chemical stability of TBZC.

Experimental Protocols

The synthesis and analysis of tetrabasic zinc chloride involve well-established chemical methods.

Synthesis Protocols

TBZC can be reliably synthesized through several methods, primarily involving the controlled precipitation from zinc salt solutions.

Method 1: Reaction of Zinc Chloride with Zinc Oxide This method involves the direct reaction of an aqueous zinc chloride solution with zinc oxide, often with the application of heat to increase the reaction rate and crystallinity of the product.[1]

  • Preparation: Prepare a zinc chloride solution by dissolving a specific mass of zinc chloride in deionized water (e.g., a mass ratio of 150:100 ZnCl₂ to water).[14]

  • Reaction: Slowly add a stoichiometric amount of zinc oxide powder to the stirred zinc chloride solution.[14]

  • Heating: Heat the mixture to a controlled temperature, typically between 80°C and 100°C.[14]

  • Maturation: Maintain the reaction at a constant temperature with continuous stirring for a period of 1 to 4 hours to allow for crystal growth.[14]

  • Isolation: After the reaction is complete, cool the mixture and collect the white precipitate by filtration.

  • Washing & Drying: Wash the collected solid with deionized water to remove any unreacted starting materials and soluble byproducts. Dry the final product in an oven at a moderate temperature (e.g., 80-105°C).[15]

Method 2: Hydrolysis of Zinc Chloride This protocol relies on increasing the pH of a zinc chloride solution to induce the precipitation of the basic salt.[1]

  • Preparation: Prepare an aqueous solution of zinc chloride (e.g., 97.6 g/L) and a basic solution such as ammonia water (e.g., 68.0 g/L NH₃).[15]

  • Induction: Prepare a reactor with a heated, mildly acidic solution (e.g., 0.05-1.0 mol/L HCl) at a controlled temperature between 60°C and 90°C.[15]

  • Synthesis: Add the zinc chloride solution and the ammonia water into the reactor simultaneously in a parallel flow manner while maintaining constant stirring and temperature.[15]

  • Maturation: After the addition is complete, allow the reaction to continue for 20-40 minutes.[15]

  • Isolation & Purification: Filter the resulting precipitate, wash it thoroughly with water, and dry to obtain the final TBZC product.[15]

dot

Caption: Workflow for TBZC synthesis via the ZnO route.

Analytical Methods

Protocol for Thermal Analysis The thermal stability and decomposition pathway of TBZC are typically investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

  • Sample Preparation: Place a small, precisely weighed amount of the TBZC sample (typically 5-10 mg) into an inert crucible (e.g., alumina).

  • Instrumentation: Place the sample in a TGA/DTA instrument.

  • Analysis Conditions: Heat the sample from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min). The analysis is conducted under a controlled atmosphere of either inert gas (like N₂) or air.[12]

  • Data Collection: Continuously record the sample weight (TGA curve) and the temperature difference between the sample and a reference (DTA curve) as a function of temperature.

  • Interpretation: Analyze the resulting curves to identify temperatures of mass loss, corresponding to the loss of water and decomposition events, and thermal events (endothermic/exothermic peaks). The solid residues at different temperatures can be further analyzed by techniques like X-ray Diffraction (XRD) to identify the crystalline phases.[12]

Conclusion

Tetrabasic zinc chloride (Zn₅(OH)₈Cl₂·H₂O) is a chemically stable compound characterized by its virtual insolubility in water and its predictable, multi-stage thermal decomposition to zinc oxide. Its stability in neutral environments and its solubility in acid are central to its efficacy as a zinc source in nutritional applications, allowing it to bypass interactions in feed mixtures and become bioavailable in the acidic environment of the stomach. The well-defined protocols for its synthesis and analysis further establish it as a reliable and controllable material for researchers and industry professionals. This guide provides the foundational technical data and methodologies essential for the effective application and study of this important zinc compound.

References

Exploratory

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Simonkolleite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simonkolleite (Zn₅(OH)₈Cl₂·H₂O), a layered zinc hydroxychloride mineral, is of significant interest in various fields, including materials science, catalysis, and potentially as a precursor in the synthesis of zinc oxide (ZnO) nanoparticles for biomedical applications. Understanding its thermal decomposition behavior is crucial for controlling the synthesis of ZnO with desired morphologies and properties. This technical guide provides a comprehensive overview of the thermal decomposition mechanism of simonkolleite, detailing the sequential reactions, intermediate products, and the influence of experimental conditions. The information is presented with clearly structured data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in the field.

Core Decomposition Mechanism

The thermal decomposition of simonkolleite is a multi-step process that involves dehydration, dehydroxylation, and the formation of intermediate phases before yielding the final product, zinc oxide (ZnO). The exact temperatures and mass losses associated with each step can vary depending on experimental conditions such as heating rate and atmosphere. However, a general consensus on the decomposition pathway has been established through various studies.

The process can be broadly divided into the following key stages:

  • Initial Dehydration: The process begins with the loss of the single molecule of lattice water.

  • Dehydroxylation and Formation of Intermediates: This is a critical and often complex stage where the hydroxide (B78521) layers break down. This stage leads to the formation of zinc oxide (ZnO) and an intermediate species, β-Zn(OH)Cl.

  • Decomposition of Intermediates: The intermediate β-Zn(OH)Cl further decomposes at higher temperatures. This decomposition can yield more ZnO and volatile zinc-containing species, primarily anhydrous zinc chloride (ZnCl₂). The formation and subsequent behavior of ZnCl₂ are highly dependent on the surrounding atmosphere.

  • Final Transformation to ZnO: At elevated temperatures, any remaining intermediates transform into the final stable product, crystalline ZnO. This step can also involve the sublimation or hydrolysis of zinc chloride.

Quantitative Data Presentation

The following table summarizes the quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies on the thermal decomposition of simonkolleite. It is important to note that the temperature ranges and mass loss percentages can show some variation between different studies due to differing experimental conditions.

Decomposition StageTemperature Range (°C)Key Events & Chemical ReactionsTheoretical Mass Loss (%)Observed Mass Loss (%)
Stage 1: Dehydration & Initial Decomposition ~170 - 230Loss of lattice water and initial dehydroxylation. Formation of ZnO and β-Zn(OH)Cl. Zn₅(OH)₈Cl₂·H₂O → 3ZnO + 2β-Zn(OH)Cl + 4H₂O13.05Varies
Stage 2: Decomposition of β-Zn(OH)Cl ~220 - 300Decomposition of the intermediate β-Zn(OH)Cl. 2β-Zn(OH)Cl → ZnO + ZnCl₂·0.25H₂O + 0.75H₂O-Varies
Stage 3: Further Decomposition & Hydrolysis > 230Further decomposition of hydrated zinc chloride. ZnCl₂·0.25H₂O → 0.25ZnO + 0.5HCl + 0.75ZnCl₂-Varies
Stage 4: Sublimation of ZnCl₂ > 450Sublimation of volatile zinc chloride.[1]-Varies
Overall Reaction (in dry atmosphere) Ambient to >600Complete decomposition to ZnO with volatilization of ZnCl₂. Zn₅(OH)₈Cl₂·H₂O → 4ZnO + ZnCl₂(g) + 5H₂O(g)41.02~37.5
Overall Reaction (in humid atmosphere) Ambient to >600Complete conversion to ZnO via hydrolysis of ZnCl₂. Zn₅(OH)₈Cl₂·H₂O → 5ZnO + 2HCl(g) + 4H₂O(g)26.3~26.5

Note: The overall mass loss is highly dependent on the experimental atmosphere. In a dry atmosphere, the volatilization of ZnCl₂ leads to a higher mass loss, while in a humid atmosphere, the in-situ hydrolysis of ZnCl₂ to ZnO results in a lower overall mass loss.[2]

Experimental Protocols

The primary techniques for studying the thermal decomposition of simonkolleite are thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC), and X-ray diffraction (XRD) for phase identification of the solid residues at different temperatures.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines a typical procedure for analyzing the thermal decomposition of simonkolleite using a simultaneous TGA/DSC instrument.

  • Instrument: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements.

  • Sample Preparation:

    • Ensure the simonkolleite sample is a fine, homogeneous powder.

    • Accurately weigh approximately 5-10 mg of the sample into an alumina (B75360) or platinum crucible.

  • Experimental Conditions:

    • Temperature Program:

      • Heat the sample from room temperature (e.g., 30 °C) to a final temperature of at least 800 °C to ensure complete decomposition.

      • A typical heating rate is 10 °C/min. Slower or faster heating rates (e.g., 5 or 20 °C/min) can be used to study the kinetics of the decomposition.[2]

    • Atmosphere:

      • To study the intrinsic decomposition, use an inert atmosphere such as nitrogen or argon with a typical flow rate of 20-50 mL/min.

      • To investigate the effect of reactive gases, an air or a controlled humidity atmosphere can be used. The presence of water vapor has been shown to significantly affect the reaction pathway.[2]

  • Data Analysis:

    • The TGA curve will show the percentage mass loss as a function of temperature. The derivative of the TGA curve (DTG) helps to identify the temperatures of maximum decomposition rates for each step.

    • The DSC curve will show endothermic or exothermic peaks corresponding to thermal events such as dehydration, decomposition, and phase transitions.

X-ray Diffraction (XRD) for Phase Analysis

To identify the solid products at different stages of decomposition, XRD analysis is performed on samples heated to specific temperatures.

  • Sample Preparation:

    • Heat separate batches of the simonkolleite sample in a furnace to various temperatures corresponding to the different stages observed in the TGA curve (e.g., 200 °C, 300 °C, 500 °C, 800 °C).

    • Hold the sample at the desired temperature for a sufficient time to ensure the transformation is complete (e.g., 30 minutes to 1 hour).

    • Rapidly cool the samples to room temperature to quench the high-temperature phases.

  • XRD Analysis:

    • Grind the heat-treated samples into a fine powder.

    • Mount the powder on a sample holder.

    • Collect the XRD pattern over a suitable 2θ range (e.g., 10-80°) using a diffractometer with Cu Kα radiation.

  • Data Analysis:

    • Identify the crystalline phases present in each sample by comparing the experimental XRD patterns with standard diffraction patterns from databases (e.g., JCPDS-ICDD).

Visualization of Pathways and Workflows

Thermal Decomposition Pathway of Simonkolleite

The following diagram illustrates the proposed multi-step thermal decomposition pathway of simonkolleite.

G cluster_0 Initial State cluster_1 Stage 1 (~170-230°C) cluster_2 Stage 2 (~220-300°C) cluster_3 Stage 3 (>230°C) cluster_4 Final Product (>600°C) A Simonkolleite Zn₅(OH)₈Cl₂·H₂O B ZnO + β-Zn(OH)Cl + H₂O(g) A->B Dehydration & Dehydroxylation C ZnO + ZnCl₂·xH₂O(amorphous) + H₂O(g) B->C Decomposition D ZnO + HCl(g) + ZnCl₂(g/l) C->D Further Decomposition & Hydrolysis/Volatilization E Crystalline ZnO D->E Final Transformation

Caption: Thermal decomposition pathway of simonkolleite.

Experimental Workflow for Thermal Analysis

The diagram below outlines a typical experimental workflow for investigating the thermal decomposition of simonkolleite.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Intermediate Product Analysis cluster_3 Data Interpretation prep Prepare powdered simonkolleite sample tga_dsc Perform TGA/DSC Analysis (e.g., 10°C/min, N₂ atmosphere) prep->tga_dsc heat_treatment Heat samples to intermediate temperatures based on TGA tga_dsc->heat_treatment analyze Analyze TGA/DSC curves and XRD patterns tga_dsc->analyze xrd Perform XRD analysis on heat-treated samples heat_treatment->xrd xrd->analyze mechanism Elucidate decomposition mechanism analyze->mechanism

Caption: Experimental workflow for simonkolleite thermal analysis.

Conclusion

The thermal decomposition of simonkolleite is a complex process that proceeds through several stages, involving the formation of key intermediates such as β-Zn(OH)Cl and ZnCl₂. The final product is crystalline zinc oxide, a material with wide-ranging applications. A thorough understanding of this decomposition mechanism, facilitated by techniques like TGA/DSC and XRD, is essential for controlling the synthesis of ZnO with tailored properties. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with simonkolleite and related materials. The significant influence of the experimental atmosphere, particularly humidity, on the reaction pathway and final product composition underscores the importance of carefully controlled experimental conditions.

References

Foundational

spectroscopic analysis of zinc chloride hydroxide

An In-depth Technical Guide to the Spectroscopic Analysis of Zinc Chloride Hydroxide (B78521) For Researchers, Scientists, and Drug Development Professionals Introduction Zinc chloride hydroxide, predominantly found in i...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of Zinc Chloride Hydroxide (B78521)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc chloride hydroxide, predominantly found in its most stable form as zinc chloride hydroxide monohydrate (Zn₅(OH)₈Cl₂·H₂O), is a layered inorganic compound of significant interest in various fields, including as a nutritional supplement for animals, a precursor for zinc oxide nanoparticles, and in pharmaceutical formulations.[1][2][3] Its naturally occurring mineral form is known as simonkolleite.[1] A thorough understanding of its physicochemical properties is crucial for its application and development. Spectroscopic analysis provides the fundamental data required to confirm its identity, purity, and structural characteristics.

This technical guide details the primary spectroscopic techniques used for the characterization of zinc chloride hydroxide, providing experimental protocols, quantitative data, and workflow visualizations to aid researchers in their analytical endeavors.

Chemical Structure

The crystal structure of simonkolleite is hexagonal and consists of layered sheets.[1] Within these layers, zinc atoms exist in two distinct coordination environments:

  • Octahedral coordination: One zinc site is coordinated by six hydroxyl (OH) groups.[1]

  • Tetrahedral coordination: The other zinc site is coordinated by three OH groups and one chlorine atom.[1]

These sheets are held together by hydrogen bonds.[1] This unique layered structure gives rise to characteristic spectroscopic features.

Spectroscopic Characterization

This section outlines the application of Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of zinc chloride hydroxide.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the vibrational modes of functional groups within a molecule. For zinc chloride hydroxide, it is particularly useful for identifying the hydroxyl groups (O-H), water molecules (H₂O), and zinc-oxygen (Zn-O) bonds that define its structure.[4]

Experimental Protocol

Sample Preparation (KBr Pellet Method):

  • Grinding: Finely grind approximately 1-2 mg of the solid zinc chloride hydroxide sample using an agate mortar and pestle to reduce particle size and ensure homogeneity.[5]

  • Mixing: Add the ground sample to approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder. Mix thoroughly to ensure the sample is evenly dispersed within the KBr matrix.[5] KBr is used as it is transparent in the infrared region of interest.

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) to form a thin, transparent, or translucent pellet.[5]

  • Analysis: Place the resulting KBr pellet into the sample holder of the FTIR spectrometer for analysis.

Instrumentation and Data Acquisition:

  • Background Spectrum: First, run a background scan with an empty sample holder (or a pure KBr pellet) to account for atmospheric H₂O and CO₂, as well as any instrumental artifacts.[6]

  • Sample Spectrum: Place the sample pellet in the beam path and acquire the spectrum.

  • Typical Parameters:

    • Spectral Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹[6]

    • Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.[6]

Data Interpretation and Quantitative Analysis

The FTIR spectrum of Zn₅(OH)₈Cl₂·H₂O is characterized by several key absorption bands. These bands correspond to specific vibrational modes within the crystal lattice.

Table 1: Summary of Characteristic FTIR Absorption Bands for Zn₅(OH)₈Cl₂·H₂O

Wavenumber (cm⁻¹)AssignmentReference(s)
~3490O-H Stretching vibrations of hydroxyl groups[7]
~1605H-O-H Bending (deformation) of water molecules[8]
~1040Zn-OH bending modes[4]
~900 - 920Zn-OH related bending/rocking vibrations[4][8]
~715Zn-OH bending/rocking vibrations[4]
Below 600Zn-O stretching and lattice modes[4]

The presence of a broad band around 3490 cm⁻¹ is indicative of the hydrogen-bonded hydroxyl groups, a key feature of the compound's layered structure. The peak near 1605 cm⁻¹ confirms the presence of intercalated water molecules. The series of bands below 1100 cm⁻¹ are characteristic fingerprints of the Zn-OH and Zn-O framework.

Raman Spectroscopy

Raman spectroscopy is complementary to FTIR and probes molecular vibrations that result in a change in polarizability. It is highly effective for analyzing the low-frequency lattice modes and metal-oxygen/metal-halogen bonds in inorganic compounds.

Experimental Protocol

Sample Preparation:

  • The solid powder sample of zinc chloride hydroxide can be analyzed directly with minimal preparation.

  • Place a small amount of the powder on a clean microscope slide or in a shallow well plate.

Instrumentation and Data Acquisition:

  • Instrumentation: A confocal Raman microscope is typically used.[9]

  • Laser Source: Common excitation lasers include 532 nm (green), 633 nm (red), or 785 nm (near-infrared) to minimize fluorescence.[10]

  • Calibration: Calibrate the spectrometer using a silicon standard (520.7 cm⁻¹) before analysis.[10]

  • Data Acquisition:

    • Focus the laser onto the sample using an objective lens (e.g., 50x or 100x).

    • Acquire the spectrum over a range of typically 100 to 4000 cm⁻¹.

    • Acquisition Time: 60-180 seconds per spectrum.[10]

    • Laser power should be kept low (e.g., <1 mW) to avoid thermal decomposition of the sample.

Data Interpretation and Quantitative Analysis

The Raman spectrum of simonkolleite (Zn₅(OH)₈Cl₂·H₂O) shows distinct peaks corresponding to its structural components. The low-wavenumber region is particularly informative for the inorganic lattice vibrations.

Table 2: Summary of Characteristic Raman Peaks for Zn₅(OH)₈Cl₂·H₂O (Simonkolleite)

Wavenumber (cm⁻¹)AssignmentReference(s)
3488, 3455O-H fundamental stretching modes[7]
~732Zn-OH vibration[11]
~488Zn-O vibration[11]
~390 - 400Zn-O vibration[7][11]
~293Zn-Cl bond vibration[7][11]

The peaks below 500 cm⁻¹ are highly characteristic of the simonkolleite structure, with distinct contributions from the Zn-O and Zn-Cl bonds. The high-frequency O-H stretching bands confirm the presence of hydroxyl groups.[7][11]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the elements within the top 1-10 nm of a material's surface.[12][13]

Experimental Protocol

Sample Preparation:

  • Mount the powdered zinc chloride hydroxide sample onto a sample holder using double-sided, ultra-high vacuum (UHV) compatible carbon tape.

  • Gently press the powder to ensure a flat, uniform surface.

  • Introduce the sample into the high-vacuum analysis chamber of the spectrometer.

Instrumentation and Data Acquisition:

  • X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is standard.[14]

  • Vacuum: The analysis is performed under ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar) to prevent surface contamination and scattering of photoelectrons.

  • Data Acquisition Modes:

    • Survey Scan: A wide scan (e.g., 0-1200 eV binding energy) is performed first to identify all elements present on the surface.[15]

    • High-Resolution Scans: Detailed, high-resolution scans are then acquired for the specific elements of interest (Zn 2p, O 1s, Cl 2p, and C 1s for charge correction).[14]

  • Charge Correction: As zinc chloride hydroxide is an insulating material, surface charging can occur. Binding energies are typically corrected by setting the adventitious carbon C 1s peak to 284.8 eV.

Data Interpretation and Quantitative Analysis

High-resolution XPS spectra provide binding energy values that are characteristic of the elements and their chemical environments.

Table 3: Expected Binding Energies for Zn₅(OH)₈Cl₂·H₂O from XPS

Element / OrbitalExpected Binding Energy (eV)NotesReference(s)
Zn 2p₃/₂~1022 eVThe binding energy for zinc in ZnO and Zn(OH)₂ is very similar, making definitive chemical state differentiation from the Zn 2p peak alone challenging. The modified Auger parameter can provide more definitive state identification.[4][16]
O 1s~531 - 532 eVThe O 1s spectrum is often complex and can be deconvoluted into multiple peaks corresponding to Zn-O bonds in the lattice, hydroxyl (Zn-OH) groups, and adsorbed water (H₂O).[16]
Cl 2p₃/₂~198 - 199 eVThis binding energy is characteristic of chloride ions (Cl⁻) bonded to a metal. The Cl 2p region will show a doublet (2p₃/₂ and 2p₁/₂) due to spin-orbit splitting.[16]
Zn LMM (Auger)~498 eV (Kinetic Energy)The kinetic energy of the Zn LMM Auger peak is highly sensitive to the chemical state and can be used in conjunction with the Zn 2p peak to calculate the modified Auger parameter (α'), which for Zn₅(OH)₈Cl₂·H₂O is reported to be 2009.4 eV. This helps distinguish it from ZnO (2010.2 eV).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For zinc compounds, ⁶⁷Zn solid-state NMR is the relevant technique. However, its application is challenging due to the properties of the ⁶⁷Zn nucleus (a quadrupolar nucleus with low natural abundance and low sensitivity).[17]

Experimental Challenges
  • Low Natural Abundance: ⁶⁷Zn has a natural abundance of only 4.1%.[17]

  • Quadrupolar Nucleus: As a spin 5/2 nucleus, ⁶⁷Zn possesses a large quadrupole moment, which interacts with local electric field gradients. This leads to very broad signals, often making detection difficult.[17][18]

  • Instrumentation: Analysis typically requires very high magnetic field strengths (e.g., 21.1 T) and specialized pulse sequences (like QCPMG) to acquire usable spectra from solid samples.[18][19]

Due to these challenges, there is currently a lack of published ⁶⁷Zn NMR data specifically for zinc chloride hydroxide (simonkolleite). The technique is primarily used in specialized research settings for probing the local coordination environment of zinc in various materials.[18][19]

Experimental and Logical Workflows

Visualizing experimental and logical processes can clarify complex procedures. The following diagrams, rendered using Graphviz, illustrate the synthesis and thermal decomposition pathways for zinc chloride hydroxide.

Synthesis of Zn₅(OH)₈Cl₂·H₂O

A common laboratory method for synthesizing simonkolleite involves the reaction of zinc oxide with a zinc chloride solution.[1]

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product ZnO ZnO Nanoparticles Reaction Aging / Stirring ZnO->Reaction ZnCl2_sol Aqueous ZnCl₂ Solution ZnCl2_sol->Reaction Simonkolleite Zn₅(OH)₈Cl₂·H₂O (Simonkolleite) Reaction->Simonkolleite Precipitation

Diagram 1: Synthesis workflow for zinc chloride hydroxide.
Thermal Decomposition Pathway

Thermal analysis shows that simonkolleite decomposes in multiple stages upon heating, ultimately yielding zinc oxide.[1]

DecompositionPathway A Zn₅(OH)₈Cl₂·H₂O B Zn₅(OH)₈Cl₂ + H₂O(g) A->B ~165 °C (Loss of lattice water) C ZnO + Zn(OH)Cl B->C 165-210 °C (Dehydration) D ZnO + ZnCl₂(g) C->D 210-300 °C (Decomposition) E ZnO (Final Residue) D->E >300 °C (Volatilization of ZnCl₂)

Diagram 2: Thermal decomposition pathway of simonkolleite.

References

Exploratory

An In-depth Technical Guide to Zinc Chloride Hydroxide: CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical identity and safety profile of zinc chloride hydroxide (B78521), with a focus on its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identity and safety profile of zinc chloride hydroxide (B78521), with a focus on its monohydrate form, also known as tetrabasic zinc chloride. The information is compiled and presented to meet the needs of professionals in research and development.

Chemical Identification

The most commonly referenced and specific CAS (Chemical Abstracts Service) number for zinc chloride hydroxide monohydrate is 12167-79-2 .[1][2][3][4] This compound is also referred to as tetrabasic zinc chloride (TBZC), basic zinc chloride, zinc hydroxychloride, or zinc oxychloride.[1][2][4][5] Another CAS number, 11073-22-6, is also sometimes quoted in safety data sheets for this substance.[1][2][4]

Quantitative and Physical Data

The following table summarizes the key quantitative and physical properties of zinc chloride hydroxide monohydrate. It is important to note that specific toxicological values such as LD50 and LC50 are not consistently available in the reviewed literature.

PropertyValue
Chemical Formula Zn₅(OH)₈Cl₂·H₂O
Molecular Weight 551.88 g/mol
Appearance White or off-white crystalline powder or granules.[4]
Odor Odorless.[4]
Solubility Insoluble in water; soluble in mineral acids, ammonia, amine, and EDTA solutions.[5]
Melting Point Not available
Boiling Point Not available
Flash Point Not applicable.[1][2]
Decomposition Temp. Decomposes above 329°F (165°C), emitting zinc chloride.[5]
Oral Rat LD50 Not available
Carcinogenicity Not identified as a carcinogen by IARC, ACGIH, OSHA, or NTP.

Safety and Hazard Information

While some sources state that zinc chloride hydroxide is not a hazardous substance according to Regulation (EC) No. 1272/2008, others indicate potential for mild to severe irritation and toxicity upon exposure.[1][2][4] Therefore, it is crucial to handle this chemical with appropriate safety precautions.

GHS Hazard Statements: While not universally classified, some safety data sheets suggest the following precautionary statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P262: Do not get in eyes, on skin, or on clothing.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

Potential Health Effects:

  • Inhalation: May cause irritation to the mucous membranes and upper respiratory tract, with symptoms like a burning sensation, coughing, and shortness of breath.[4]

  • Ingestion: Can be slightly harmful if swallowed and may cause irritation or corrosion to the gastrointestinal tract.[2][4]

  • Skin Contact: May cause mild to severe skin irritation, burns, and ulcerations.[4]

  • Eye Contact: May cause mild to severe eye irritation, redness, and pain.[2][4]

Experimental Protocols

G General Experimental Workflow for Chemical Safety Assessment cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: In Vitro Testing cluster_2 Phase 3: In Vivo Testing (if necessary) cluster_3 Phase 4: Risk Assessment & Management A Literature Review (SDS, Toxicology Databases) B In Silico Analysis (QSAR, etc.) A->B Initial Assessment C Cytotoxicity Assays B->C D Genotoxicity Assays E Skin/Eye Irritation Assays F Acute Toxicity Studies (e.g., LD50) E->F G Repeated Dose Toxicity Studies H Developmental & Reproductive Toxicity Studies I Exposure Assessment H->I J Risk Characterization I->J K Establish Safe Handling Procedures & PPE J->K

Caption: General workflow for chemical safety assessment.

Visualizations

Zinc Toxicity Signaling Pathway

Excess intracellular zinc can induce cellular toxicity through various signaling pathways, leading to apoptosis or necrosis. The following diagram illustrates a simplified overview of potential zinc-induced cellular stress pathways.

G Simplified Zinc Toxicity Signaling Pathway A Excess Intracellular Zinc B PKC Activation A->B E nNOS Activation A->E J Mitochondrial Dysfunction A->J C NADPH Oxidase B->C D Reactive Oxygen Species (ROS) Production C->D G DNA Damage D->G F Nitric Oxide (NO) Production E->F F->G H PARP-1 Over-activation G->H I NAD+/ATP Depletion H->I M Necrosis I->M J->I K Caspase Activation J->K L Apoptosis K->L

Caption: Potential signaling pathways in zinc toxicity.[6]

Experimental Workflow: Chemical Spill Response

In the event of a spill, a structured and rapid response is critical to mitigate risks. The following diagram outlines a logical workflow for handling a chemical spill, such as one involving zinc chloride hydroxide.

G Logical Workflow for Chemical Spill Response A Spill Occurs B Alert Personnel & Evacuate Area A->B C Assess the Spill (Size, Hazard Level) B->C D Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->D E Contain the Spill (Use absorbent materials to dike) D->E F Neutralize (if applicable) and Absorb E->F G Collect and Containerize Waste F->G H Decontaminate the Area G->H I Dispose of Hazardous Waste (Follow institutional protocols) H->I J Restock Spill Kit I->J K Report the Incident J->K

Caption: Workflow for handling a chemical spill.

References

Foundational

Unveiling Simonkolleite: A Technical Guide to its History, Discovery, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simonkolleite (Zn₅(OH)₈Cl₂·H₂O) is a rare zinc hydroxychloride mineral first identified in 1985. Initially discovered as a secondary mineral in slag dumps, its unique layered crystal structure and biological significance as a source of bioavailable zinc have garnered increasing scientific interest. This technical guide provides a comprehensive overview of the history and discovery of simonkolleite, its physicochemical properties, and detailed methodologies for its characterization. Furthermore, it explores the physiological role of zinc and the potential applications of simonkolleite in animal nutrition, supported by an understanding of the underlying biological pathways.

History and Discovery

Simonkolleite was first described as a new mineral in 1985 by K. Schmetzer, G. Schnorrer-Köhler, and O. Medenbach.[1] The type locality for this mineral is the slag dumps of the Richelsdorf smelter in Hesse, Germany.[1] It was found as a weathering product of zinc-bearing slags.[2][3] The mineral was named in honor of two German mineral collectors, Werner Simon (born 1939) and Kurt Kolle (born 1949), who discovered the samples and submitted them for scientific investigation.[1]

The initial discovery highlighted its formation in an anthropogenic environment, but it has since been identified as a corrosion product on zinc-bearing metals.[2] This discovery was significant as it added a new member to the group of zinc hydroxychloride minerals and provided insights into the secondary alteration processes of zinc-containing materials.

Physicochemical Properties

Simonkolleite is a colorless and transparent to translucent mineral with a vitreous to sub-vitreous luster.[1] It typically forms tabular hexagonal crystals.[1] A summary of its key quantitative properties is presented in Table 1.

PropertyValue
Chemical Formula Zn₅(OH)₈Cl₂·H₂O
Crystal System Trigonal
Space Group R-3m
Unit Cell Dimensions a = 6.3412(3) Å, c = 23.646(1) Å
Mohs Hardness 1.5
Density 3.20 g/cm³ (measured)
Cleavage Perfect on {0001}
Color Colorless
Streak White
Lustre Vitreous to Sub-Vitreous
Table 1: Quantitative Properties of Simonkolleite.[1][4]

Experimental Protocols for Characterization

The characterization of simonkolleite involves several analytical techniques to determine its structure, morphology, and thermal properties.

Powder X-ray Diffraction (XRD)

Objective: To identify the crystalline phases and determine the unit cell parameters of simonkolleite.

Methodology:

  • Sample Preparation: A small amount of the mineral is finely ground to a homogenous powder (particle size <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.[5] The powder is then mounted onto a low-background sample holder.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is used.

  • Data Collection: The diffractometer is set to scan a 2θ range of 5-70° with a step size of 0.02° and a dwell time of 1-2 seconds per step.[6]

  • Data Analysis: The resulting diffraction pattern is compared with the Joint Committee on Powder Diffraction Standards (JCPDS) database for simonkolleite (Card No. 00-007-0155) for phase identification. Unit cell parameters are refined using appropriate software.

Scanning Electron Microscopy (SEM)

Objective: To observe the morphology and surface an der of simonkolleite crystals.

Methodology:

  • Sample Preparation: Simonkolleite crystals are mounted on an aluminum stub using conductive carbon tape.[1] For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputtered onto the surface to prevent charging under the electron beam.[7] The sample must be completely dry.[8]

  • Instrumentation: A scanning electron microscope is used for imaging.

  • Imaging: The sample is introduced into the SEM chamber, and a focused beam of electrons is scanned across the surface. Secondary electrons emitted from the sample are collected by a detector to form a high-resolution image of the surface topography.

Thermogravimetric Analysis (TGA)

Objective: To study the thermal stability and decomposition of simonkolleite.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the simonkolleite sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

  • Instrumentation: A thermogravimetric analyzer is used.

  • Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[9] The change in mass of the sample is recorded as a function of temperature.[10]

  • Data Interpretation: The resulting TGA curve shows mass loss steps corresponding to dehydration and dehydroxylation events, providing information on the thermal decomposition pathway.[11]

Biological Significance and Applications

Beyond its mineralogical interest, simonkolleite has emerged as a promising nutritional supplement, particularly in animal feed.[2] Its layered structure and chemical composition allow for the slow and sustained release of zinc, a crucial trace element for numerous biological processes.

Zinc Metabolism and Bioavailability

Zinc absorption primarily occurs in the small intestine. The bioavailability of zinc from different sources is a critical factor in its nutritional efficacy. Simonkolleite is thought to provide a more bioavailable form of zinc compared to inorganic sources like zinc oxide or zinc sulfate.

Zinc_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Simonkolleite Simonkolleite Zn2+ Zn2+ Simonkolleite->Zn2+ Dissolution Enterocyte Intestinal Epithelial Cell Zn2+->Enterocyte ZIP4 Transporter Zn2+->Enterocyte Other_Zn_Sources Other Zn Sources (e.g., ZnO, ZnSO4) Other_Zn_Sources->Zn2+ Dissolution Zn2+_pool Intracellular Zn²⁺ Pool Enterocyte->Zn2+_pool Metallothionein Metallothionein Zn2+_pool->Metallothionein Binding (Storage) Portal_Vein Portal Vein Zn2+_pool->Portal_Vein ZNT1 Transporter Zn2+_pool->Portal_Vein Albumin Albumin Portal_Vein->Albumin Binding

Figure 1: Simplified diagram of zinc absorption in the small intestine.

Role in Immune Function and Gut Health

Zinc is integral to the proper functioning of the immune system. It plays a role in the development and function of immune cells and acts as an antioxidant. Studies suggest that zinc supplementation can modulate the gut microbiota and enhance the intestinal barrier function, contributing to overall animal health.[12][13] The sustained release of zinc from simonkolleite may offer advantages in maintaining optimal gut health and immune response.

Zinc_Immune_Response Simonkolleite Simonkolleite Supplementation Zn_Homeostasis Zinc Homeostasis Simonkolleite->Zn_Homeostasis Gut_Microbiota Modulation of Gut Microbiota Zn_Homeostasis->Gut_Microbiota Intestinal_Barrier Enhanced Intestinal Barrier Function Zn_Homeostasis->Intestinal_Barrier Immune_Cell_Function Improved Immune Cell Function Zn_Homeostasis->Immune_Cell_Function Antioxidant_Defense Increased Antioxidant Defense Zn_Homeostasis->Antioxidant_Defense Overall_Health Improved Animal Health and Performance Gut_Microbiota->Overall_Health Intestinal_Barrier->Overall_Health Immune_Cell_Function->Overall_Health Antioxidant_Defense->Overall_Health

Figure 2: Conceptual workflow of simonkolleite's impact on animal health.

Conclusion

Simonkolleite, since its discovery in 1985, has transitioned from a mineralogical curiosity to a compound of significant scientific and commercial interest. Its well-defined crystalline structure and properties have been thoroughly characterized using standard analytical techniques. The growing body of research on its application as a bioavailable source of zinc in animal nutrition highlights its potential to improve animal health and productivity. Further research into the precise mechanisms of its action at a molecular level will continue to unlock its full potential in various fields, including animal science and potentially human nutrition and therapeutics.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Hydrothermal Synthesis of Zinc Chloride Hydroxide Nanosheets in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the hydrothermal synthesis of zinc chloride hydroxide (B78521) nanosheet...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the hydrothermal synthesis of zinc chloride hydroxide (B78521) nanosheets, also known as simonkolleite (Zn₅(OH)₈Cl₂·H₂O). Their potential applications in drug delivery are highlighted, with a focus on their use as carriers for anticancer agents. The protocols are designed to be readily implemented in a laboratory setting.

Introduction

Zinc chloride hydroxide nanosheets are two-dimensional nanomaterials with a layered crystalline structure. This unique morphology provides a high surface area-to-volume ratio, making them attractive candidates for various biomedical applications, including as carriers for drug delivery systems.[1] Their biocompatibility and pH-sensitive dissolution are particularly advantageous for targeted drug release in acidic tumor microenvironments. These nanosheets can be synthesized through a facile and cost-effective hydrothermal method, which allows for the control of their size and morphology. Furthermore, they can serve as precursors for the synthesis of zinc oxide (ZnO) nanoparticles, which have also demonstrated significant potential in cancer therapy through the generation of reactive oxygen species (ROS).[2]

Applications in Drug Development

The primary application of zinc chloride hydroxide nanosheets in drug development is as a pH-responsive drug delivery vehicle. The layered structure can accommodate drug molecules, and the dissolution of the nanosheets in the acidic environment of tumor cells can trigger the release of the therapeutic payload. This targeted release mechanism can enhance the efficacy of anticancer drugs while minimizing side effects on healthy tissues.

While much of the quantitative drug delivery research has been conducted on the closely related zinc oxide (ZnO) nanoparticles (often derived from the calcination of these nanosheets), the principles of drug loading and release are applicable. The data presented for ZnO nanoparticles provide a strong indication of the potential of zinc-based nanosystems in oncology.

Experimental Protocols

Hydrothermal Synthesis of Zinc Chloride Hydroxide Nanosheets

This protocol describes a common method for synthesizing zinc chloride hydroxide nanosheets.

Materials:

  • Zinc chloride (ZnCl₂)

  • Zinc oxide (ZnO)

  • Deionized (DI) water

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Oven

Procedure:

  • Prepare a 6 M aqueous solution of zinc chloride by dissolving 81.74 g of ZnCl₂ in 100 mL of DI water.

  • In a separate beaker, prepare a suspension of zinc oxide by adding 14.65 g of ZnO powder to 70 mL of DI water.

  • Heat the ZnO suspension to 90°C while stirring.

  • Slowly add 30 mL of the 6 M ZnCl₂ solution to the heated ZnO suspension.

  • Continue stirring the mixture at 90°C for 2 hours. The pH of the solution should be approximately 7.[3]

  • Allow the mixture to cool to room temperature.

  • Transfer the resulting white suspension to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 120°C for 12 hours.[4]

  • After the reaction, let the autoclave cool down to room temperature naturally.

  • Collect the white precipitate by centrifugation at 5000 rpm for 10 minutes.

  • Wash the precipitate three times with DI water and once with ethanol (B145695) to remove any unreacted precursors.

  • Dry the final product in an oven at 60°C for 12 hours.

Characterization of Nanosheets

The synthesized nanosheets should be characterized to confirm their morphology, crystal structure, and size.

  • X-ray Diffraction (XRD): To confirm the crystalline phase of the material. The expected pattern will correspond to simonkolleite (JCPDS card no. 72-0922).[4]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the hexagonal nanosheet morphology and determine their lateral size and thickness.[5]

Protocol for Loading Doxorubicin (DOX) onto Nanosheets

This protocol is adapted from methods used for loading DOX onto zinc-based nanoparticles.[6]

Materials:

  • Synthesized zinc chloride hydroxide nanosheets

  • Doxorubicin hydrochloride (DOX)

  • Deionized (DI) water

  • Centrifuge

Procedure:

  • Prepare a dispersion of the zinc chloride hydroxide nanosheets in DI water at a concentration of 1 mg/mL.

  • Prepare a solution of DOX in DI water at a concentration of 1 mg/mL.

  • Mix the nanosheet dispersion and the DOX solution at a 1:1 volume ratio.

  • Incubate the mixture for 24 hours at room temperature with gentle stirring in the dark.

  • After incubation, centrifuge the mixture at 8000 rpm for 15 minutes to pellet the DOX-loaded nanosheets.[6]

  • Carefully collect the supernatant to determine the amount of unloaded DOX using a UV-Vis spectrophotometer (at 480 nm).

  • Wash the pellet with DI water to remove any loosely bound DOX and centrifuge again.

  • Lyophilize the final DOX-loaded nanosheet pellet for storage.

Calculating Drug Loading Efficiency and Capacity:

  • Drug Loading Efficiency (%): [(Total DOX - Free DOX) / Total DOX] x 100

  • Drug Loading Capacity (%): [(Total DOX - Free DOX) / Weight of Nanosheets] x 100

Protocol for In Vitro Drug Release Study

This protocol uses a dialysis method to evaluate the pH-responsive release of DOX from the nanosheets.[6]

Materials:

  • DOX-loaded nanosheets

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis tubing (MWCO 12-14 kDa)

  • Shaking incubator

  • UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of DOX-loaded nanosheets in 1 mL of PBS (pH 7.4).

  • Transfer the dispersion into a dialysis bag and seal it securely.

  • Immerse the dialysis bag in 20 mL of PBS at the desired release pH (7.4 or 5.5) in a beaker.

  • Place the beaker in a shaking incubator at 37°C with gentle agitation (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh PBS to maintain sink conditions.

  • Quantify the amount of DOX released into the withdrawn medium using a UV-Vis spectrophotometer at 480 nm.

  • Calculate the cumulative percentage of drug release at each time point.

Data Presentation

Table 1: Synthesis and Characterization of Zinc Chloride Hydroxide Nanosheets

ParameterValue/ResultReference
Synthesis Method Hydrothermal[1]
Precursors ZnCl₂, ZnO[3]
Temperature 120°C[4]
Time 12 hours[4]
pH ~7[3]
Crystal Structure Hexagonal (Simonkolleite)[4]
Morphology Nanosheets[5]
Average Lateral Size 1-5 µm[5]
Average Thickness ~130 nm[5]

Table 2: Quantitative Drug Delivery Data for Zinc-Based Nanosystems

ParameterDrugNanosystemValueReference
Drug Loading Efficiency DoxorubicinPEGylated-ZnO NPs68%[7]
Drug Loading Capacity DoxorubicinPEGylated-ZnO NPs35%[7]
Drug Loading Capacity IbuprofenZnO Nanoparticles17.7%[8]
In Vitro Release (24h, pH 5.5) DoxorubicinDOX-ZnO NCs~60%[6]
In Vitro Release (24h, pH 7.4) DoxorubicinDOX-ZnO NCs~20%[6]
In Vitro Release (24h, pH 6.5, 42°C) IbuprofenZnO-Ibuprofen/PAN91.82%[8]

Note: Data for ZnO nanoparticles (NPs) and nanoclusters (NCs) are presented as they are closely related to and often derived from zinc chloride hydroxide nanosheets, providing a strong indication of their drug delivery potential.

Visualizations

Experimental Workflow

G cluster_synthesis Nanosheet Synthesis cluster_drug_loading Drug Loading cluster_release In Vitro Release s1 Prepare ZnCl2 Solution (6M) s3 Mix at 90°C for 2 hours s1->s3 s2 Prepare ZnO Suspension s2->s3 s4 Hydrothermal Reaction (120°C, 12h) s3->s4 s5 Wash and Dry s4->s5 dl1 Disperse Nanosheets in Water s5->dl1 Characterized Nanosheets dl3 Incubate for 24h dl1->dl3 dl2 Prepare Doxorubicin Solution dl2->dl3 dl4 Centrifuge and Wash dl3->dl4 r1 Disperse Loaded Nanosheets in PBS dl4->r1 Drug-Loaded Nanosheets r2 Dialysis against Release Medium (pH 7.4/5.5) r1->r2 r3 Incubate at 37°C r2->r3 r4 Sample and Analyze (UV-Vis) r3->r4

Caption: Experimental workflow for synthesis, drug loading, and release.

Signaling Pathway for ZnO Nanoparticle-Induced Apoptosis

G cluster_cell Cancer Cell ZnO ZnO Nanoparticles / Zn²⁺ ions ROS Increased Reactive Oxygen Species (ROS) ZnO->ROS Mito Mitochondrial Dysfunction ROS->Mito p53 p53 Upregulation ROS->p53 Casp9 Caspase-9 Activation Mito->Casp9 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Bax->Mito Bcl2->Mito Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application

Application Notes and Protocols for the Precipitation Synthesis of Simonkolleite Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the precipitation method for synthesizing simonkolleite (Zn₅(OH)₈Cl₂·H₂O) nanoparticles, a material of increasing interest for biomedical applications. The protocols outlined below are based on established laboratory procedures, offering a foundation for the reproducible synthesis and characterization of these unique nanomaterials.

Introduction

Simonkolleite is a layered double hydroxide (B78521) salt that typically forms 2D nanosheets with hexagonal morphology.[1] Its structure consists of brucite-like layers of zinc hydroxide with chloride ions and water molecules intercalated in the interlayer spaces.[1] This unique architecture, coupled with the biocompatibility of zinc, makes simonkolleite nanoparticles promising candidates for various applications, including as drug carriers for slow-release systems and as antibacterial agents.[1][2] The precipitation method offers a straightforward and scalable approach to produce pure and crystalline simonkolleite nanoparticles.

Applications in Drug Development

Simonkolleite nanoparticles are emerging as versatile platforms in drug development, primarily attributed to their layered structure, biocompatibility, and the biological role of zinc.

Potential as Drug Delivery Vehicles

The layered crystal structure of simonkolleite makes it an excellent candidate for use as a drug carrier in systems requiring slow and sustained release.[1][2] The interlayer space can potentially accommodate therapeutic molecules, which can then be gradually released. While extensive research with specific drug molecules is still emerging, the intrinsic properties of simonkolleite suggest its utility in formulating controlled-release drug products.

Antibacterial Applications

Simonkolleite nanoparticles have demonstrated notable antibacterial properties.[1] They can be particularly effective against a range of bacteria, including multidrug-resistant strains. This antibacterial activity is often attributed to the release of bioactive Zn²⁺ ions and the generation of reactive oxygen species (ROS), which induce oxidative stress in bacterial cells, leading to their demise.[3] This makes them promising for applications in wound healing and as coatings for medical devices to prevent infections.[1][4]

Experimental Protocols

Two primary precipitation methods for the synthesis of simonkolleite nanoparticles are detailed below.

Protocol 1: Sustainable One-Step Precipitation using Anionic Resin

This innovative method provides a rapid, sustainable, and scalable route to produce pure simonkolleite nanoparticles at room temperature.[5][6]

Materials:

  • Zinc chloride (ZnCl₂) aqueous solution (1 M)

  • Anionic exchange resin in the OH⁻ form

  • Deionized water

  • Magnetic stirrer

  • Sieve

Procedure:

  • Prepare a 1 M aqueous solution of zinc chloride.

  • In a beaker, combine the 1 M ZnCl₂ solution with the anionic resin. A resin to ZnCl₂ molar ratio of 3:1 is recommended for optimal results.[5]

  • The total volume should be adjusted with deionized water (e.g., to 400 mL).[7]

  • Stir the suspension at a moderate speed at room temperature (25 °C) for 8 minutes.[7]

  • After 8 minutes, separate the simonkolleite nanoparticle suspension from the resin beads using a sieve.[5]

  • The resulting aqueous suspension contains pure, crystalline simonkolleite nanoparticles.

Protocol 2: Conventional Precipitation with Sodium Hydroxide

This method involves the direct precipitation of simonkolleite from a zinc chloride solution by the addition of a base.[4]

Materials:

  • Zinc chloride (ZnCl₂)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Thermostated water bath

  • Magnetic stirrer

  • Centrifuge and appropriate tubes

  • Washing solution (e.g., deionized water, ethanol)

Procedure:

  • Prepare aqueous solutions of zinc chloride and sodium hydroxide.

  • Heat the deionized water to 50 °C in a thermostated water bath.[4]

  • Dissolve the ZnCl₂ in the heated water with stirring.

  • Slowly add the NaOH solution to the ZnCl₂ solution under continuous stirring to induce precipitation. The molar ratio of OH⁻ to Zn²⁺ will influence the final product.[4]

  • Allow the reaction to proceed for a defined maturation time after the addition of NaOH is complete.[4]

  • Collect the precipitate by centrifugation.

  • Wash the precipitate several times with deionized water and/or ethanol (B145695) to remove any unreacted precursors and by-products.

  • Dry the purified simonkolleite nanoparticles under appropriate conditions (e.g., in an oven at a low temperature or by freeze-drying).

Data Presentation

The synthesis parameters significantly influence the characteristics of the resulting simonkolleite nanoparticles. The following tables summarize key quantitative data from the sustainable one-step precipitation method.

Table 1: Synthesis Parameters for Sustainable One-Step Precipitation

Parameter Value Reference
Precursor Zinc Chloride (ZnCl₂) [7]
Precursor Concentration 1 M [7]
Precipitating Agent Anionic Resin (OH⁻ form) [7]
Resin/ZnCl₂ Molar Ratio 0.8:1 to 3:1 [5]
Reaction Temperature 8 °C, 18 °C, 25 °C, 45 °C [7]
Reaction Time 1 - 8 minutes [7]

| Stirring | Moderate |[7] |

Table 2: Characteristics of Simonkolleite Nanoparticles (Sustainable Method)

Characteristic Value Reference
Morphology Hexagonal Lamellar Nanosheets [5]
Primary Nanoparticle Size 3 - 8 nm [5]
Surface Area Up to 41 m²/g [5]
Pore Size Distribution 2 - 20 nm [5]

| Crystalline Structure | Pure Simonkolleite |[5] |

Mandatory Visualizations

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application s1 Prepare 1M ZnCl₂ Solution s2 Combine with Anionic Resin (OH⁻) s1->s2 s3 Stir at Room Temperature (8 min) s2->s3 s4 Separate Nanoparticle Suspension via Sieving s3->s4 c1 X-Ray Diffraction (XRD) (Phase Purity, Crystallinity) s4->c1 c2 Transmission Electron Microscopy (TEM) (Morphology, Size) s4->c2 c3 Scanning Electron Microscopy (SEM) (Surface Morphology) s4->c3 c4 Brunauer-Emmett-Teller (BET) (Surface Area, Porosity) s4->c4 a1 Drug Loading Studies c1->a1 c2->a1 a3 Antibacterial Efficacy Testing c3->a3 c4->a1 a2 In Vitro Release Profiling a1->a2

Caption: Experimental workflow for synthesis and characterization of simonkolleite nanoparticles.

antibacterial_mechanism cluster_nanoparticle Simonkolleite Nanoparticle cluster_bacterium Bacterial Cell np Zn₅(OH)₈Cl₂·H₂O ros Reactive Oxygen Species (ROS) Generation np->ros Release of Zn²⁺ ions stress Oxidative Stress ros->stress damage Cellular Damage (Membrane, DNA, Proteins) stress->damage death Bacterial Cell Death damage->death

Caption: Proposed mechanism of antibacterial action of simonkolleite nanoparticles.

References

Method

Application Notes and Protocols for the Synthesis of Zinc Chloride Hydroxide Using Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc chloride hydroxide (B78521), particularly in the form of simonkolleite (Zn₅(OH)₈Cl₂·H₂O), is a layered material with significant potential in various applications, including as a precursor for zinc oxide nanomaterials, in catalysis, and for biomedical applications.[1][2][3] Traditional synthesis methods often require precise pH control and can involve environmentally burdensome solvents.[1] The use of ionic liquids (ILs) in the synthesis of inorganic nanomaterials offers a promising alternative, acting as solvents, templates, or morphology-directing agents.[3] This document provides detailed protocols for the synthesis of zinc chloride hydroxide utilizing ionic liquids, offering a more controlled and potentially greener synthetic route.

Ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), can facilitate the direct oxidation of metallic zinc to form zinc chloride hydroxide, among other zinc-based compounds.[2] The chemical structure and morphology of the final product can be controlled by adjusting reaction parameters like concentration, temperature, and reaction time.[2] Another approach involves the use of aqueous solutions of ionic liquids like betaine (B1666868) hydrochloride to directly oxidize metallic zinc, yielding pure simonkolleite nano- or microcrystals.[1]

These application notes will detail two primary protocols based on the available literature: one employing a more conventional imidazolium-based ionic liquid and another using an aqueous solution of a bio-derived ionic liquid.

Materials and Equipment

Materials:

  • Zinc metal (foil or powder)

  • 1-butyl-3-methylimidazolium chloride ([Bmim]Cl)

  • Betaine hydrochloride

  • Deionized water

  • Ethanol (B145695)

  • Hydrochloric acid (for cleaning zinc foil, if necessary)

  • Acetone (B3395972) (for cleaning zinc foil, if necessary)

Equipment:

  • Glass reaction vessels or beakers

  • Magnetic stirrer with heating plate

  • Temperature controller

  • Centrifuge

  • Ultrasonic bath

  • Oven or vacuum oven for drying

  • pH meter

  • Fume hood

  • Standard laboratory glassware (graduated cylinders, pipettes, etc.)

  • Personal protective equipment (safety glasses, gloves, lab coat)

Experimental Protocols

Protocol 1: Direct Oxidation of Metallic Zinc in 1-butyl-3-methylimidazolium chloride ([Bmim]Cl)

This protocol is based on the principle of direct oxidation of metallic zinc in an aqueous ionic liquid solution to form various zinc compounds, including zinc chloride hydroxide.[2]

1. Pre-treatment of Zinc Foil (if applicable):

  • Cut zinc foil into desired dimensions (e.g., 1 cm x 1 cm).
  • Clean the zinc foil by sonicating in acetone for 10 minutes to remove organic impurities.
  • Further sonicate in dilute hydrochloric acid (e.g., 2 M) for 5 minutes to remove any surface oxide layer.
  • Rinse thoroughly with deionized water and then with ethanol.
  • Dry the cleaned zinc foil under a stream of nitrogen or in a vacuum oven at a low temperature (e.g., 60 °C).

2. Reaction Setup:

  • Prepare an aqueous solution of 1-butyl-3-methylimidazolium chloride. The concentration of the ionic liquid can be varied to control the morphology of the product.[2] A starting point could be a solution with a high water mole fraction (e.g., χH₂O = 0.98).
  • Place the cleaned zinc foil or a measured amount of zinc powder into a glass reaction vessel.
  • Add the aqueous [Bmim]Cl solution to the reaction vessel, ensuring the zinc is fully submerged.
  • Place the vessel on a magnetic stirrer with a heating plate.

3. Reaction Conditions:

  • Stir the reaction mixture gently.
  • The reaction temperature can be varied to influence the product formation. Experiments can be conducted at room temperature (e.g., 20 °C), or elevated temperatures (e.g., 70 °C or 120 °C).[4]
  • The reaction time is a critical parameter. The formation of zinc chloride hydroxide can occur over several days.[4] It is recommended to monitor the reaction at different time points (e.g., daily for several days).

4. Product Isolation and Purification:

  • After the desired reaction time, remove the zinc substrate.
  • Collect the precipitate from the solution by centrifugation.
  • Wash the collected solid product repeatedly with deionized water to remove any residual ionic liquid.
  • Perform a final wash with ethanol.
  • Dry the purified zinc chloride hydroxide product in an oven at a low temperature (e.g., 60-70 °C) or under vacuum.

Protocol 2: Synthesis of Simonkolleite using Aqueous Betaine Hydrochloride

This protocol utilizes an aqueous solution of the bio-derived ionic liquid, betaine hydrochloride, for the synthesis of pure simonkolleite.[1]

1. Preparation of the Ionic Liquid Solution:

  • Prepare an aqueous solution of betaine hydrochloride. The concentration can be varied as an experimental parameter.

2. Reaction Setup:

  • Place a pre-cleaned piece of zinc foil or a known quantity of zinc powder into a reaction vessel.
  • Add the aqueous betaine hydrochloride solution to the vessel.

3. Reaction and Crystallization:

  • The reaction proceeds via the direct oxidation of metallic zinc.[1]
  • Maintain the reaction at a specific temperature. While the literature suggests this can proceed under ambient conditions, temperature can be a variable to control crystal growth.
  • Allow the reaction to proceed for a sufficient duration for the formation of simonkolleite crystals.

4. Product Recovery and Cleaning:

  • After the reaction, decant the supernatant.
  • Collect the crystalline product.
  • Wash the product thoroughly with deionized water to remove the ionic liquid and any unreacted precursors.
  • Follow with an ethanol wash to aid in drying.
  • Dry the final simonkolleite product in a low-temperature oven or under vacuum.

Data Presentation

Table 1: Influence of Reaction Parameters on Zinc Chloride Hydroxide Synthesis in [Bmim]Cl

ParameterRange of ValuesExpected Outcome/ObservationReference
Temperature20 °C - 120 °CFormation of different zinc species (ZnO, Zn(OH)₂, Zn₅(OH)₈Cl₂) is temperature-dependent.[4]
Time1 - 46 daysThe type of zinc compound formed evolves over time. Zinc chloride hydroxide (ZHC) plates can be observed.[4]
Water content in IL (χH₂O)0.75 - 0.98The morphology of the product is influenced by the water content in the ionic liquid solution.[4]
[Bmim]Cl ConcentrationAbove CAC*The ionic liquid can form aggregates that may act as templates for nanostructure growth.[4]

*CAC: Critical Aggregation Concentration

Table 2: Characterization of Synthesized Zinc Chloride Hydroxide (Simonkolleite)

Characterization TechniqueExpected Results
X-ray Diffraction (XRD)Peaks corresponding to the crystalline phase of simonkolleite (Zn₅(OH)₈Cl₂·H₂O).
Scanning Electron Microscopy (SEM)Observation of morphology, such as hexagonal plates or other nanostructures.
Energy-Dispersive X-ray Spectroscopy (EDX)Confirmation of the elemental composition (Zn, O, Cl).
Thermogravimetric Analysis (TGA)Decomposition profile characteristic of simonkolleite, showing loss of water and subsequent decomposition to ZnO.[3]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_processing 3. Product Processing cluster_analysis 4. Characterization start Start zn_prep Zinc Pre-treatment (Cleaning) start->zn_prep il_prep Ionic Liquid Solution Preparation start->il_prep reaction Reaction Setup: - Add Zn to IL solution - Set Temperature & Stirring zn_prep->reaction il_prep->reaction synthesis Synthesis (e.g., 24-1104 hours) reaction->synthesis isolation Isolation (Centrifugation) synthesis->isolation washing Washing (DI Water & Ethanol) isolation->washing drying Drying (Oven/Vacuum) washing->drying characterization Material Characterization (XRD, SEM, etc.) drying->characterization end End Product: Zinc Chloride Hydroxide characterization->end

Caption: Experimental workflow for the synthesis of zinc chloride hydroxide using ionic liquids.

Concluding Remarks

The use of ionic liquids provides a versatile platform for the synthesis of zinc chloride hydroxide with controllable morphologies. The protocols outlined above serve as a starting point for researchers to explore this synthetic route. The specific choice of ionic liquid, its concentration, reaction temperature, and time are all critical parameters that can be tuned to achieve desired material properties. Further characterization of the synthesized materials will be essential to confirm their phase purity, morphology, and potential for various applications.

References

Application

Application Notes and Protocols: Zinc Chloride Hydroxide as a Precursor for Zinc Oxide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of zinc oxide (ZnO) nanoparticles using zinc chloride hydroxi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of zinc oxide (ZnO) nanoparticles using zinc chloride hydroxide (B78521) as a precursor. The methodologies outlined are based on established chemical precipitation and thermal decomposition techniques, offering a reliable pathway to produce ZnO nanoparticles for various research and development applications, including photocatalysis and antibacterial agent development.

Introduction

Zinc oxide nanoparticles are of significant interest due to their unique optical, electronic, and chemical properties, which make them suitable for a wide range of applications, including in drug delivery, bio-imaging, and as therapeutic agents. The use of zinc chloride as a starting material often leads to the in-situ formation of zinc hydroxide chloride intermediates, which then serve as the direct precursor to ZnO nanoparticles upon thermal treatment or controlled precipitation. This method offers a cost-effective and scalable approach for producing crystalline ZnO nanoparticles with desirable characteristics.

Synthesis Methodologies Overview

Two primary methods for synthesizing ZnO nanoparticles from a zinc chloride precursor are detailed below:

  • Wet Chemical Precipitation: This method involves the reaction of zinc chloride with a hydroxide source (e.g., Sodium Hydroxide - NaOH) in a solvent to form a zinc hydroxide precipitate, which is subsequently washed, dried, and calcined to yield ZnO nanoparticles.

  • Thermal Decomposition of Zinc Hydroxide Chloride: In this approach, a layered zinc hydroxide chloride (Zn₅(OH)₈Cl₂·H₂O) precursor is first synthesized and then thermally decomposed to form crystalline ZnO.

The general workflow for the synthesis and characterization of ZnO nanoparticles is depicted below.

G cluster_0 Synthesis cluster_1 Processing cluster_2 Characterization A Prepare Precursor Solutions (e.g., ZnCl₂ and NaOH) B Mixing and Reaction (Precipitation) A->B C Aging/Stirring B->C D Centrifugation/Filtration C->D E Washing (with deionized water/methanol) D->E F Drying E->F G Calcination F->G H Structural Analysis (XRD) G->H I Morphological Analysis (SEM/TEM) G->I J Optical Analysis (UV-Vis) G->J

General workflow for ZnO nanoparticle synthesis and characterization.

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies on the synthesis of ZnO nanoparticles from zinc chloride precursors.

Table 1: Synthesis Parameters

ParameterValueReference
Zinc Chloride (ZnCl₂) Concentration0.4 M[1]
Sodium Hydroxide (NaOH) Concentration0.8 M[1]
SolventAqueous Methanol (B129727)[1]
Stirring Time2 hours[1]
Drying Temperature400 °C[1]
Calcination Temperature500 °C - 600 °C[2][3]

Table 2: Characterization of Synthesized ZnO Nanoparticles

PropertyResultReference
Crystal StructureHexagonal Wurtzite[1]
Average Crystallite Size~5.37 nm[1]
Lattice Constants (a, c)a = 3.2492 Å, c = 5.20661 Å[1]
UV Absorption Peaks235 nm, 277 nm[1]
Particle Size (Sol-Gel)21 - 32 nm[4]

Experimental Protocols

Protocol 1: Wet Chemical Precipitation Method

This protocol details the synthesis of ZnO nanoparticles using zinc chloride and sodium hydroxide.[1]

Materials:

  • Zinc Chloride (ZnCl₂)

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Deionized Water

  • Magnetic Stirrer

  • Centrifuge

  • Drying Oven/Furnace

Procedure:

  • Precursor Preparation:

    • Prepare a 0.4 M solution of ZnCl₂ in aqueous methanol.

    • Prepare a 0.8 M solution of NaOH in aqueous methanol.

  • Reaction:

    • Place the ZnCl₂ solution on a magnetic stirrer and stir until the solute is completely dissolved.

    • Slowly add the 0.8 M NaOH solution dropwise to the stirring ZnCl₂ solution over a period of 20 minutes.

    • Continue stirring the resulting colorless solution for 2 hours.

    • Seal the container and let it stand overnight to allow the precipitate to settle.

  • Washing and Drying:

    • Remove the supernatant liquid.

    • Centrifuge the remaining solution for 5 minutes to collect the precipitate.

    • Wash the precipitate five times with deionized water and then with methanol to remove byproducts.

    • Dry the washed precipitate in an oven at 400 °C. At this temperature, the intermediate zinc hydroxide (Zn(OH)₂) is converted to zinc oxide (ZnO).

Protocol 2: Thermal Decomposition of Zinc Hydroxide Chloride

This protocol describes the formation of ZnO nanoparticles through the thermal decomposition of a zinc hydroxide chloride precursor.[5][6]

Materials:

  • Zinc Chloride (ZnCl₂)

  • Deionized Water

  • Furnace

  • Hydrothermal Autoclave (optional, for precursor synthesis)

Procedure:

  • Synthesis of Zinc Hydroxide Chloride (Zn₅(OH)₈Cl₂·H₂O) Precursor:

    • This precursor can be synthesized via a hydrothermal method by heating an aqueous solution of ZnCl₂ in a sealed autoclave.

    • Alternatively, it can be formed as an intermediate during precipitation reactions.

  • Thermal Decomposition:

    • Place the synthesized and dried zinc hydroxide chloride monohydrate powder in a crucible.

    • Heat the precursor in a furnace in an air atmosphere. The decomposition process occurs in stages, with the final conversion to crystalline ZnO.

    • A typical calcination temperature is around 520 °C for 4 hours to ensure complete conversion to ZnO.[7]

The thermal decomposition pathway is illustrated in the diagram below.

G A Zn₅(OH)₈Cl₂·H₂O (Zinc Hydroxide Chloride Monohydrate) B Heat (Calcination) A->B Thermal Energy C ZnO (Zinc Oxide Nanoparticles) B->C D H₂O (g) + HCl (g) B->D

Thermal decomposition of zinc hydroxide chloride to zinc oxide.

Applications in Research and Drug Development

The synthesized ZnO nanoparticles have potential applications in several areas:

  • Photocatalysis: ZnO nanoparticles can be used for the degradation of organic pollutants, such as various dyes, under UV irradiation.[4] Their high surface area and semiconductor properties make them effective photocatalysts.

  • Antibacterial Agents: ZnO nanoparticles have demonstrated antibacterial activity, making them candidates for incorporation into medical devices, wound dressings, and therapeutic formulations.[8]

  • Drug Delivery: The biocompatibility of ZnO nanoparticles allows for their exploration as nanocarriers for targeted drug delivery.

  • Bio-imaging: The luminescent properties of ZnO nanoparticles can be exploited for bio-imaging applications.

Characterization of ZnO Nanoparticles

To confirm the successful synthesis and determine the properties of the ZnO nanoparticles, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and average crystallite size.[1]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles.

  • UV-Visible Spectroscopy (UV-Vis): To determine the optical properties, including the band gap energy and characteristic absorption peaks.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the surface of the nanoparticles and confirm the conversion from hydroxide to oxide.

References

Method

Application Notes and Protocols for Controlling ZnO Morphology from Simonkolleite Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of zinc oxide (ZnO) with controlled morphology using simonkolleite (Zn₅(OH)₈Cl₂·H₂O) as a precursor. The ability to tailor the morphology of ZnO nanomaterials is of significant interest for various applications, including photocatalysis, biomedicine, and electronics. Simonkolleite, a layered double hydroxide (B78521), serves as an effective template for producing ZnO with specific shapes, particularly hexagonal structures.[1]

Introduction

Zinc oxide nanoparticles with well-defined structures, such as hexagonal flakes, are highly sought after for numerous applications.[1] A common strategy to achieve morphological control is through the use of a precursor that can be transformed into ZnO while retaining its initial shape. Simonkolleite is an excellent precursor for this purpose as its thermal decomposition yields ZnO, often preserving the hexagonal framework of the parent material.[1]

The morphology of the final ZnO product is heavily influenced by the synthesis conditions of the initial simonkolleite precursor and the subsequent transformation process. Key parameters that can be tuned include reactant concentrations, pH, reaction time, temperature, and the choice of solvent or additives.[1][2][3] This document outlines protocols for synthesizing simonkolleite with a desirable hexagonal platelet morphology and its subsequent conversion to ZnO.

Experimental Protocols

Synthesis of Simonkolleite (Zn₅(OH)₈Cl₂·H₂O) Precursor

Two primary methods for the synthesis of simonkolleite with controlled morphology are presented below: a precipitation method and a metallic zinc oxidation method.

Protocol 2.1.1: Precipitation Method

This method involves the precipitation of simonkolleite from a zinc chloride solution by the addition of a base.

Materials:

  • Zinc chloride (ZnCl₂)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of ZnCl₂. The concentration of the zinc salt is a critical parameter influencing the final product; concentrations ranging from 0.05 M to 0.1 M have been reported to be effective.[4]

  • Separately, prepare an aqueous solution of NaOH.

  • Heat the ZnCl₂ solution to a constant temperature, typically around 50 °C.[2]

  • Slowly add the NaOH solution to the heated ZnCl₂ solution under vigorous stirring. The molar ratio of OH⁻ to Zn²⁺ is a crucial factor in obtaining pure simonkolleite.[2]

  • After the addition is complete, allow the reaction mixture to mature for a specific period. Maturation time can influence the crystal size.[2]

  • Collect the resulting white precipitate by filtration or centrifugation.

  • Wash the precipitate several times with deionized water to remove any unreacted salts.

  • Dry the purified simonkolleite powder in an oven at a low temperature (e.g., 60-80 °C).

Protocol 2.1.2: Metallic Zinc Oxidation Method

This environmentally friendly method utilizes the direct oxidation of metallic zinc in an aqueous solution of betaine (B1666868) hydrochloride.[1]

Materials:

  • Metallic Zinc (Zn) powder or foil

  • Betaine hydrochloride (betaine·HCl)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of betaine hydrochloride. The concentration of this solution affects the resulting morphology of the simonkolleite crystals.[1]

  • Add metallic zinc to the betaine·HCl solution.

  • Heat the reaction mixture to a specific temperature (e.g., 60-90 °C) and maintain it for a set duration (e.g., several hours to days).[1] Reaction time and temperature are key parameters for controlling crystal growth.[1]

  • After the reaction, collect the simonkolleite crystals that have formed.

  • Wash the product with deionized water and dry it.

Transformation of Simonkolleite to ZnO

The conversion of the simonkolleite precursor to ZnO is typically achieved through thermal decomposition (calcination).

Protocol 2.2.1: Calcination

Materials:

  • Dried simonkolleite powder

  • Furnace

Procedure:

  • Place the dried simonkolleite powder in a ceramic crucible.

  • Transfer the crucible to a furnace.

  • Heat the sample to the desired calcination temperature. The temperature at which this transformation occurs can influence the properties of the final ZnO product. Temperatures ranging from 250 °C to 1000 °C have been explored.[5] For instance, heating at 300 °C can initiate the decomposition, while higher temperatures like 600 °C ensure complete conversion to ZnO.[4]

  • Maintain the temperature for a specific duration (e.g., 1-2 hours) to ensure complete transformation.

  • Allow the furnace to cool down to room temperature before retrieving the ZnO powder. The resulting ZnO will often retain the hexagonal morphology of the simonkolleite precursor.[1]

Data Presentation

The following tables summarize the influence of key experimental parameters on the morphology of the resulting simonkolleite and ZnO.

Table 1: Influence of Synthesis Parameters on Simonkolleite Morphology

ParameterVariationObserved Effect on MorphologyReference
OH⁻:Zn²⁺ Molar Ratio Varied during precipitationInfluences the formation of pure simonkolleite versus a mixture with ZnO.[2][2]
ZnCl₂ Concentration Low vs. HighLower concentrations can favor ZnO formation, while higher concentrations lead to simonkolleite.[6][6]
Betaine·HCl Concentration VariedAffects the growth mechanism, leading to different crystal sizes and habits.[1][1]
Reaction Temperature IncreasedCan influence the rate of crystal growth and final particle size.[1][1]
Reaction Time IncreasedAllows for crystal growth and can lead to larger particles.[1][1]

Table 2: Influence of Calcination Temperature on ZnO Properties

Calcination Temperature (°C)Resulting ProductMorphological CharacteristicsReference
250Simonkolleite/ZnO NanocompositePartial conversion to ZnO, retention of precursor morphology.[5][5]
500Simonkolleite/ZnO NanocompositeIncreased ZnO content, hexagonal morphology largely retained.[5][5]
600ZnOComplete conversion to ZnO, porous structure on the surface of hexagonal plates.[4][4]
750ZnO NanocrystalsComplete transformation to ZnO nanocrystals.[5][5]
1000ZnO MicrocrystalsSintering and growth of ZnO crystals, potential deterioration of the initial hexagonal shape.[2][2]

Visualizations

Diagram 1: Experimental Workflow for ZnO Synthesis from Simonkolleite

experimental_workflow cluster_synthesis Simonkolleite Synthesis cluster_precipitation Precipitation Method cluster_oxidation Oxidation Method ZnCl2 ZnCl₂ Solution Mixing Mixing & Maturation ZnCl2->Mixing NaOH NaOH Solution NaOH->Mixing Purification Filtration & Washing Mixing->Purification Zn_metal Metallic Zn Reaction Heating Zn_metal->Reaction BetaineHCl Betaine·HCl Solution BetaineHCl->Reaction Reaction->Purification Drying Drying Purification->Drying Simonkolleite Simonkolleite Precursor (Zn₅(OH)₈Cl₂·H₂O) Drying->Simonkolleite Calcination Calcination Simonkolleite->Calcination ZnO ZnO Product Calcination->ZnO

Caption: Workflow for ZnO synthesis via simonkolleite precursor.

Diagram 2: Chemical Transformation Pathway

chemical_transformation Reactants Zn²⁺ + OH⁻ + Cl⁻ (in aqueous solution) Simonkolleite Simonkolleite Zn₅(OH)₈Cl₂·H₂O (Hexagonal Platelets) Reactants->Simonkolleite Precipitation / Oxidation Heat Δ (Heat) Simonkolleite->Heat ZnO Zinc Oxide (ZnO) (Morphology Retention) Heat->ZnO Thermal Decomposition Byproducts H₂O(g) + HCl(g) Heat->Byproducts

Caption: Transformation of reactants to ZnO via simonkolleite.

References

Application

Application Notes and Protocols for the Calcination of Zinc Chloride Hydroxide to Produce Zinc Oxide (ZnO) Nanoparticles

For Researchers, Scientists, and Drug Development Professionals Introduction Zinc oxide (ZnO) nanoparticles are gaining significant attention in the biomedical field, particularly for applications in drug delivery, bio-i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc oxide (ZnO) nanoparticles are gaining significant attention in the biomedical field, particularly for applications in drug delivery, bio-imaging, and as therapeutic agents.[1] Their biocompatibility, biodegradability, and unique physicochemical properties make them a promising platform for developing advanced cancer therapies and antimicrobial treatments.[2][3] One effective method for synthesizing ZnO nanoparticles is through the calcination of zinc chloride hydroxide (B78521), specifically simonkolleite (Zn₅(OH)₈Cl₂·H₂O). This process allows for the production of ZnO with tunable properties, which is crucial for optimizing its performance in various biomedical applications.

These application notes provide detailed protocols for the synthesis of the zinc chloride hydroxide precursor and its subsequent calcination to produce ZnO nanoparticles. Additionally, it includes a summary of the expected physicochemical properties of the resulting nanoparticles at different calcination temperatures to guide researchers in tailoring their synthesis for specific research and drug development needs.

Experimental Protocols

Protocol 1: Synthesis of Zinc Chloride Hydroxide (Simonkolleite)

This protocol details the synthesis of the precursor material, zinc chloride hydroxide (Zn₅(OH)₈Cl₂·H₂O), via a precipitation reaction.

Materials:

  • Zinc chloride (ZnCl₂)

  • Sodium hydroxide (NaOH) or Ammonium (B1175870) hydroxide (NH₄OH)

  • Deionized water

  • Ethanol (for washing)

Equipment:

  • Reaction vessel (e.g., beaker or flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • pH meter

  • Centrifuge and centrifuge tubes

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 1 to 2 M aqueous solution of zinc chloride (ZnCl₂). For example, dissolve 20.8 g of ZnCl₂ in 150 mL of deionized water.[4]

  • Precipitation:

    • While stirring the ZnCl₂ solution vigorously, slowly add a 0.5 M solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) dropwise.[3]

    • The molar ratio of NaOH or NH₄OH to ZnCl₂ should be approximately 8:5.[4]

    • Continue adding the basic solution until the pH of the mixture reaches between 5 and 9.[4] A white precipitate of zinc chloride hydroxide will form.

  • Reaction and Aging:

    • Heat the reaction mixture to a temperature between 60 °C and 105 °C.[4]

    • Maintain the temperature and continue stirring for 2 hours to allow the precipitate to age and for the reaction to complete.[1][4]

  • Washing and Purification:

    • Allow the mixture to cool to room temperature.

    • Separate the precipitate from the solution by centrifugation or filtration.

    • Wash the precipitate several times with deionized water to remove unreacted salts.

    • Perform a final wash with ethanol.[3]

  • Drying:

    • Dry the purified precipitate in an oven at a temperature below 70 °C under vacuum until a constant weight is achieved.[3] The resulting white powder is zinc chloride hydroxide (simonkolleite).

Protocol 2: Calcination of Zinc Chloride Hydroxide to Zinc Oxide (ZnO)

This protocol describes the thermal decomposition of the synthesized zinc chloride hydroxide to produce ZnO nanoparticles. The final properties of the ZnO are highly dependent on the calcination temperature and duration.

Materials:

  • Dried zinc chloride hydroxide powder (from Protocol 1)

Equipment:

  • High-temperature furnace (muffle furnace)

  • Ceramic crucible

Procedure:

  • Sample Preparation:

    • Place the dried zinc chloride hydroxide powder into a ceramic crucible.

  • Calcination:

    • Place the crucible in a muffle furnace.

    • Heat the furnace to the desired calcination temperature. Temperatures typically range from 400 °C to 700 °C.[5]

    • Maintain the temperature for a period of 2 to 5 hours. For example, a calcination at 500 °C for 4 hours is a common practice.[6]

  • Cooling and Collection:

    • After the specified duration, turn off the furnace and allow it to cool down to room temperature naturally.

    • Once cooled, carefully remove the crucible containing the white ZnO powder.

    • The resulting ZnO nanoparticles are now ready for characterization and use.

Data Presentation

The properties of the synthesized ZnO nanoparticles are significantly influenced by the calcination temperature. The following tables summarize the expected quantitative data based on different calcination conditions.

Table 1: Effect of Calcination Temperature on ZnO Nanoparticle Properties

Calcination Temperature (°C)Average Crystallite Size (nm)Specific Surface Area (m²/g)Band Gap (eV)Reference(s)
400~2012.5563.153[5][7]
50020 - 30-3.139[5][6]
60040 - 609.8723.128[5]
700> 608.4453.125[5]

Note: The specific surface area and crystallite size are inversely related. Higher calcination temperatures lead to larger crystallite sizes and lower specific surface areas due to particle sintering.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from the synthesis of the zinc chloride hydroxide precursor to the final ZnO nanoparticles.

experimental_workflow cluster_synthesis Synthesis of Zn5(OH)8Cl2·H2O cluster_calcination Calcination cluster_characterization Characterization A ZnCl2 Solution C Precipitation A->C B NaOH/NH4OH Solution B->C D Aging & Heating C->D E Washing & Drying D->E F Zn5(OH)8Cl2·H2O Powder E->F G Calcination (400-700°C) F->G Thermal Decomposition H ZnO Nanoparticles G->H I Analysis (XRD, SEM, etc.) H->I

Caption: Experimental workflow for ZnO nanoparticle synthesis.

Thermal Decomposition Pathway

The thermal decomposition of zinc chloride hydroxide (simonkolleite) to zinc oxide is a multi-step process. The diagram below outlines the proposed reaction pathway.

decomposition_pathway A Zn5(OH)8Cl2·H2O (Simonkolleite) B Intermediate Phases (e.g., Zn(OH)Cl, ZnO) A->B ~170-220°C - H2O D Byproducts (H2O, HCl) A->D C ZnO (Zinc Oxide) B->C > 225°C - HCl B->D

Caption: Thermal decomposition pathway of simonkolleite.

References

Method

Application Notes and Protocols: Zinc Chloride Hydroxide in Photocatalysis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis, characterization, and application of zinc chloride hydroxide (B78521), specifical...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of zinc chloride hydroxide (B78521), specifically zinc hydroxochloride (Zn₅(OH)₈Cl₂·H₂O), as a promising photocatalyst. Detailed protocols for its synthesis and the evaluation of its photocatalytic activity are presented, along with a summary of key performance data and a proposed photocatalytic mechanism.

Introduction to Zinc Chloride Hydroxide as a Photocatalyst

Zinc chloride hydroxide, particularly in its layered structural form (Zn₅(OH)₈Cl₂·H₂O), has emerged as a noteworthy semiconductor photocatalyst. Its unique layered structure, facile synthesis, and non-toxic nature make it an attractive alternative to conventional photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO). The interlayer space within its crystal lattice can be modified, and its high surface area contributes to its enhanced photocatalytic efficiency. This material is particularly effective in the degradation of organic pollutants under UV irradiation.

Synthesis Protocols

Protocol: Co-Precipitation Method for Zn₅(OH)₈Cl₂·H₂O Nanoflakes

This protocol details a straightforward and reproducible method for synthesizing zinc chloride hydroxide nanoflakes.

Materials:

  • Zinc chloride (ZnCl₂)

  • Sodium hydroxide (NaOH)

  • Deionized (DI) water

  • Ethanol (B145695)

Equipment:

  • Beakers and magnetic stirrer

  • Centrifuge and centrifuge tubes

  • Drying oven

  • Mortar and pestle

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.5 M solution of zinc chloride (ZnCl₂) in deionized water.

    • Prepare a 0.25 M solution of sodium hydroxide (NaOH) in deionized water.

  • Precipitation:

    • While vigorously stirring the ZnCl₂ solution, slowly add the NaOH solution dropwise.

    • A white precipitate will form immediately. Continue stirring the mixture at room temperature for 2 hours to ensure a complete reaction.

  • Washing and Separation:

    • Separate the white precipitate from the solution by centrifugation at 4000 rpm for 10 minutes.

    • Discard the supernatant and resuspend the precipitate in deionized water.

    • Repeat the washing process with deionized water three times, followed by two washes with ethanol to remove any remaining ions and organic residues.

  • Drying:

    • Dry the final product in an oven at 60°C for 12 hours.

  • Post-Processing:

    • Grind the dried powder using a mortar and pestle to obtain a fine powder of Zn₅(OH)₈Cl₂·H₂O.

G cluster_prep Solution Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product prep_zncl2 0.5 M ZnCl₂ Solution precipitation Dropwise addition of NaOH to ZnCl₂ with vigorous stirring for 2 hours prep_zncl2->precipitation prep_naoh 0.25 M NaOH Solution prep_naoh->precipitation centrifuge1 Centrifugation (4000 rpm, 10 min) precipitation->centrifuge1 wash_water Wash with DI Water (3x) centrifuge1->wash_water wash_etoh Wash with Ethanol (2x) wash_water->wash_etoh drying Drying at 60°C for 12 hours wash_etoh->drying grinding Grinding into fine powder drying->grinding final_product Zn₅(OH)₈Cl₂·H₂O Nanoflakes grinding->final_product

Caption: Proposed mechanism of photocatalysis by zinc chloride hydroxide.

Conclusion and Future Perspectives

Zinc chloride hydroxide demonstrates significant potential as a stable, efficient, and low-cost photocatalyst for environmental remediation. The protocols and data presented here provide a solid foundation for researchers to explore its applications further. Future research could focus on enhancing its visible-light activity through doping or heterojunction formation, and exploring its utility in other photocatalytic applications such as hydrogen production and CO₂ reduction. The detailed methodologies provided will aid in the standardized evaluation of this promising material.

Application

Application Notes and Protocols for Biomedical Applications of Simonkolleite Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simonkolleite (Zn₅(OH)₈Cl₂·H₂O) nanoparticles are emerging as a versatile platform in biomedicine due to their unique layered structure, biocompatibility, and therapeutic potential. These zinc-based nanomaterials have demonstrated significant promise in various applications, including anticancer therapy, antimicrobial treatments, wound healing, and bone regeneration. Their mechanism of action is often attributed to the release of zinc ions and the generation of reactive oxygen species (ROS), which can selectively target and eliminate cancerous or infected cells, as well as stimulate tissue repair and regeneration. This document provides detailed application notes and experimental protocols for the synthesis and biomedical use of simonkolleite nanoparticles.

Synthesis of Simonkolleite Nanoparticles

A sustainable and efficient one-step method for synthesizing simonkolleite nanoparticles (SK-NPs) has been developed, yielding pure and crystalline nanoparticles in a short reaction time.

Protocol: Sustainable One-Step Synthesis[1][2]

Materials:

  • Zinc chloride (ZnCl₂)

  • Anionic exchange resin (e.g., Dowex Monosphere 550A in OH⁻ form)

  • Deionized water

Procedure:

  • Prepare a 1 M aqueous solution of ZnCl₂.

  • In a beaker under moderate stirring at room temperature (25 °C), add the anionic resin to the ZnCl₂ solution. A resin/ZnCl₂ molar ratio of 2:1 to 3:1 is recommended for optimal results.[1]

  • Continue stirring for approximately 8 minutes. The reaction is rapid, with pure simonkolleite forming within 5 minutes.[1]

  • Separate the SK-NP aqueous suspension from the resin beads by sieving.

  • The resulting suspension contains pure, crystalline simonkolleite nanoparticles with a hexagonal lamellar morphology and primary particle sizes in the range of 3-8 nm.[1][2]

Application 1: Anticancer Therapy

Simonkolleite nanoparticles exhibit cytotoxic effects against various cancer cell lines, making them a potential candidate for anticancer therapies. Their mechanism of action is thought to involve the induction of oxidative stress.

Quantitative Data: Cytotoxicity of Simonkolleite Nanoparticles
Cell LineNanoparticle FormulationIC50 ValueExposure TimeReference
U373MG (human glioblastoma)ZnO SM20(+)16.82 µg/mL24 hours[3]
U373MG (human glioblastoma)ZnO SM20(-)19.67 µg/mL24 hours[3]
MicrogliaZnO-NP6.6 µg/mL24 hours[2]

Note: Data for ZnO nanoparticles are included as a reference due to the close relationship and common use as a precursor for simonkolleite.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Simonkolleite nanoparticle suspension

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the simonkolleite nanoparticle suspension in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the nanoparticle suspensions at different concentrations. Include untreated cells as a control.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Signaling Pathway: Hypothesized Anticancer Mechanism

While the exact signaling pathways for simonkolleite are still under investigation, it is hypothesized that, similar to ZnO nanoparticles, they may induce cytotoxicity through the activation of MAPK and NF-κB signaling pathways, leading to apoptosis.

anticancer_pathway cluster_0 Simonkolleite Nanoparticle Interaction cluster_1 Cellular Response cluster_2 Cellular Outcome SNPs Simonkolleite Nanoparticles ROS ↑ Reactive Oxygen Species (ROS) SNPs->ROS MAPK MAPK Pathway Activation ROS->MAPK NFkB NF-κB Pathway Activation ROS->NFkB Apoptosis Apoptosis MAPK->Apoptosis NFkB->Apoptosis

Caption: Hypothesized signaling pathway for simonkolleite nanoparticle-induced cancer cell apoptosis.

Application 2: Antimicrobial and Antibiofilm Activity

Simonkolleite nanoparticles have demonstrated significant antibacterial and antibiofilm activity against a range of pathogenic bacteria.

Quantitative Data: Antimicrobial Activity
Bacterial StrainNanoparticle FormulationConcentrationInhibition (%)Reference
K. pneumoniae (carbapenem-resistant)Simonkolleite (SM)100 µg/mL54.4[4]
S. aureus (methicillin-resistant)SM/ZnO Nanocomposite (SM250)100 µg/mL82.5[4]
Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Simonkolleite nanoparticle suspension

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Prepare serial dilutions of the simonkolleite nanoparticle suspension in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria only) and a negative control (MHB only).

  • Incubate the plate at 37 °C for 24 hours.

  • The MIC is the lowest concentration of nanoparticles that inhibits visible bacterial growth.

  • To determine the MBC, plate 10 µL from the wells with no visible growth onto Mueller-Hinton Agar (B569324) plates.

  • Incubate the agar plates at 37 °C for 24 hours.

  • The MBC is the lowest concentration that results in a 99.9% reduction in bacterial viability.

Experimental Workflow: Antibiofilm Assay

antibiofilm_workflow A Bacterial Culture (0.5 McFarland) B Incubate in 96-well plate with sub-inhibitory concentrations of Simonkolleite NPs (24h, 37°C) A->B C Wash with saline to remove unattached cells B->C D Fix biofilm with methanol C->D E Stain with Crystal Violet D->E F Solubilize stain and measure absorbance E->F

Caption: Experimental workflow for assessing the antibiofilm activity of simonkolleite nanoparticles.

Application 3: Wound Healing

Simonkolleite powder has been shown to accelerate the healing of deep wounds in animal models.[5][6]

Protocol: In Vivo Wound Healing Study (Rat Model)[4][5][6]

Materials:

  • Simonkolleite powder (sterilized)

  • Male Wistar rats

  • Surgical instruments

  • Anesthesia

  • Wound dressing for control group

Procedure:

  • Anesthetize the rats according to approved animal care protocols.

  • Shave and disinfect the dorsal area.

  • Create a full-thickness excisional wound of a specific diameter using a sterile biopsy punch.

  • Apply a thin layer of sterilized simonkolleite powder to the wound bed in the experimental group. The control group receives a standard wound dressing.

  • Monitor the wound closure rate by taking digital photographs at regular intervals (e.g., days 0, 3, 7, 14).

  • At the end of the experiment, euthanize the animals and excise the wound tissue for histological analysis (e.g., H&E staining, Masson's trichrome staining) to assess re-epithelialization, collagen deposition, and angiogenesis.

Application 4: Bone Regeneration

Simonkolleite coatings on biomaterials can promote osteogenesis and suppress osteoclast formation, indicating their potential in bone tissue engineering.[7]

Protocol: In Vitro Osteogenesis and Osteoclastogenesis Assays[7]

Materials:

  • Poly(amino acids) (PAA) powder

  • Zinc chloride (ZnCl₂) solutions of varying concentrations (e.g., 0.025 M, 0.05 M, 0.1 M)

  • Bone marrow stromal cells (BMSCs)

  • RAW264.7 cells (osteoclast precursors)

  • Osteogenic induction medium

  • RANKL (Receptor Activator of Nuclear Factor κ B Ligand)

  • Alkaline phosphatase (ALP) activity assay kit

  • Alizarin Red S staining solution

  • TRAP (tartrate-resistant acid phosphatase) staining kit

Procedure for Coating PAA with Simonkolleite:

  • Suspend PAA powder in different concentrations of ZnCl₂ solution.

  • Allow the simonkolleite to precipitate and coat the PAA powder.

  • Wash and dry the coated PAA (Zn-PAA).

Osteogenesis Assay:

  • Culture BMSCs with the different Zn-PAA formulations in an osteogenic induction medium.

  • At specific time points (e.g., 7, 14, 21 days), assess osteogenic differentiation by:

    • Measuring ALP activity.

    • Staining for calcium deposits with Alizarin Red S.

Osteoclastogenesis Assay:

  • Co-culture RAW264.7 cells with the different Zn-PAA formulations in the presence of RANKL to induce osteoclast differentiation.

  • After a set period (e.g., 5-7 days), stain the cells for TRAP, a marker for osteoclasts.

  • Quantify the number of multinucleated, TRAP-positive cells.

Signaling Pathway: Osteogenesis and Osteoclastogenesis Regulation

The release of zinc ions from the simonkolleite coating is thought to be responsible for the observed biological effects. Zinc can influence key signaling pathways involved in bone remodeling.

bone_regeneration_pathway cluster_0 Simonkolleite-Coated Biomaterial cluster_1 Cellular Interactions cluster_2 Biological Outcomes SNPs Simonkolleite Coating Zn_release Zinc Ion (Zn²⁺) Release SNPs->Zn_release BMSCs Bone Marrow Stromal Cells Zn_release->BMSCs RAW2647 RAW264.7 Cells (Osteoclast Precursors) Zn_release->RAW2647 Osteogenesis ↑ Osteogenesis BMSCs->Osteogenesis Osteoclastogenesis ↓ Osteoclastogenesis RAW2647->Osteoclastogenesis

Caption: Logical relationship of simonkolleite in bone regeneration.

Application 5: Drug Delivery

The layered structure of simonkolleite nanoparticles suggests their potential as carriers for the controlled release of therapeutic agents.[1] While specific protocols for drug loading onto simonkolleite are still emerging, methodologies developed for similar zinc-based nanoparticles can be adapted.

Proposed Protocol: Loading Methotrexate (B535133) onto Simonkolleite Nanoparticles

This protocol is adapted from methods used for ZnO nanoparticles and serves as a starting point for optimization.

Materials:

  • Simonkolleite nanoparticle suspension

  • Methotrexate (MTX)

  • Phosphate-buffered saline (PBS)

  • Magnetic stirrer

Procedure:

  • Disperse a known concentration of simonkolleite nanoparticles in PBS.

  • Prepare a solution of methotrexate in PBS.

  • Add the methotrexate solution to the nanoparticle suspension dropwise while stirring.

  • Allow the mixture to stir at room temperature for 24 hours to facilitate drug loading.

  • Centrifuge the suspension to separate the drug-loaded nanoparticles from the unloaded drug in the supernatant.

  • Wash the nanoparticles with PBS to remove any loosely bound drug.

  • Lyophilize the drug-loaded nanoparticles for storage.

  • Determine the drug loading efficiency by quantifying the amount of methotrexate in the supernatant using UV-Vis spectroscopy or HPLC.

Proposed Protocol: In Vitro Drug Release Study

Materials:

  • Methotrexate-loaded simonkolleite nanoparticles

  • Release media at different pH values (e.g., PBS at pH 7.4 and acetate (B1210297) buffer at pH 5.5)

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Shaking incubator

Procedure:

  • Disperse a known amount of methotrexate-loaded nanoparticles in the release medium.

  • Place the suspension in a dialysis bag and seal it.

  • Immerse the dialysis bag in a larger volume of the release medium in a beaker.

  • Place the beaker in a shaking incubator at 37 °C.

  • At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of methotrexate in the collected samples using UV-Vis spectroscopy or HPLC.

  • Plot the cumulative percentage of drug released as a function of time.

Conclusion

Simonkolleite nanoparticles represent a promising and versatile tool in the field of biomedical research and drug development. Their straightforward synthesis, coupled with their potent biological activities, offers a wide range of therapeutic possibilities. The protocols and data presented here provide a foundation for researchers to explore and further develop the applications of this novel nanomaterial. Further research is warranted to fully elucidate the molecular mechanisms underlying their therapeutic effects and to optimize their performance for clinical translation.

References

Method

Application Notes and Protocols: Zinc Chloride Hydroxide as a Catalyst Support Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc chloride hydroxide (B78521), specifically Simonkolleite (Zn₅(OH)₈Cl₂·H₂O), is a layered inorganic compound that has garnered interest in materials science.[1] Its unique structure and properties make it a subject of investigation for various applications, including as a catalyst or catalyst precursor. This document provides an overview of its synthesis, characterization, and applications in catalysis, with a focus on its role as a support material. While its direct use as a support is an emerging area, its function as a precursor to zinc oxide catalysts is well-documented.

Physicochemical Properties

Zinc chloride hydroxide is a white crystalline solid that is insoluble in water and organic solvents.[2] It possesses a layered structure with zinc atoms coordinated to hydroxide and chloride ions.[1] This layered nature provides a surface for potential catalytic activity or for the deposition of other catalytically active species.

Thermal Decomposition: A critical property of zinc chloride hydroxide is its thermal decomposition to zinc oxide (ZnO) at elevated temperatures.[2][3] This transformation is significant in high-temperature catalytic reactions, where the hydroxide may convert to the oxide form in situ. The decomposition process typically occurs in stages, with the loss of water followed by the formation of ZnO and volatile zinc chloride.[2]

Synthesis of Zinc Chloride Hydroxide

Several methods have been developed for the synthesis of zinc chloride hydroxide, allowing for control over its morphology and properties.

Protocol 1: Precipitation Method

This method involves the reaction of a zinc chloride solution with a base.

Materials:

  • Zinc chloride (ZnCl₂)

  • Sodium hydroxide (NaOH) or ammonia (B1221849) water (NH₄OH)

  • Deionized water

Procedure:

  • Prepare a zinc chloride solution in deionized water.

  • Slowly add a solution of sodium hydroxide or ammonia water to the zinc chloride solution while stirring vigorously. The molar ratio of the base to zinc chloride should be carefully controlled, typically in the range of 7.5-8.5 : 5.[4]

  • Maintain the reaction temperature between 60-105°C and the pH between 5-9.[4]

  • After the reaction is complete, cool the mixture.

  • Filter the resulting white precipitate and wash it thoroughly with deionized water to remove any unreacted salts.

  • Dry the product in an oven at 80-105°C.[5]

Protocol 2: Aging of Zinc Oxide Nanoparticles

This method involves the transformation of zinc oxide nanoparticles in a zinc chloride solution.

Materials:

  • Zinc oxide (ZnO) nanoparticles

  • Zinc chloride (ZnCl₂) solution

  • Deionized water

Procedure:

  • Disperse ZnO nanoparticles in an aqueous solution of ZnCl₂.

  • Age the suspension at a controlled temperature (e.g., 6 to 140°C) for an extended period (e.g., 48 hours).[1]

  • The ZnO nanoparticles will gradually transform into zinc chloride hydroxide crystals.

  • Filter, wash, and dry the final product as described in Protocol 1.

The workflow for the synthesis of zinc chloride hydroxide can be visualized as follows:

Synthesis_Workflow cluster_precipitation Precipitation Method cluster_aging Aging Method prec_start Zinc Chloride Solution prec_react Reaction (60-105°C, pH 5-9) prec_start->prec_react base Base (NaOH or NH₄OH) base->prec_react prec_process Filtration, Washing, Drying prec_react->prec_process prec_end Zinc Chloride Hydroxide prec_process->prec_end aging_start ZnO Nanoparticles in ZnCl₂ Solution aging_react Aging (e.g., 6-140°C, 48h) aging_start->aging_react aging_process Filtration, Washing, Drying aging_react->aging_process aging_end Zinc Chloride Hydroxide aging_process->aging_end

Caption: General workflows for the synthesis of zinc chloride hydroxide.

Characterization of Zinc Chloride Hydroxide

Standard solid-state characterization techniques are employed to verify the synthesis and purity of zinc chloride hydroxide.

TechniquePurposeExpected Results
X-ray Diffraction (XRD) To determine the crystal structure and phase purity.Characteristic diffraction peaks corresponding to the Simonkolleite phase (Zn₅(OH)₈Cl₂·H₂O).
Scanning Electron Microscopy (SEM) To observe the morphology and particle size.Typically reveals hexagonal plate-like microstructures.[1]
Fourier-Transform Infrared Spectroscopy (FTIR) To identify functional groups.Shows characteristic absorption bands for O-H and Zn-O bonds.
Thermogravimetric Analysis (TGA) To study the thermal stability and decomposition behavior.Indicates weight loss steps corresponding to the removal of water and the decomposition to ZnO.

Applications in Catalysis

As a Photocatalyst

Zinc chloride hydroxide has been investigated as a photocatalyst for the degradation of organic pollutants. A comparative study with zinc oxide nanoparticles for the degradation of ciprofloxacin (B1669076) provides insight into its performance.

CatalystReaction Time (min)Ciprofloxacin Removal (%)COD Removal (%)
Zn₅(OH)₈Cl₂·H₂O 6091.6643.30 (after 24h)
ZnO nanoparticles 6095.3556.30 (after 24h)

Data sourced from a comparative study on ciprofloxacin degradation.

The results indicate that while zinc chloride hydroxide is an effective photocatalyst, zinc oxide nanoparticles exhibit higher efficiency under the studied conditions, which was attributed to a higher surface area and a lower band gap.

The logical relationship for its use as a photocatalyst can be depicted as:

Photocatalysis_Logic ZHC Zn₅(OH)₈Cl₂·H₂O (Photocatalyst) Degradation Degradation Products ZHC->Degradation catalyzes Light Light Irradiation (e.g., UV, Solar) Light->Degradation drives Pollutant Organic Pollutant (e.g., Ciprofloxacin) Pollutant->Degradation is converted to

Caption: Logical diagram of photocatalytic degradation.
As a Catalyst Precursor for Zinc Oxide

Due to its thermal decomposition to ZnO, zinc chloride hydroxide is a valuable precursor for synthesizing zinc oxide with controlled morphologies. The shape and size of the initial zinc chloride hydroxide particles can influence the resulting properties of the zinc oxide, which is a widely used catalyst and catalyst support.

Protocol for Conversion to ZnO:

  • Synthesize zinc chloride hydroxide using Protocol 1 or 2.

  • Place the dried zinc chloride hydroxide powder in a furnace.

  • Heat the material in air at a temperature sufficient for decomposition (e.g., 500°C or higher).[3]

  • The resulting material will be zinc oxide.

Zinc Chloride on Other Supports

For broader context, zinc chloride itself has been supported on various materials to create effective catalysts.

Example Application: Transesterification using Zinc Chloride on Hydroxyapatite (B223615)

Reaction: Transesterification of esters with alcohols. Catalyst: Zinc chloride supported on hydroxyapatite (ZnCl₂/HAP). Protocol Summary:

  • Hydroxyapatite (HAP) is synthesized.

  • The HAP support is impregnated with a solution of zinc chloride.

  • The resulting ZnCl₂/HAP catalyst is dried.

  • The catalyst is used in the transesterification reaction, typically with a molar ratio of ester to alcohol of 1:11.

This demonstrates the utility of zinc chloride in heterogeneous catalysis, even when not in the hydroxide form.

Conclusion

Zinc chloride hydroxide is a material with interesting properties and potential applications in catalysis. While its direct use as a catalyst support is still an area of active research, it serves as an effective photocatalyst and a versatile precursor for the synthesis of morphologically controlled zinc oxide catalysts. For researchers and professionals in drug development and chemical synthesis, understanding the synthesis and properties of zinc chloride hydroxide can open avenues for the development of novel catalytic systems.

References

Application

Application Notes and Protocols for Corrosion Inhibition using Zinc Chloride Hydroxide

For Researchers, Scientists, and Drug Development Professionals Introduction Corrosion is a natural electrochemical process that leads to the degradation of materials, particularly metals, resulting in significant econom...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion is a natural electrochemical process that leads to the degradation of materials, particularly metals, resulting in significant economic losses and safety concerns across various industries.[1][2] Corrosion inhibitors are chemical substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal exposed to that environment.[3][4] Zinc-based compounds are widely recognized for their corrosion inhibition properties, primarily functioning through cathodic protection and the formation of protective barrier films.[2][5][6]

This document provides detailed application notes and experimental protocols for the use of zinc chloride hydroxide (B78521), specifically Simonkolleite (Zn₅(OH)₈Cl₂·H₂O), as a corrosion inhibitor.[7][8] This compound offers a promising approach due to its ability to form a stable, passivating layer on metal surfaces.[9]

Mechanism of Action

Zinc chloride hydroxide functions primarily as a cathodic inhibitor. The inhibition mechanism involves the precipitation of a protective film at local cathodic sites on the metal surface. In an aqueous corrosive environment, the cathodic reaction (oxygen reduction) generates a localized increase in pH due to the production of hydroxide ions (OH⁻). Zinc ions (Zn²⁺) from the dissolved zinc chloride hydroxide react with these hydroxide ions to precipitate an insoluble layer of zinc hydroxide or zinc chloride hydroxide.[3][9] This layer acts as a physical barrier, blocking the cathodic reaction sites and stifling the overall corrosion process by interrupting the electrochemical cell.[2][9]

G cluster_metal Metal Surface (e.g., Steel) cluster_solution Corrosive Solution cluster_film Protective Film Formation Anode Anodic Site Fe → Fe²⁺ + 2e⁻ Cathode Cathodic Site O₂ + 2H₂O + 4e⁻ → 4OH⁻ OH_ions OH⁻ Ions (from Cathodic Reaction) Cathode->OH_ions Inhibitor Zinc Chloride Hydroxide Zn₅(OH)₈Cl₂·H₂O Zn_ions Zn²⁺ Ions Inhibitor->Zn_ions Dissolution Precipitation Precipitation Reaction Zn²⁺ + OH⁻ → Zn(OH)₂ / Zn₅(OH)₈Cl₂·H₂O Zn_ions->Precipitation OH_ions->Precipitation Barrier Passive Barrier Film Precipitation->Barrier Forms Barrier->Cathode Blocks Site G cluster_prep Phase 1: Preparation cluster_testing Phase 2: Electrochemical & Surface Analysis cluster_analysis Phase 3: Data Interpretation A1 Prepare Metal Specimen (e.g., Mild Steel) B1 Immerse Specimen & Stabilize Open Circuit Potential (OCP) A1->B1 A2 Prepare Corrosive Medium (e.g., 3.5% NaCl) A2->B1 A3 Prepare Inhibitor Solutions (Control + Various Concentrations) A3->B1 B2 Potentiodynamic Polarization (PDP) B1->B2 B3 Electrochemical Impedance Spectroscopy (EIS) B1->B3 B4 Post-Test Surface Analysis (SEM, EDX, XRD, FTIR) B2->B4 After Test C1 Extract Parameters (icorr, Ecorr, Rp, Rct) B2->C1 B3->B4 After Test B3->C1 C3 Characterize Surface Film B4->C3 C2 Calculate Inhibition Efficiency (%IE) C1->C2 C4 Determine Inhibition Mechanism C2->C4 C3->C4

References

Method

Application Notes and Protocols for Tetrabasic Zinc Chloride (TBZC) as a Feed Additive

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrabasic zinc chloride (TBZC), with the chemical formula Zn₅Cl₂(OH)₈·H₂O, is a nutritional feed additive used as a source of zinc in animal diets.[1] It is recognized for its high bioavailability and stability compared to other inorganic zinc sources like zinc oxide (ZnO) and zinc sulfate (B86663) (ZnSO₄).[2][3] TBZC is produced through crystallization, resulting in a product with low heavy metal contamination and reduced hygroscopicity, which minimizes the oxidation of nutrients in feed during storage.[3][4]

These application notes provide a comprehensive overview of the use of TBZC in animal nutrition, with a focus on its effects on growth performance, intestinal health, and overall well-being. Detailed experimental protocols are provided to guide researchers in evaluating the efficacy of TBZC in various animal models.

Physicochemical Properties of Tetrabasic Zinc Chloride

PropertyDescriptionReference
Chemical Formula Zn₅Cl₂(OH)₈·H₂O[1]
Molecular Weight 551.89 g/mol [1]
Appearance White or off-white particles[1]
Zinc (Zn) Content Approximately 58%[1][3]
Solubility Insoluble in water, soluble in weak acid[2]

Applications in Animal Nutrition

TBZC is utilized as a feed additive for various animal species, including swine, poultry, and aquaculture. Its primary applications are to:

  • Promote Growth: TBZC has been shown to improve average daily gain (ADG) and feed efficiency in weaned piglets and broilers.[4][5]

  • Enhance Intestinal Health: It plays a crucial role in maintaining intestinal barrier integrity, reducing intestinal permeability, and mitigating diarrhea in weaned piglets.[2][3]

  • Modulate Gut Microbiota: TBZC supplementation can influence the composition of the gut microbiota, promoting the growth of beneficial bacteria like Lactobacillus and reducing potentially harmful bacteria.[2][6]

  • Improve Antioxidant Status: Studies have indicated that TBZC can enhance the antioxidant capacity in animals by increasing the activity of enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[2][6]

Data Presentation: Efficacy of TBZC in Weaned Piglets

The following tables summarize the quantitative data from various studies on the effects of TBZC in weaned piglets compared to control and zinc oxide (ZnO) supplemented groups.

Table 1: Effects of TBZC on Growth Performance in Weaned Piglets

TreatmentADG (g/d)ADFI (g/d)FCR (g/g)Diarrhea Incidence (%)Study Reference
Study 1 [7]
CON3865891.5315.2
ZnO (1600 mg/kg Zn)4216121.458.5
TBZC (1000 mg/kg Zn)4456181.399.1
Study 2 [2]
CON----
ZnO (1500 mg/kg Zn)265 (d 1-14)278 (d 1-14)--
TBZC (680 mg/kg Zn)283 (d 1-14)305* (d 1-14)--
Study 3 [4]
Basal Diet382 (d 0-14)---
TBZC (1200 mg/kg Zn)457* (d 0-14)---
TBZC (1800 mg/kg Zn)462* (d 0-14)---

ADG: Average Daily Gain; ADFI: Average Daily Feed Intake; FCR: Feed Conversion Ratio; CON: Control; ZnO: Zinc Oxide; TBZC: Tetrabasic Zinc Chloride. * Statistically significant difference compared to the control or ZnO group (p < 0.05).

Table 2: Effects of TBZC on Nutrient Digestibility and Fecal Zinc in Weaned Piglets

TreatmentATTD of CP (%)ATTD of GE (%)Fecal Zn (mg/kg)Study Reference
Study 1 [8]
CON78.982.1254
ZnO (1600 mg/kg Zn)80.283.54872
TBZC (1000 mg/kg Zn)81.684.83215*

ATTD: Apparent Total Tract Digestibility; CP: Crude Protein; GE: Gross Energy; CON: Control; ZnO: Zinc Oxide; TBZC: Tetrabasic Zinc Chloride. * Statistically significant difference compared to the control or ZnO group (p < 0.05).

Experimental Protocols

Protocol 1: Evaluating the Efficacy of TBZC on Growth Performance and Intestinal Health in Weaned Piglets

1. Objective: To assess the effects of dietary TBZC supplementation on growth performance, nutrient digestibility, intestinal morphology, and gut microbiota in weaned piglets.

2. Experimental Design:

  • Animals: A total of 120 weaned piglets (e.g., Duroc × Landrace × Yorkshire), weaned at 21 days of age, with an average initial body weight of 7.5 ± 0.5 kg.
  • Housing: Pigs are housed in pens with controlled temperature and ad libitum access to feed and water.
  • Treatments:
  • T1: Basal diet (Control)
  • T2: Basal diet + 1600 mg/kg Zn from ZnO (Positive Control)
  • T3: Basal diet + 1000 mg/kg Zn from TBZC
  • Replicates: 6 replicate pens per treatment, with 6-8 piglets per pen.
  • Duration: 28 days (Phase 1: d 1-14, Phase 2: d 15-28).

3. Diets:

  • Basal diets are formulated to meet or exceed the nutritional requirements for weaned piglets according to NRC guidelines, with the exception of zinc in the control diet.
  • The respective zinc sources are added to the basal diet to achieve the target concentrations.

4. Data Collection and Sample Analysis:

  • Growth Performance: Individual piglet body weight and feed intake per pen are recorded weekly to calculate ADG, ADFI, and FCR.
  • Diarrhea Incidence: Fecal consistency is scored daily.
  • Nutrient Digestibility: During the last 4 days of the experiment, chromium oxide (Cr₂O₃) is added to the diets as an indigestible marker. Fecal samples are collected to determine the apparent total tract digestibility (ATTD) of dry matter, crude protein, and gross energy.
  • Sample Collection (Day 28): One piglet per pen is euthanized for sample collection.
  • Blood Samples: Blood is collected via venipuncture for serum separation. Serum is analyzed for antioxidant enzymes (SOD, GSH-Px) and malondialdehyde (MDA).
  • Intestinal Tissue: Sections of the duodenum, jejunum, and ileum are collected and fixed in 10% neutral buffered formalin for histological analysis (villus height and crypt depth).
  • Gut Microbiota: Cecal contents are collected for 16S rRNA gene sequencing to analyze the microbial community composition.

5. Statistical Analysis: Data are analyzed using ANOVA with the pen as the experimental unit. Treatment means are compared using Tukey's test, with p < 0.05 considered statistically significant.

Protocol 2: Determination of the Relative Bioavailability of Zinc from TBZC in Broiler Chicks

1. Objective: To determine the relative bioavailability (RBV) of zinc from TBZC compared to a standard zinc source (e.g., analytical-grade ZnSO₄·7H₂O).

2. Experimental Design:

  • Animals: Day-old male broiler chicks (e.g., Ross 308).
  • Housing: Chicks are housed in environmentally controlled battery cages.
  • Depletion Phase (Day 1-7): Chicks are fed a zinc-deficient basal diet (e.g., soy protein concentrate-based) to deplete their zinc stores.
  • Repletion Phase (Day 8-21): Chicks are randomly assigned to dietary treatments.
  • Treatments:
  • T1-T4: Basal diet supplemented with 0, 5, 10, and 15 mg/kg Zn from ZnSO₄·7H₂O (Standard Curve).
  • T5-T7: Basal diet supplemented with 5, 10, and 15 mg/kg Zn from TBZC.
  • Replicates: 5 replicate cages per treatment, with 5 chicks per cage.

3. Data Collection and Analysis:

  • Growth Performance: Body weight gain and feed intake are recorded for the repletion period.
  • Tissue Zinc Concentration: At the end of the trial, chicks are euthanized, and the right tibia is collected for determination of zinc concentration using atomic absorption spectrophotometry.
  • Slope-Ratio Analysis: The RBV of TBZC is determined by a slope-ratio assay. Multiple linear regression is performed with body weight gain or tibia zinc concentration as the dependent variable and the supplemental zinc intake from each source as the independent variables. The RBV is calculated as (slope of TBZC / slope of ZnSO₄) × 100.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TBZC Tetrabasic Zinc Chloride (TBZC) Zn2_ext Zn²⁺ TBZC->Zn2_ext Dissociation ZIP4 ZIP4 Transporter Zn2_ext->ZIP4 Uptake Zn2_int Intracellular Zn²⁺ ZIP4->Zn2_int PI3K PI3K Zn2_int->PI3K Activation AKT AKT PI3K->AKT Phosphorylation mTOR mTOR AKT->mTOR Phosphorylation TJ_Proteins Tight Junction Proteins (e.g., ZO-1, Occludin) mTOR->TJ_Proteins Increased Expression and Localization Barrier_Function Enhanced Intestinal Barrier Function TJ_Proteins->Barrier_Function

Caption: Zinc-mediated signaling pathway for enhancing intestinal barrier function.

Experimental_Workflow cluster_animal_phase Animal Trial Phase cluster_lab_phase Laboratory Analysis Phase cluster_data_analysis Data Interpretation Animal_Selection Animal Selection (e.g., Weaned Piglets) Acclimation Acclimation Period Animal_Selection->Acclimation Dietary_Treatments Dietary Treatments (Control, ZnO, TBZC) Acclimation->Dietary_Treatments Data_Collection Data & Sample Collection (Performance, Blood, Tissues) Dietary_Treatments->Data_Collection Performance_Analysis Growth Performance Analysis (ADG, FCR) Data_Collection->Performance_Analysis Biochemical_Assays Biochemical Assays (Antioxidant Status) Data_Collection->Biochemical_Assays Histology Intestinal Histology (Villus Height, Crypt Depth) Data_Collection->Histology Microbiota_Analysis Gut Microbiota Analysis (16S rRNA Sequencing) Data_Collection->Microbiota_Analysis Statistical_Analysis Statistical Analysis (ANOVA, Tukey's Test) Performance_Analysis->Statistical_Analysis Biochemical_Assays->Statistical_Analysis Histology->Statistical_Analysis Microbiota_Analysis->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

Caption: Experimental workflow for evaluating TBZC as a feed additive.

References

Application

Application Notes and Protocols for the Electrodeposition of Simonkolleite Thin Films for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of simonkolleite (Zn₅(OH)₈Cl₂·H₂O) thin films via electrodeposition, with a specific focus on their application as a platform for controlled drug delivery. Simonkolleite, a layered double hydroxide (B78521) (LDH), offers a unique crystal structure that allows for the intercalation of therapeutic molecules, making it a promising candidate for developing advanced drug delivery systems.[1][2]

Introduction to Simonkolleite for Drug Delivery

Simonkolleite is a zinc-based mineral with a layered crystal structure.[2] This structure consists of positively charged zinc hydroxide layers separated by chloride anions and water molecules in the interlayer space. The potential of simonkolleite and other structurally similar LDHs in drug delivery stems from their ability to host anionic drug molecules in the interlayer region through ion exchange.[1] This intercalation protects the drug molecules and allows for their sustained and controlled release. The biocompatibility of zinc also makes simonkolleite an attractive material for biomedical applications.[3][4]

Electrodeposition is a versatile and cost-effective technique for fabricating thin films with precise control over thickness, morphology, and composition.[5][6] This method allows for the direct growth of simonkolleite films on conductive substrates, which can be advantageous for developing localized drug delivery systems on medical devices or implants.

Electrodeposition of Simonkolleite Thin Films: A Generalized Protocol

This protocol describes a method for the cathodic electrodeposition of simonkolleite thin films. The fundamental principle involves the electrochemical generation of hydroxide ions (OH⁻) at the cathode surface, which leads to a localized increase in pH and the subsequent precipitation of simonkolleite from a precursor solution containing zinc and chloride ions.

Experimental Setup and Materials

A standard three-electrode electrochemical cell is used for the electrodeposition process.

  • Working Electrode (Substrate): Conductive substrates such as Fluorine-doped Tin Oxide (FTO) coated glass, gold-sputtered substrates, or other biocompatible conductive materials.

  • Counter Electrode: A platinum (Pt) wire or foil.

  • Reference Electrode: A silver/silver chloride (Ag/AgCl) electrode.

  • Electrolyte Solution: An aqueous solution containing a zinc salt and a chloride salt. A typical composition is 0.1 M zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) and 0.1 M potassium chloride (KCl).[7]

  • Potentiostat/Galvanostat: To control the electrochemical deposition parameters.

Detailed Experimental Protocol
  • Substrate Preparation: Thoroughly clean the working electrode by sequential ultrasonication in acetone, ethanol, and deionized water for 15 minutes each. Dry the substrate with a stream of nitrogen gas.

  • Electrolyte Preparation: Prepare the electrolyte solution by dissolving the zinc and chloride salts in deionized water. Adjust the pH of the solution to approximately 6.0 using dilute HCl or NaOH.

  • Electrochemical Deposition:

    • Assemble the three-electrode cell with the prepared substrate as the working electrode.

    • Heat the electrolyte solution to a constant temperature, typically around 70°C.[7]

    • Immerse the electrodes in the electrolyte solution.

    • Apply a constant cathodic potential or current density to the working electrode. A pulsed potential may also be used to improve film morphology.[7][8] For example, a pulsed electrodeposition can be performed with a repeating sequence of -1.1 V vs. Ag/AgCl for 5 seconds followed by 0 V for 5 seconds.

    • The deposition time will influence the film thickness. A deposition time of 15-30 minutes is typically sufficient to obtain a well-formed film.[7][8]

  • Post-Deposition Treatment: After deposition, gently rinse the film with deionized water to remove any residual electrolyte and dry it in a desiccator.

Characterization of Simonkolleite Thin Films

The deposited films should be characterized to confirm the presence of simonkolleite and to evaluate their morphology and structure.

  • X-ray Diffraction (XRD): To identify the crystalline phase of the deposited material.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology of the film. Simonkolleite films typically exhibit a hexagonal platelet-like morphology.[7][8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the film.

Drug Loading into Simonkolleite Thin Films

Two primary strategies can be employed for loading drugs into the simonkolleite thin films: post-deposition ion exchange and in-situ co-deposition . The choice of method will depend on the properties of the drug and the desired release characteristics.

Protocol for Post-Deposition Drug Loading (Ion Exchange)

This method is suitable for anionic drugs that can replace the chloride ions in the interlayer of the pre-deposited simonkolleite film.

  • Prepare a Drug Solution: Dissolve the anionic drug in a suitable solvent (e.g., deionized water, ethanol) to create a solution of known concentration.

  • Immersion: Immerse the electrodeposited simonkolleite thin film into the drug solution.

  • Incubation: Allow the ion exchange to occur by keeping the film in the solution for a specific period (e.g., 24-48 hours) at a controlled temperature. Gentle agitation can facilitate the process.

  • Washing and Drying: After incubation, remove the film, rinse it with the solvent used to prepare the drug solution to remove any surface-adsorbed drug, and dry it under vacuum.

Conceptual Protocol for In-situ Drug Loading (Co-deposition)

This approach involves adding the drug to the electrolyte solution, allowing for its intercalation during the electrochemical growth of the simonkolleite film. This method is still under research and would require significant optimization.

  • Drug-Containing Electrolyte: Prepare the electrolyte solution as described in section 2.2, and then dissolve the desired anionic drug into the solution. The drug must be stable under the electrodeposition conditions (pH, temperature, and potential).

  • Electrodeposition: Carry out the electrodeposition process as described in section 2.2. The drug anions in the solution will compete with chloride ions for intercalation into the growing simonkolleite structure.

  • Post-Deposition Treatment: Rinse the film thoroughly to remove non-intercalated drug and dry it.

Data Presentation

The following tables summarize typical experimental parameters for the electrodeposition of simonkolleite and related zinc-based LDH films, as well as representative data for drug loading and release.

Table 1: Experimental Parameters for Electrodeposition of Simonkolleite and Zinc-based LDH Thin Films

ParameterValueReference
Precursors 0.1 M Zn(NO₃)₂·6H₂O, 0.1 M KCl[7]
12.5 mM Zn(NO₃)₂, 7.5 mM Al(NO₃)₃[9][10][11]
Substrate FTO glass, Gold-coated glass[7][9][10]
Deposition Mode Pulsed Potential, Constant Potential, Galvanostatic[7][9][10][11]
Potential (vs. Ag/AgCl) -1.1 V to -1.7 V[7][9][10]
Current Density ~2.2 mA/cm²[10][11]
pH of Electrolyte 3.8 - 6.0[7][9][10][11]
Temperature Room Temperature to 70°C[7][9][10][11]
Deposition Time 5 - 30 minutes[7][10][11]

Table 2: Drug Loading and Release from LDH-based Systems (Illustrative Examples)

DrugLDH CompositionLoading MethodDrug Loading (%)Release ConditionsRelease ProfileReference
IbuprofenMgAl-LDHIon Exchange~30-40%Phosphate Buffered Saline (pH 7.4)Sustained release over 8-12 hours
NaproxenMgAl-LDHCo-precipitation~25-35%Simulated Intestinal Fluid (pH 6.8)pH-dependent release
DoxorubicinMgAl-LDHAdsorption~15-25%Acetate Buffer (pH 5.0)Faster release in acidic conditions

Note: The data in Table 2 are illustrative and are based on studies of various LDHs, not specifically electrodeposited simonkolleite, for which quantitative drug release data is less available.

Visualizations

The following diagrams illustrate the experimental workflow for the electrodeposition and drug loading of simonkolleite thin films, and the proposed mechanism for controlled drug release.

experimental_workflow cluster_prep Preparation cluster_electrodeposition Electrodeposition cluster_drug_loading Drug Loading cluster_characterization Characterization sub_prep Substrate Cleaning electrodep Electrochemical Deposition of Simonkolleite Film sub_prep->electrodep elec_prep Electrolyte Preparation elec_prep->electrodep drug_sol Drug Solution Preparation electrodep->drug_sol ion_ex Ion Exchange electrodep->ion_ex drug_sol->ion_ex char Film Characterization (XRD, SEM, FTIR) ion_ex->char

Fig. 1: Experimental workflow for the electrodeposition and drug loading of simonkolleite thin films.

drug_release_mechanism cluster_film Drug-Loaded Simonkolleite Film cluster_medium Release Medium (e.g., Physiological Fluid) layers Simonkolleite Layers (Positively Charged) drug Intercalated Drug Anions released_drug Released Drug drug->released_drug Ion Exchange anions Anions in Medium (e.g., Cl⁻, HPO₄²⁻) anions->layers Diffusion into Interlayer

Fig. 2: Mechanism of controlled drug release from a simonkolleite thin film via ion exchange.

Conclusion and Future Perspectives

The electrodeposition of simonkolleite thin films presents a promising and scalable method for creating novel drug delivery platforms. The ability to directly coat conductive surfaces opens up possibilities for applications in medical implants and devices requiring localized, sustained drug release. Further research is needed to optimize the in-situ drug loading process during electrodeposition and to conduct comprehensive in-vitro and in-vivo studies to evaluate the biocompatibility and drug release kinetics of these films in physiological environments. The versatility of the layered structure of simonkolleite suggests that a wide range of therapeutic agents could be incorporated, paving the way for tailored drug delivery systems to address various clinical needs.

References

Technical Notes & Optimization

Troubleshooting

controlling pH in simonkolleite synthesis for desired morphology

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling pH during simonkolleite synthesis to ac...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling pH during simonkolleite synthesis to achieve desired morphologies.

Troubleshooting Guide

This guide addresses common issues encountered during simonkolleite synthesis, focusing on morphology and purity control.

Problem Potential Cause(s) Recommended Solution(s)
Undesired Morphology (e.g., needles, irregular particles instead of hexagonal plates) Incorrect pH: The pH of the reaction mixture is a critical factor in determining the morphology of simonkolleite. Most synthesis routes require precise pH adjustment.[1][2]- Carefully monitor and control the pH of the solution throughout the synthesis. - Adjust the addition rate of the alkaline solution (e.g., NaOH) to maintain a stable pH. - Refer to the table below for pH ranges that favor hexagonal morphologies.
Inappropriate OH:Zn Molar Ratio: The ratio of hydroxide (B78521) ions to zinc ions directly influences the local pH and the formation of different zinc species.[3]- Precisely calculate and control the molar ratio of hydroxide to zinc precursors. A study by Cousy et al. investigated the influence of the OH:Zn molar ratio, which is a key parameter.[3]
Rapid Precipitation: Too rapid an addition of the precipitating agent can lead to uncontrolled nucleation and the formation of poorly defined or varied morphologies.- Add the alkaline solution dropwise or at a slow, controlled rate to ensure homogeneous precipitation.
Formation of Zinc Oxide (ZnO) Impurity High Local pH: High concentrations of hydroxide ions can favor the formation of zinc hydroxide, which can then convert to zinc oxide, especially at elevated temperatures.[3]- Maintain the pH within the optimal range for simonkolleite formation. - Ensure efficient stirring to prevent localized areas of high pH.
Incorrect OH:Zn Molar Ratio: An excess of hydroxide can lead to the precipitation of zinc hydroxide alongside or instead of simonkolleite.[3]- Use the appropriate OH:Zn molar ratio as determined by preliminary experiments or literature data.
Poor Crystallinity Insufficient Reaction Time or Temperature: The crystals may not have had enough time or energy to form well-defined structures.- Increase the reaction time or temperature within the stability range of simonkolleite. However, be aware that elevated temperatures can also promote the formation of ZnO.[2]
Impurities in Reagents: The presence of foreign ions can interfere with crystal growth.- Use high-purity reagents and deionized water.
Broad Particle Size Distribution Inhomogeneous Reaction Conditions: Variations in temperature, pH, or precursor concentration throughout the reaction vessel can lead to a wide range of particle sizes.- Ensure vigorous and consistent stirring throughout the synthesis. - Maintain a constant temperature using a thermostated water bath.[3]
Ostwald Ripening: Over time, larger particles may grow at the expense of smaller ones.- Control the aging time of the precipitate. Shorter aging times may result in a narrower size distribution.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for synthesizing hexagonal simonkolleite platelets?

A1: While the exact optimal pH can vary slightly depending on other reaction parameters such as temperature and precursor concentrations, most literature suggests that a precise pH adjustment in an alkaline solution is necessary to obtain the desired hexagonal morphology.[1][2] A study by Cousy et al. highlights the importance of the OH:Zn molar ratio, which is directly related to the pH, in controlling the final product.[3] It is recommended to perform small-scale pilot experiments to determine the optimal pH for your specific conditions.

Q2: How can I prevent the formation of zinc oxide (ZnO) as an impurity in my simonkolleite synthesis?

A2: The formation of ZnO is a common issue and is often due to an excessively high pH or an incorrect OH:Zn molar ratio.[3] To prevent ZnO formation, it is crucial to maintain the pH within the optimal range for simonkolleite precipitation. This can be achieved by the slow, controlled addition of the alkaline solution with vigorous stirring to avoid localized high pH zones.

Q3: What are the effects of temperature and reaction time on the morphology of simonkolleite?

A3: Temperature and reaction time are important parameters that influence the crystallinity and size of the synthesized particles. Generally, higher temperatures and longer reaction times can lead to larger and more well-defined crystals. However, excessively high temperatures can also promote the decomposition of simonkolleite into ZnO.[2] Therefore, these parameters must be carefully optimized.

Q4: Can I use a different base other than sodium hydroxide (NaOH) for the precipitation?

A4: Yes, other bases like ammonia (B1221849) have been used for the synthesis of simonkolleite.[2] However, the choice of base can influence the reaction kinetics and the morphology of the final product. It is important to consult the literature and potentially re-optimize the reaction conditions when changing the precipitating agent.

Q5: Are there any synthesis methods that do not require manual pH adjustment?

A5: Yes, some methods have been developed to avoid the need for precise manual pH control. One such method involves the use of betaine (B1666868) hydrochloride, which can directly oxidize metallic zinc to produce pure simonkolleite nano/microcrystals with a regular hexagonal flake morphology.[1]

Quantitative Data Summary

The following table summarizes the influence of key synthesis parameters on the morphology of simonkolleite, based on available literature.

Parameter Value/Range Observed Morphology Reference
OH:Zn Molar Ratio VariedDifferent sizes and the presence or absence of ZnO were observed.Cousy et al. (2017)[3]
Temperature 50 °CPlatelet morphology.Cousy et al. (2017)[3]
Precursors ZnCl₂ and NaOHPlatelet morphology.Cousy et al. (2017)[3]
Alternative Method Betaine HydrochlorideRegular and uniform hexagonal flakes.Qu et al. (2023)[1]

Experimental Protocols

Key Experiment: Precipitation of Simonkolleite with Controlled pH

This protocol is a synthesized methodology based on the work of Cousy et al. (2017).[3]

1. Reagents and Equipment:

  • Zinc chloride (ZnCl₂)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Thermostated water bath

  • Magnetic stirrer and stir bar

  • pH meter

  • Burette for controlled addition of NaOH solution

  • Reaction vessel (e.g., beaker)

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

2. Procedure:

  • Prepare a solution of zinc chloride in deionized water at a desired concentration (e.g., 0.5 M).

  • Place the zinc chloride solution in the reaction vessel and immerse it in a thermostated water bath set to the desired temperature (e.g., 50 °C).[3]

  • Begin stirring the solution at a constant rate.

  • Prepare a sodium hydroxide solution of a known concentration (e.g., 1 M).

  • Slowly add the sodium hydroxide solution to the zinc chloride solution dropwise using a burette while continuously monitoring the pH of the reaction mixture with a calibrated pH meter.

  • Continue adding the NaOH solution until the desired pH or OH:Zn molar ratio is reached.

  • Once the desired pH is achieved, allow the reaction to proceed for a specific maturation time (e.g., 1-2 hours) while maintaining the temperature and stirring.

  • After the maturation period, stop the stirring and heating, and collect the precipitate by filtration.

  • Wash the precipitate several times with deionized water to remove any unreacted salts.

  • Dry the collected simonkolleite powder in an oven at a low temperature (e.g., 60-80 °C) to avoid decomposition.

Visualizations

Experimental_Workflow Experimental Workflow for Simonkolleite Synthesis cluster_preparation 1. Solution Preparation cluster_reaction 2. Precipitation Reaction cluster_processing 3. Product Isolation prep_zncl2 Prepare ZnCl2 Solution reaction_setup Set up Reaction Vessel (Stirring, 50°C) prep_zncl2->reaction_setup prep_naoh Prepare NaOH Solution ph_control Slow Addition of NaOH (pH Monitoring) prep_naoh->ph_control reaction_setup->ph_control maturation Maturation (1-2 hours) ph_control->maturation filtration Filtration maturation->filtration washing Washing with DI Water filtration->washing drying Drying (60-80°C) washing->drying characterization 4. Characterization (XRD, SEM, etc.) drying->characterization

Caption: Workflow for the precipitation synthesis of simonkolleite.

pH_Morphology_Relationship Logical Relationship between pH and Simonkolleite Morphology cluster_input Controllable Parameters cluster_outcome Resulting Morphology & Purity ph Reaction pH (OH:Zn Ratio) hexagonal Desired: Hexagonal Platelets ph->hexagonal Optimal Range undesired Undesired: Needles, Irregular Particles ph->undesired Sub-optimal Range zno Impurity: ZnO Formation ph->zno Too High

Caption: Influence of pH on simonkolleite morphology and purity.

References

Optimization

effect of precursor concentration on zinc chloride hydroxide crystal growth

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols related to the synthe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols related to the synthesis of zinc chloride hydroxide (B78521) crystals, with a focus on the effect of precursor concentration.

Troubleshooting Guides

Q: Why is my final product zinc oxide (ZnO) instead of the desired zinc hydroxide chloride (Zn₅(OH)₈Cl₂·H₂O)?

A: Unintended formation of ZnO is a common issue that can arise from several factors:

  • High Alkalinity: An excessive alkaline ratio (b = [OH⁻]/[Zn²⁺]) favors the formation of ZnO. At lower ratios (e.g., 0.5 to 1), the layered zinc hydroxide chloride phase is more likely to form.

  • High Temperature: Elevated reaction temperatures, particularly above 95°C during aqueous synthesis or during calcination, can promote the conversion of zinc hydroxide chloride to ZnO.[1][2] The thermal decomposition of simonkolleite (Zn₅(OH)₈Cl₂·H₂O) to ZnO can begin at temperatures as low as 165-210°C.[3]

  • Low Acid Concentration: If the reaction solution becomes depleted of acid, hydrolysis of ZnCl₂ can lead to the formation of less soluble hydroxychlorides and eventually ZnO.[4]

Solution:

  • Carefully control the alkaline ratio by precise addition of the basic solution (e.g., NaOH). Aim for a b-value below 1.0.

  • Maintain the recommended reaction temperature for the synthesis of the hydroxide chloride phase (e.g., room temperature up to 90°C) and avoid unnecessarily high temperatures.[2]

  • Ensure a slight excess of acid is present in the initial reaction mixture to prevent premature hydrolysis.[4]

Q: Why are the resulting crystals poorly formed, very small, or showing low crystallinity?

A: This issue often points to suboptimal nucleation and growth conditions.

  • Insufficient Aging/Reaction Time: Crystal growth is a time-dependent process. Short reaction times may not allow for the development of well-defined, crystalline structures.

  • Low Aging Temperature: Higher aging temperatures (e.g., up to 140°C) can improve the crystallinity of the layered structure of zinc hydroxide chloride.[5]

  • Rapid Precipitation: Adding the precipitating agent too quickly can lead to rapid nucleation, resulting in a large number of small crystallites rather than the growth of larger, well-defined crystals.

Solution:

  • Increase the reaction or aging time to allow for complete crystal growth. A typical duration is several hours.[2][4]

  • Consider increasing the aging temperature. Aging ZnO nanoparticles in an aqueous ZnCl₂ solution at temperatures from 6°C to 140°C has been shown to improve the crystallinity of the resulting Zn₅(OH)₈Cl₂·H₂O.[5]

  • Add the basic solution slowly and with constant stirring to control the rate of precipitation.

Q: The morphology of my crystals is inconsistent, with a mix of hexagonal plates and other shapes like rods. What is the cause?

A: Inconsistent morphology can be caused by impurities or fluctuations in reaction parameters.

  • pH Fluctuation: The pH of the starting solution is critical. Variations in pH can alter the growth mechanism and final morphology.[1]

  • Presence of Impurities: The presence of other anions or cations in the precursor solution can interfere with the crystal growth process, leading to different morphologies.[1] For instance, increasing the Al/Zn atomic ratio in the precursor solution can change the crystal phase from ZnO to Zn₅(OH)₈Cl₂·H₂O and then to layered double hydroxides, with corresponding changes in morphology from agglomerates to plates and rods.[5]

Solution:

  • Use high-purity reagents and deionized water to minimize contaminants.

  • Carefully buffer or monitor and adjust the pH of the reaction solution to maintain a stable environment.

  • Ensure a clean reaction vessel, free from any residual chemicals from previous experiments.

Frequently Asked Questions (FAQs)

Q: What is the chemical formula and common name for zinc hydroxide chloride?

A: The most commonly synthesized phase is pentazinc dichloride octahydroxide monohydrate, with the chemical formula Zn₅(OH)₈Cl₂·H₂O.[3] Its naturally occurring mineral form is known as simonkolleite.[3][5] It is also frequently referred to as tetrabasic zinc chloride (TBZC) or basic zinc chloride.[3]

Q: How does the initial zinc chloride (ZnCl₂) precursor concentration affect crystal growth?

A: The molarity of the zinc salt plays a key role in determining the final product. An increase in the zinc salt molarity (e.g., above 0.1 M) can lead to the formation of pure simonkolleite.[6] At lower concentrations, a mixture of simonkolleite and ZnO may be formed.[6] Higher precursor concentrations provide more Zn²⁺ ions, which can promote the growth of larger crystals, although excessively high concentrations may lead to uncontrolled precipitation.[7]

Q: What is the typical morphology of Zn₅(OH)₈Cl₂·H₂O crystals?

A: Simonkolleite is a layered material that typically forms two-dimensional (2D) hexagonal plate-like or sheet-like crystals.[2][5] The lateral size of these sheets can be tuned by controlling experimental conditions like pH and solute amount.[1]

Q: What is the role of the alkaline ratio (b = [OH⁻]/[Zn²⁺]) in the synthesis?

A: The alkaline ratio is a critical parameter that influences which crystal phase is formed.

  • Low Alkaline Ratio (e.g., 0.5 < b < 1): At room temperature, these conditions favor the formation of the layered hydroxide salt, Zn₅(OH)₈Cl₂·H₂O. The pH under these conditions is typically around 6.0-6.4.

  • High Alkaline Ratio (e.g., b > 1): Higher concentrations of OH⁻ ions promote the formation of zinc hydroxide (Zn(OH)₂), which can subsequently transform into ZnO, especially with heating.

Data Summaries

Table 1: Effect of Alkaline Ratio and Temperature on Product Phase

Zinc PrecursorAlkaline Ratio (b = [OH⁻]/[Zn²⁺])TemperatureResulting Crystal Phase
ZnCl₂0.5 - 1.020 °CHexagonal Zn₅(OH)₈Cl₂·H₂O (simonkolleite)
Zn(NO₃)₂0.5 - 1.020 °CMonoclinic Zn₅(OH)₈(NO₃)₂·2H₂O
ZnCl₂> 1.095 °CZinc Hydroxide Chloride Monohydrate
Zn(NO₃)₂> 1.095 °CZinc Oxide (ZnO)

Data synthesized from Mrad et al.

Table 2: Influence of Precursor Concentration on Crystal Morphology and Phase

PrecursorConcentrationKey Observations
ZnCl₂Low (e.g., < 0.1 M)Product may be a mixture of simonkolleite and ZnO phases.[6]
ZnCl₂High (e.g., > 0.1 M)Favors the formation of pure simonkolleite (Zn₅(OH)₈Cl₂·H₂O).[6]
Zn(NO₃)₂1 mM - 9 mMIncreased concentration leads to larger diameter ZnO nanorods.[7]
ZnCl₂0.25 M - 1.0 MIn hydrothermal synthesis, increased concentration can influence the final rod-like morphology of ZnO.[8]

Experimental Protocols

Protocol 1: Synthesis of Zn₅(OH)₈Cl₂·H₂O via ZnO Suspension (Hydrothermal Method)

This protocol is adapted from the method described by Moezzi et al.[2]

  • Preparation of Solutions:

    • Prepare a 6 M aqueous solution of zinc chloride (ZnCl₂) by dissolving 24.42 g of ZnCl₂ in 30 mL of deionized water.

    • Prepare a suspension of zinc oxide (ZnO) by adding 14.65 g of ZnO powder to 70 mL of deionized water.

  • Reaction:

    • Heat the ZnO suspension to 90°C in a suitable reaction vessel with continuous stirring.

    • Add the entire ZnCl₂ solution to the heated ZnO suspension in a single step.

    • Continue stirring the mixture at 90°C for 2 hours. The pH of the solution should stabilize around 7.

  • Product Recovery:

    • After 2 hours, remove the vessel from the heat and allow the white suspension to cool.

    • Filter the product using a Buchner funnel or similar filtration apparatus.

    • Wash the collected white solid thoroughly with deionized water to remove any unreacted salts.

    • Dry the final product in an oven at a low temperature (e.g., 60-80°C) or in a desiccator to obtain the final Zn₅(OH)₈Cl₂·H₂O powder.

Protocol 2: Synthesis of Zn₅(OH)₈Cl₂·H₂O via Aqueous Precipitation

This protocol is based on the general principles outlined by Mrad et al.

  • Preparation of Solutions:

    • Prepare a 0.2 M solution of ZnCl₂ in deionized water.

    • Prepare a corresponding NaOH solution to achieve the desired alkaline ratio (b = [OH⁻]/[Zn²⁺]). For a target ratio of b=1, prepare a 0.4 M NaOH solution.

  • Reaction:

    • Place a known volume of the 0.2 M ZnCl₂ solution in a beaker at room temperature (20°C) and stir continuously with a magnetic stirrer.

    • Slowly add the NaOH solution dropwise to the ZnCl₂ solution until the target alkaline ratio is reached. A white precipitate will form. The final pH should be approximately 6.3.

    • Allow the suspension to stir for an additional 1-2 hours to ensure the reaction is complete.

  • Product Recovery:

    • Separate the precipitate from the solution via centrifugation or filtration.

    • Wash the precipitate several times with deionized water to remove residual ions.

    • Dry the resulting white powder under vacuum or at a low temperature (e.g., 60°C).

Visualizations

G cluster_input Initial Precursors cluster_params Key Parameters cluster_process Synthesis Process cluster_output Resulting Crystal Phase precursor ZnCl₂ Solution low_conc Low [ZnCl₂] (< 0.1 M) high_conc High [ZnCl₂] (> 0.1 M) base Base (e.g., NaOH) ratio Alkaline Ratio ([OH⁻]/[Zn²⁺]) conc [ZnCl₂] low_ratio Low Ratio (b < 1) Low Temp (< 95°C) high_ratio High Ratio (b > 1) or High Temp (> 95°C) temp Temperature low_conc->high_ratio product_mix Mixture: Zn₅(OH)₈Cl₂·H₂O + ZnO low_conc->product_mix high_conc->high_ratio product_pure Pure Phase: Zn₅(OH)₈Cl₂·H₂O (Hexagonal Plates) high_conc->product_pure low_ratio->product_mix low_ratio->product_pure product_zno ZnO high_ratio->product_zno

Caption: Logical workflow of precursor concentration and reaction parameters on the final crystal product.

References

Troubleshooting

Technical Support Center: Zinc Chloride Hydroxide Precipitation

Welcome to the technical support center for zinc chloride hydroxide (B78521) precipitation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent impurities...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for zinc chloride hydroxide (B78521) precipitation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent impurities in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in zinc chloride hydroxide precipitation, and what are their sources?

A1: The most common impurities encountered during the precipitation of zinc chloride hydroxide, often in the form of simonkolleite (Zn₅(OH)₈Cl₂·H₂O), can be categorized as follows:

  • Unreacted Starting Materials: Residual zinc chloride (ZnCl₂) or zinc oxide (ZnO) can remain if the reaction does not go to completion.[1]

  • Hydrolysis Byproducts: In aqueous solutions, zinc chloride can hydrolyze to form various zinc hydroxychlorides other than the desired product. Commercial zinc chloride often contains water and hydrolysis products as impurities.[2]

  • Metallic Impurities: Contaminants from the zinc source or other reagents can introduce unwanted metal ions. Common metallic impurities include iron (Fe), cadmium (Cd), copper (Cu), and lead (Pb).[3][4][5]

  • Other Anions: If not using pure zinc chloride, other anions like sulfates can be present.[6]

Q2: How does pH influence the purity of the precipitated zinc chloride hydroxide?

A2: pH is a critical parameter in determining the purity of the precipitate. Each metal hydroxide has a specific pH range for optimal precipitation and minimum solubility.[7]

  • Selective Precipitation: By carefully controlling the pH, it is possible to selectively precipitate certain metal hydroxides while keeping others in solution. For instance, Fe(III) can be precipitated at a lower pH (around 5.3) than Zn(II) (around 9.0), allowing for its removal before zinc chloride hydroxide precipitation.[3]

  • Amphoteric Nature: Zinc hydroxide is amphoteric, meaning it can redissolve at both low and high pH values.[7] Maintaining the optimal pH is crucial to prevent the loss of the desired product and the co-precipitation of other amphoteric metals. The lowest solubility for zinc is observed between pH 8 and 11.[3]

Q3: What is the role of temperature in controlling impurities?

A3: Temperature affects reaction kinetics, crystal growth, and the stability of different phases.

  • Crystallinity: Increasing the aging temperature during synthesis from nano-sized ZnO particles and aqueous ZnCl₂ can enhance the crystallinity of the resulting basic zinc chloride.[1]

  • Decomposition: Upon heating, zinc chloride hydroxide monohydrate (simonkolleite) decomposes in stages, eventually forming zinc oxide. This process can be a source of impurities if not properly controlled.[1][8]

  • Impurity Removal: In some purification methods for the starting zinc chloride solution, heating is employed after the addition of an oxidizing agent to facilitate the precipitation of impurities like iron.[9]

Troubleshooting Guide

Problem 1: My final zinc chloride hydroxide product is contaminated with iron.

  • Cause: The initial zinc source or hydrochloric acid may contain iron impurities.

  • Solution: Implement a pre-precipitation purification step for the zinc chloride solution.

    • Experimental Protocol: Iron Removal by Oxidation and Precipitation

      • Dissolve the crude zinc chloride in water to the desired concentration.

      • Add an oxidizing agent, such as hydrogen peroxide or by bubbling chlorine gas, to convert any ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[9]

      • Carefully adjust the pH of the solution to approximately 5.3. This can be achieved by adding a base like sodium hydroxide. At this pH, ferric iron will precipitate as ferric hydroxide (Fe(OH)₃).[3]

      • Heat the solution to 60-95 °C to promote the formation of a more easily filterable precipitate.[9]

      • Allow the precipitate to settle, then separate it by filtration.

      • The resulting purified zinc chloride solution can then be used for the precipitation of zinc chloride hydroxide.

Problem 2: The yield of my zinc chloride hydroxide precipitate is low.

  • Cause 1: The pH of the precipitation reaction is not optimal, leading to the re-dissolving of the zinc hydroxide.

  • Solution 1: Carefully monitor and control the pH during precipitation. Aim for a pH in the range of 8 to 11 for minimal solubility of zinc hydroxide.[3] Use a calibrated pH meter for accurate measurements.

  • Cause 2: The presence of chelating or sequestering agents in the solution can interfere with the precipitation of metal hydroxides.[7]

  • Solution 2: If the presence of chelating agents is suspected, consider using a "chelate breaker" reagent in conjunction with pH adjustment.[7]

Problem 3: My precipitate contains other metal impurities like cadmium or copper.

  • Cause: The zinc source material is contaminated with other metals.

  • Solution: Employ selective precipitation by carefully controlling the pH.

    • Experimental Protocol: Selective Precipitation of Metal Hydroxides

      • Analyze the composition of your zinc-containing solution to identify the specific metal impurities.

      • Based on the solubility curves of the different metal hydroxides, adjust the pH in a stepwise manner to precipitate each impurity individually. For example, Fe(III) precipitates at pH ~5.3, while Zn(II) precipitates at pH ~9.0, and Cd(II) at pH ~10.3.[3]

      • Filter the solution after each precipitation step to remove the impurity before proceeding to the next pH adjustment.

Data Presentation

Table 1: pH of Optimum Precipitation for Common Metal Hydroxides

Metal IonOptimal Precipitation pHReference
Iron (Fe³⁺)~ 5.3[3]
Zinc (Zn²⁺)~ 9.0 - 10.1[3][7]
Cadmium (Cd²⁺)~ 10.3 - 11.0[3][7]
Copper (Cu²⁺)~ 8.1[7]
Nickel (Ni²⁺)~ 10.8[7]

Visualizations

experimental_workflow Workflow for Purifying Zinc Chloride Solution Prior to Precipitation start Crude Zinc Chloride Solution add_oxidant Add Oxidizing Agent (e.g., H₂O₂) start->add_oxidant adjust_ph_fe Adjust pH to ~5.3 add_oxidant->adjust_ph_fe heat_solution Heat to 60-95°C adjust_ph_fe->heat_solution filter_fe Filter to Remove Fe(OH)₃ Precipitate heat_solution->filter_fe purified_solution Purified Zinc Chloride Solution filter_fe->purified_solution precipitate_zn Precipitate Zinc Chloride Hydroxide (pH ~9.0) purified_solution->precipitate_zn final_product Pure Zinc Chloride Hydroxide precipitate_zn->final_product

Caption: Iron impurity removal workflow.

logical_relationship Factors Influencing Zinc Chloride Hydroxide Purity purity Product Purity ph pH Control ph->purity Selective Precipitation temp Temperature temp->purity Affects Crystallinity & Decomposition reagents Purity of Starting Reagents reagents->purity Introduces Metallic Impurities washing Washing of Precipitate washing->purity Removes Soluble Impurities

Caption: Key factors affecting product purity.

References

Optimization

optimizing reaction time and temperature for simonkolleite synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of simonkolleite (Zn₅(OH)₈Cl₂·H₂O). The following sections address common challenges related to optimizing reaction time and temperature to achieve desired product characteristics.

Troubleshooting Guides

This section addresses specific issues that may be encountered during simonkolleite synthesis, offering potential causes and solutions.

Issue 1: Low Yield of Simonkolleite

Potential Cause Recommended Solution
Incomplete Reaction: The reaction time may be too short for the given temperature. For instance, at 40°C using metallic zinc and betaine (B1666868) hydrochloride, the reaction can be extended up to 15 days to increase yield.[1]
Suboptimal Temperature: Temperature plays a crucial role in reaction kinetics. In a one-step synthesis using ZnCl₂ and an anionic resin, increasing the temperature from 8°C to 45°C has been shown to significantly accelerate the formation of simonkolleite, leading to a higher yield in a shorter time.[2] For hydrothermal methods, temperatures can range from 85°C to 200°C.[3][4]
Incorrect Reagent Ratio: The molar ratio of zinc source to hydroxyl source is critical. For precipitation methods using ZnCl₂ and NaOH, the OH:Zn molar ratio influences the final product.[5] Ensure precise measurement and addition of reagents.
pH Instability: Most synthesis routes for simonkolleite require careful pH adjustment to prevent the formation of competing phases like Zn(OH)₂.[2][6] Monitor and control the pH of the reaction mixture as specified in the chosen protocol.

Issue 2: Formation of Impurities or Undesired Morphologies (e.g., ZnO)

Potential Cause Recommended Solution
High Reaction Temperature: Elevated temperatures can promote the conversion of simonkolleite to zinc oxide (ZnO). For example, in some syntheses, prolonged reaction times at ambient temperature can lead to the gradual conversion of simonkolleite to ZnO.[5] If pure simonkolleite is desired, consider lowering the reaction temperature or shortening the reaction time.
Incorrect pH: As mentioned, improper pH can lead to the precipitation of zinc hydroxide (B78521) or other zinc-containing phases instead of or alongside simonkolleite.[2][6]
Extended Maturation Time: Allowing the product to mature in the reaction solution for too long can sometimes lead to phase transformations.[5] It is important to follow the specified maturation time in the protocol.
Calcination: If your workflow involves a heating step after synthesis, be aware that simonkolleite decomposes to ZnO at elevated temperatures.[1] If simonkolleite is the desired final product, avoid high-temperature post-processing.

Issue 3: Poor Crystal Quality or Undesirable Crystal Size

Potential Cause Recommended Solution
Rapid Cooling: In crystallization processes, rapid cooling can lead to the formation of smaller, less uniform, and potentially weaker crystals.[7] A slower cooling rate allows for the growth of larger, more well-defined crystals.[7]
Inappropriate Reaction Time: Crystal growth is a time-dependent process. In the synthesis using betaine hydrochloride at 40°C, the size and morphology of simonkolleite crystals were observed to change with reaction times extending from 1 to 15 days.[1]
Suboptimal Temperature: Temperature influences not only the reaction rate but also crystal nucleation and growth. Warmer temperatures can increase the rate of solvent evaporation, leading to faster crystal growth.[8] However, very high temperatures might favor the formation of different phases.[4][9] Experimenting with a range of temperatures (e.g., 8°C, 18°C, 25°C, 45°C) can help in tuning the crystal size.[2]
Concentration of Reagents: The concentration of precursors can affect the final crystal morphology. Varying the concentration of betaine hydrochloride has been shown to influence the growth mechanism of simonkolleite crystals.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction time and temperature for simonkolleite synthesis?

A1: The optimal reaction time and temperature are highly dependent on the synthesis method employed. There is no single set of "optimal" conditions.

  • For the betaine hydrochloride method with metallic zinc: Reactions have been successfully carried out at 40°C for up to 15 days. A higher temperature of 160°C for 24 hours has also been reported.[1]

  • For the one-step resin-based method: Pure simonkolleite can be obtained in just 8 minutes at room temperature (25°C).[2] Increasing the temperature to 45°C can further accelerate the reaction.[2]

  • For precipitation methods (ZnCl₂ and NaOH): The reaction can be completed in as little as 5 minutes at 50°C.[5]

  • For hydrothermal synthesis: Temperatures can range from 85°C to 200°C with reaction times from 4 to 24 hours.[3][4]

Q2: How does temperature affect the crystal growth of simonkolleite?

A2: Temperature has a significant impact on crystal growth. Generally, warmer temperatures increase the rate of solvent evaporation and reaction kinetics, which can lead to faster crystal growth.[8] However, the rate of temperature change is also crucial; slower cooling rates tend to produce larger and more well-formed crystals.[7] In some systems, higher temperatures can also lead to the formation of different crystalline phases, such as the conversion of simonkolleite to ZnO.

Q3: Can I synthesize simonkolleite at room temperature?

A3: Yes, several methods allow for the synthesis of simonkolleite at room temperature (around 25°C). A notable example is a one-step process using a 1 M ZnCl₂ aqueous solution and an anionic resin, which yields pure simonkolleite nanoparticles in just 8 minutes.[2] Another method involves the direct oxidation of metallic zinc in a betaine hydrochloride solution, which can also proceed at or near room temperature, although it may require longer reaction times for high yield.[1]

Q4: My synthesis produced ZnO instead of simonkolleite. What went wrong?

A4: The formation of ZnO instead of simonkolleite is a common issue and can be attributed to several factors:

  • High Temperature: Simonkolleite is a precursor to ZnO and will convert to ZnO upon calcination or at sufficiently high synthesis temperatures.[1][5]

  • Extended Reaction Time: In some synthesis routes, particularly those with an excess of hydroxyl ions, simonkolleite can gradually convert to ZnO even at ambient temperature if the reaction is allowed to proceed for too long (e.g., over 8 minutes in the resin-based method).[5]

  • pH: The pH of the reaction medium is critical. An alkaline environment can favor the formation of zincate ions, which are precursors for the nucleation and growth of ZnO.[5]

To avoid ZnO formation, it is recommended to carefully control the reaction temperature, time, and pH according to a validated protocol for simonkolleite synthesis.

Experimental Protocols

Protocol 1: Synthesis of Simonkolleite via Metallic Zn Oxidation in Betaine Hydrochloride Solution [1]

This method utilizes the direct oxidation of metallic zinc in an aqueous solution of betaine hydrochloride.

  • Reagents:

    • Metallic zinc (Zn) grains

    • Betaine hydrochloride (betaine·HCl)

    • Deionized water

  • Procedure:

    • Prepare an aqueous solution of betaine·HCl at the desired concentration (e.g., 10% or 40% by mass).

    • Add a specific amount of Zn grains to the betaine·HCl solution in a flask (e.g., 3 g of Zn to 15 mL of solution).

    • Place the flask in a shaking incubator at a controlled temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).

    • Allow the reaction to proceed for the desired duration (e.g., 1, 3, 5, 7, or 15 days).

    • After the reaction, collect the solid product by filtration.

    • Wash the product with deionized water and methanol (B129727) to remove any unreacted reagents.

    • Dry the final product.

Protocol 2: One-Step Synthesis of Simonkolleite Nanoparticles Using Anionic Resin [2]

This is a rapid and sustainable method for producing simonkolleite nanoparticles at room temperature.

  • Reagents:

    • Zinc chloride (ZnCl₂)

    • Anionic resin in OH⁻ form

    • Deionized water

  • Procedure:

    • Prepare a 1 M aqueous solution of ZnCl₂.

    • At room temperature (25°C), add the anionic resin to the ZnCl₂ solution under moderate stirring. The ratio of resin to ZnCl₂ can be varied (e.g., 0.8:1, 1:1, 1.5:1, 2:1, 3:1).

    • Allow the reaction to proceed for a short duration (e.g., 8 minutes).

    • The product, an aqueous suspension of simonkolleite nanoparticles, is formed. The resin can be separated for regeneration and reuse.

Data Presentation

Table 1: Effect of Reaction Time on Simonkolleite Synthesis at 40°C

Reaction Time (days)Observed Outcome (Betaine·HCl Method)
1Initial formation of simonkolleite crystals.
3Continued crystal growth.
5Further increase in crystal size.
7Well-defined hexagonal simonkolleite flakes.
15Potential for Ostwald ripening and oriented attachment, leading to changes in crystal morphology and size distribution.[1]

Table 2: Effect of Temperature on Simonkolleite Synthesis (One-Step Resin Method)

Temperature (°C)Reaction TimeObserved Outcome
8VariedSlower reaction kinetics compared to higher temperatures.
18VariedModerate reaction rate.
258 minutesFormation of pure simonkolleite nanoparticles.[2]
451 minuteVery rapid formation of a high quantity of pure simonkolleite, demonstrating the accelerating effect of temperature.[2]

Visualizations

Experimental_Workflow_Metallic_Zn Workflow for Simonkolleite Synthesis via Metallic Zn Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_processing Product Processing prep_solution Prepare Betaine·HCl Aqueous Solution mix Combine Zn Grains and Betaine·HCl Solution prep_solution->mix weigh_zn Weigh Metallic Zinc Grains weigh_zn->mix incubate Incubate at Controlled Temperature (e.g., 40°C) with Shaking mix->incubate time Reaction for a Specified Duration (1-15 days) incubate->time filter Filter the Solid Product time->filter wash Wash with Deionized Water and Methanol filter->wash dry Dry the Final Product wash->dry product Simonkolleite (Zn₅(OH)₈Cl₂·H₂O) dry->product

Caption: Workflow for Simonkolleite Synthesis via Metallic Zn Oxidation.

Troubleshooting_Logic Troubleshooting Logic for Simonkolleite Synthesis start Synthesis Outcome undesired_product Undesired Product (e.g., ZnO, Low Yield) start->undesired_product Unsatisfactory desired_product Desired Simonkolleite start->desired_product Satisfactory check_temp Check Reaction Temperature undesired_product->check_temp check_time Check Reaction Time undesired_product->check_time check_ph Check pH undesired_product->check_ph adjust_temp Adjust Temperature (Lower for Purity, Higher for Rate) check_temp->adjust_temp adjust_time Adjust Time (Longer for Yield, Shorter to Avoid Conversion) check_time->adjust_time adjust_ph Adjust pH Control check_ph->adjust_ph

Caption: Troubleshooting Logic for Simonkolleite Synthesis.

References

Troubleshooting

Technical Support Center: Zinc Chloride Hydroxide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the production of zinc chloride hydroxide (B78521) (Zn₅(OH)₈Cl₂·H₂O). It includes a troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of zinc chloride hydroxide synthesis.

Problem ID Issue Potential Causes Troubleshooting Steps & Solutions
P-01 Low Product Yield 1. Incomplete Reaction: Insufficient reaction time, incorrect temperature, or improper pH. 2. Loss during Filtration/Washing: Product dissolving in wash water, especially if pH is too low. 3. Formation of Soluble Byproducts: Excess base can lead to the formation of soluble zincate complexes (e.g., [Zn(OH)₄]²⁻).[1] 4. Volatilization of ZnCl₂: During thermal decomposition of intermediates, volatile anhydrous ZnCl₂ can be lost if moisture is not controlled.1. Optimize Reaction Conditions:     - Time/Temperature: Ensure the reaction mixture is stirred at the specified temperature (e.g., 60-90°C) for the recommended duration (e.g., 30-120 minutes).[2]     - pH Control: Maintain the pH within the optimal range (typically 5-9) for precipitation. 2. Improve Product Recovery:     - Washing: Use deionized water for washing the precipitate. Consider using a minimal amount of wash water or pre-saturating it with a small amount of product. Washing with ethanol (B145695) has also been reported. 3. Stoichiometry Control: Carefully control the molar ratio of reactants. Avoid adding a large excess of hydroxide solution. 4. Atmosphere Control: If using a method involving thermal decomposition, ensure adequate atmospheric moisture to prevent the formation and loss of volatile ZnCl₂.
P-02 Inconsistent Particle Size / Morphology 1. Poor Mixing: Inadequate agitation in larger reactors leads to localized areas of high supersaturation and non-uniform crystal growth. 2. Incorrect Reagent Addition Rate: Adding reagents too quickly can cause rapid nucleation, resulting in many small particles. 3. Temperature Fluctuations: Inconsistent temperature control affects solubility and crystal growth rates. 4. Presence of Impurities: Impurities can act as nucleation sites or inhibit crystal growth on certain faces.[3]1. Optimize Mixing:     - Implement scalable mixing solutions, such as overhead stirrers with appropriate impeller designs for the vessel size. 2. Control Reagent Addition:     - Use a syringe pump or peristaltic pump for controlled, dropwise addition of the precipitating agent. A parallel flow addition method is also effective.[2] 3. Ensure Stable Temperature:     - Use a jacketed reactor or a temperature-controlled water bath to maintain a stable reaction temperature. 4. Use High-Purity Reagents: Ensure the purity of starting materials like zinc chloride and the base.
P-03 Product Contamination / Impurities 1. Incomplete Conversion of Reactants: Residual zinc chloride or zinc oxide in the final product. 2. Formation of Zinc Hydroxide (Zn(OH)₂): Occurs if the local pH becomes too high during the addition of the base.[1][4] 3. Chloride-Deficient Product: Can occur if other anions (like carbonate from absorbed CO₂) are incorporated into the structure.[5] 4. Heavy Metal Contamination: Sourcing zinc from secondary materials like zinc dross can introduce impurities if not properly purified.1. Verify Stoichiometry and Reaction Completion:     - Use the correct molar ratios of reactants.     - Test for reaction completion before proceeding to filtration. 2. Precise pH Control:     - Ensure efficient mixing to avoid localized pH spikes. Add the base slowly to the zinc chloride solution. 3. Inert Atmosphere:     - Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption from the air. 4. Purify Starting Materials:     - If using non-reagent grade materials, purify the initial zinc chloride solution. Heavy metals can be removed with zinc powder, while iron and manganese can be precipitated through oxidation and pH adjustment.[6]
P-04 Difficult Filtration 1. Very Fine Particles (Colloidal Suspension): Can clog filter media and slow down filtration significantly. 2. Gelatinous Precipitate: The formation of zinc hydroxide can lead to a gel-like precipitate that is difficult to dewater.[1] 3. Viscous Mother Liquor: High concentrations of dissolved zinc chloride can result in a viscous solution that is hard to filter.[7]1. Control Particle Size:     - Adjust reaction parameters (slower reagent addition, aging the precipitate) to encourage the growth of larger, more easily filterable crystals. 2. Prevent Gel Formation:     - Maintain strict pH control to avoid the formation of zinc hydroxide. 3. Dilution/Washing:     - If the mother liquor is too viscous, consider a preliminary decantation and washing step before filtration. 4. Select Appropriate Filtration Method:     - For large-scale operations, consider pressure filtration or centrifugation to improve dewatering efficiency.[8]
P-05 Product is Difficult to Dry or Remains Hygroscopic 1. Inefficient Water Removal: The layered crystal structure can trap water molecules. 2. Residual Anhydrous Zinc Chloride: The presence of unreacted ZnCl₂, which is highly hygroscopic, can make the final product appear damp.[7][9] 3. Cracking of Filter Cake: A very light product can lead to a filter cake that cracks upon drying, leading to inefficient and uneven drying.[10]1. Optimize Drying Conditions:     - Dry the product under vacuum at a controlled temperature (e.g., 80-105°C) for an adequate duration (e.g., 4-8 hours).[2] 2. Ensure Complete Reaction:     - Thoroughly wash the precipitate to remove any unreacted, soluble zinc chloride. 3. Improve Cake Formation:     - Take precautions to avoid cracking of the filter cake during the final stages of filtration to ensure uniform washing and partial drying.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for precipitating zinc chloride hydroxide? A1: The optimal pH range for the synthesis of zinc chloride hydroxide is typically between 5 and 9.[11] Maintaining the pH within this window is crucial to prevent the formation of zinc hydroxide (at higher pH) or incomplete precipitation (at lower pH).

Q2: How does temperature affect the synthesis process? A2: Temperature plays a significant role in the crystallinity and reaction rate. Synthesis is often carried out at elevated temperatures, typically between 60°C and 105°C.[2][11] Higher temperatures generally increase the crystallinity of the product.[12]

Q3: What are the most common methods for synthesizing zinc chloride hydroxide at scale? A3: The two primary methods are:

  • Reaction of Zinc Chloride with a Base: This involves the controlled addition of a base like sodium hydroxide (NaOH) or ammonia (B1221849) water (NH₃·H₂O) to a zinc chloride (ZnCl₂) solution to induce precipitation.[1]

  • Reaction of Zinc Chloride with Zinc Oxide: This method involves reacting an aqueous solution of ZnCl₂ with a suspension of ZnO powder.[12]

Q4: My zinc chloride raw material is hygroscopic and difficult to handle. How can I manage this? A4: Anhydrous zinc chloride is extremely hygroscopic and readily absorbs moisture from the air.[9] To manage this, store it in tightly sealed containers in a dry environment (e.g., a desiccator or dry box). When weighing, do so quickly to minimize exposure to atmospheric moisture. Preparing a stock solution of a known concentration immediately upon opening a new container is a practical approach for larger-scale experiments.

Q5: Can I use sources other than pure zinc chloride for this synthesis? A5: Yes, it is possible to use secondary zinc sources, such as zinc dross or scrap zinc.[6] However, these materials must first be dissolved in hydrochloric acid to create a zinc chloride solution, which then requires purification steps to remove impurities like iron, manganese, and other heavy metals before use in the final precipitation.[6]

Q6: How can I control the particle size of the final product? A6: Particle size can be controlled by several factors:

  • Rate of Reagent Addition: A slower addition rate generally leads to larger particles.

  • Temperature: Higher temperatures can promote crystal growth.

  • pH: The pH of the solution can influence the final particle size.[13]

  • Aging/Maturation Time: Allowing the precipitate to age in the mother liquor after reaction completion can lead to larger, more uniform crystals through processes like Ostwald ripening.[14]

Experimental Protocols

Protocol 1: Synthesis via Precipitation with Ammonia Water

This protocol is based on a method suitable for producing basic zinc chloride with controlled particle size.[2][15]

Materials:

  • Zinc Chloride (ZnCl₂)

  • Industrial Grade Ammonia Water (NH₃·H₂O)

  • Hydrochloric Acid (HCl)

  • Deionized Water

Equipment:

  • Jacketed Glass Reactor with Overhead Stirrer and Temperature Control

  • Peristaltic Pumps (2) for reagent addition

  • pH Meter

  • Filtration apparatus (e.g., Buchner funnel or filter press)

  • Vacuum Drying Oven

Procedure:

  • Prepare Solutions:

    • Prepare a zinc chloride solution with a zinc content of 50.0-150.0 g/L.

    • Prepare an ammonia water solution containing 45.0-95.0 g/L of NH₃.

    • Prepare a dilute hydrochloric acid solution (e.g., 0.25 M) to act as the initial induction system.

  • Reaction Setup:

    • Add the dilute HCl solution to the jacketed reactor.

    • Begin stirring and heat the solution to the target temperature (e.g., 70.0°C).

  • Precipitation:

    • Using two separate peristaltic pumps, add the zinc chloride solution and the ammonia water simultaneously (in a parallel flow manner) into the reactor.

    • Maintain the reaction temperature between 60.0-90.0°C throughout the addition. Continuously monitor the pH.

  • Maturation:

    • After the addition is complete, continue to stir the reaction mixture at the set temperature for 20.0-40.0 minutes to allow the crystals to mature.

  • Filtration and Washing:

    • Filter the resulting white suspension.

    • Wash the filter cake thoroughly with deionized water to remove any unreacted salts and byproducts.

  • Drying:

    • Dry the washed product in a vacuum oven at 80-105°C for 4.0-8.0 hours until a constant weight is achieved.

Protocol 2: Quality Control - Characterization

1. X-Ray Diffraction (XRD):

  • Purpose: To confirm the crystal structure and phase purity of the final product.

  • Methodology:

    • Grind a small, dried sample of the product into a fine powder.

    • Mount the powder on a sample holder.

    • Run the XRD analysis (e.g., using Cu Kα radiation) over a 2θ range suitable for identifying zinc chloride hydroxide (simonkolleite).

    • Compare the resulting diffraction pattern with a reference pattern (e.g., JCPDS card no. 00-007-0155) to confirm the identity and check for peaks corresponding to impurities like ZnO or Zn(OH)₂.

2. Scanning Electron Microscopy (SEM):

  • Purpose: To analyze the particle size, size distribution, and morphology of the product.

  • Methodology:

    • Mount a small amount of the dried powder onto an SEM stub using conductive carbon tape.

    • Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging.

    • Image the sample at various magnifications to observe the crystal shape (typically hexagonal platelets for simonkolleite) and measure particle dimensions.[14][16]

Visualizations

Experimental Workflow for Zinc Chloride Hydroxide Production

G cluster_prep 1. Raw Material Preparation cluster_synth 2. Synthesis & Maturation cluster_downstream 3. Downstream Processing cluster_qc 4. Quality Control prep_zncl2 Prepare ZnCl₂ Solution (50-150 g/L) reaction Parallel Addition of Reactants (Controlled Rate) prep_zncl2->reaction prep_base Prepare Base Solution (e.g., Ammonia Water) prep_base->reaction prep_reactor Prepare Reactor (Dilute HCl, 60-90°C) prep_reactor->reaction maturation Stir & Age Precipitate (20-40 min) reaction->maturation filtration Filtration maturation->filtration washing Washing with DI Water filtration->washing drying Vacuum Drying (80-105°C, 4-8h) washing->drying final_product Final Product: Zn₅(OH)₈Cl₂·H₂O drying->final_product qc Characterization (XRD, SEM) final_product->qc

Caption: Workflow for the scaled-up synthesis of zinc chloride hydroxide.

Troubleshooting Logic for Low Product Yield

G start Low Product Yield (Problem ID: P-01) check_reaction Check Reaction Parameters (Temp, Time, pH) start->check_reaction check_stoichiometry Verify Reactant Molar Ratios check_reaction->check_stoichiometry Parameters OK optimize_reaction Solution: Adjust Temp, Time, or pH to Optimal Range check_reaction->optimize_reaction Parameters NOT OK check_filtration Review Filtration & Washing Procedure investigate_other Consider Other Issues: - Volatilization - Impurities check_filtration->investigate_other Procedure OK improve_recovery Solution: Use Minimal Wash Water. Check for Product Dissolution. check_filtration->improve_recovery Procedure NOT OK check_stoichiometry->check_filtration Ratios OK adjust_stoichiometry Solution: Recalculate and Correct Reactant Amounts. Avoid Excess Base. check_stoichiometry->adjust_stoichiometry Ratios NOT OK

References

Optimization

Technical Support Center: Stability of Zinc Chloride Hydroxide Nanoparticles in Solution

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of zinc chloride...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of zinc chloride hydroxide (B78521) nanoparticles in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of zinc chloride hydroxide nanoparticles in solution?

A1: The stability of zinc chloride hydroxide nanoparticles is a delicate balance governed by several interconnected factors. The most critical parameters include the pH of the solution, the reaction temperature, the molar ratio of zinc precursor to the hydroxide source, and the presence of various ions in the solution.[1][2][3][4] The term "nanoparticle stability" itself can refer to the preservation of various properties such as aggregation state, composition, size, and surface chemistry.[5]

Q2: My zinc chloride hydroxide nanoparticles are aggregating. What is the most likely cause and how can I prevent it?

A2: Aggregation is a common issue and is most often linked to the pH of the solution approaching the isoelectric point (IEP) of the nanoparticles. At the IEP, the surface charge of the nanoparticles is neutral, leading to a loss of electrostatic repulsion and subsequent agglomeration. For zinc oxide nanoparticles, which are closely related and often formed from zinc chloride hydroxide intermediates, the IEP is typically in the pH range of 8.7 to 9.4.[3][4] To prevent aggregation, ensure the pH of your solution is sufficiently far from this range. Additionally, the choice of base can influence stability; for instance, using potassium hydroxide (KOH) has been reported to yield more stable nanoparticles compared to sodium hydroxide (NaOH).[6]

Q3: I observe the formation of a different crystalline phase instead of the expected zinc chloride hydroxide. Why is this happening?

A3: The synthesis of zinc-based nanoparticles from zinc chloride and a hydroxide source can lead to various products, including zinc oxide (ZnO) and layered zinc hydroxychlorides like simonkolleite (Zn₅(OH)₈Cl₂·H₂O).[7][8] The final product is highly dependent on the reaction conditions. For example, at lower alkaline ratios (b = [OH⁻]/[Zn²⁺] < 2) and room temperature, the formation of zinc hydroxide chloride phases is more likely. Increasing the alkaline ratio and reaction temperature generally favors the formation of ZnO.

Q4: What is the thermal stability of zinc chloride hydroxide nanoparticles?

A4: Zinc hydroxide chloride monohydrate (Zn₅(OH)₈Cl₂·H₂O) exhibits good thermal stability. It typically decomposes to form ZnO at a higher temperature (around 400°C) compared to other intermediates like zinc hydroxide nitrate.[9] The thermal decomposition process involves dehydration at lower temperatures, followed by the breakdown of the layered structure to form zinc oxide.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid Aggregation & Sedimentation pH is near the isoelectric point (IEP).Adjust the pH of the solution to be significantly higher or lower than the IEP (typically pH 8.7-9.4 for related ZnO systems).[3][4]
High ionic strength of the solution.Reduce the concentration of salts in the solution. High-valence cations can be particularly effective at destabilizing the nanoparticle suspension.[4][10]
Inconsistent Particle Size Inhomogeneous mixing of precursors.Ensure vigorous and consistent stirring during the addition of the hydroxide solution to the zinc chloride solution.[11]
Fluctuation in reaction temperature.Maintain a constant and controlled temperature throughout the synthesis process.
Formation of Undesired Phases (e.g., ZnO) Incorrect molar ratio of hydroxide to zinc.Carefully control the alkaline ratio (b = [OH⁻]/[Zn²⁺]). Lower ratios tend to favor the formation of zinc hydroxide chloride.
Reaction temperature is too high.Conduct the synthesis at a lower temperature (e.g., room temperature) to favor the formation of the hydroxide chloride intermediate.
Low Yield of Nanoparticles Dissolution of nanoparticles.Zinc-based nanoparticles can dissolve at acidic pH values (below ~pH 6).[3] Ensure the final pH of the solution is in a stable range.
Incomplete reaction.Allow for a sufficient reaction time with continuous stirring.[11]

Experimental Protocols

Protocol 1: Synthesis of Zinc Chloride Hydroxide Nanoparticles (Simonkolleite)

This protocol is adapted from methods described for the synthesis of layered zinc hydroxychlorides.[7][8]

Materials:

  • Zinc chloride (ZnCl₂) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Procedure:

  • Place a known volume of the zinc chloride solution into a beaker on a magnetic stirrer.

  • Begin stirring the zinc chloride solution at a constant rate.

  • Slowly add the sodium hydroxide solution dropwise to the zinc chloride solution. A typical molar ratio of [OH⁻]/[Zn²⁺] to favor the hydroxide chloride phase is between 0.5 and 1.6.[12]

  • Continue stirring the mixture at room temperature for a set period (e.g., 2 hours) to allow for the reaction to complete.

  • The resulting white precipitate is the zinc chloride hydroxide nanoparticles.

  • The nanoparticles can be collected by centrifugation, washed several times with deionized water to remove byproducts, and then dried or resuspended in a suitable solvent.[11]

Protocol 2: Assessment of Nanoparticle Stability using UV-Vis Spectroscopy

This protocol provides a method to monitor the aggregation of nanoparticles over time.[13][14]

Materials:

  • Suspension of zinc chloride hydroxide nanoparticles

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Disperse the synthesized nanoparticles in the desired aqueous medium.

  • Immediately measure the initial absorbance spectrum of the nanoparticle suspension using the UV-Vis spectrophotometer. The characteristic absorption peak for related ZnO nanoparticles is in the UV range.

  • Store the nanoparticle suspension under the desired experimental conditions (e.g., specific temperature, pH).

  • At regular time intervals (e.g., every hour for 24 hours), gently agitate the suspension and measure the UV-Vis spectrum.

  • A decrease in the intensity of the characteristic absorption peak or a red-shift in the peak wavelength can indicate nanoparticle aggregation and settling.[14]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Stability Assessment A Prepare ZnCl₂ Solution C Mix Precursors with Stirring A->C B Prepare NaOH Solution B->C D Aging/Reaction C->D E UV-Vis Spectroscopy D->E Monitor Aggregation F Dynamic Light Scattering (DLS) D->F Measure Size Distribution G Zeta Potential Measurement D->G Determine Surface Charge H Transmission Electron Microscopy (TEM) D->H Visualize Morphology

Caption: Experimental workflow for synthesis and stability assessment.

troubleshooting_logic Start Nanoparticle Instability Observed Q1 Is there rapid precipitation? Start->Q1 A1 Check and adjust pH away from IEP. Reduce ionic strength. Q1->A1 Yes Q2 Is particle size inconsistent? Q1->Q2 No A2 Improve mixing homogeneity. Ensure constant temperature. Q2->A2 Yes Q3 Is an incorrect phase formed? Q2->Q3 No A3 Verify and adjust [OH⁻]/[Zn²⁺] ratio. Control reaction temperature. Q3->A3 Yes

Caption: Troubleshooting flowchart for nanoparticle instability.

References

Troubleshooting

Technical Support Center: Thermal Decomposition of Simonkolleite to ZnO

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the thermal decomposition of simonkolleite (Zn₅(OH)₈Cl₂·H₂O) to produce zinc oxide (ZnO).

Frequently Asked Questions (FAQs)

Q1: My final product contains phases other than ZnO. What could be the cause?

A1: Incomplete decomposition is the most likely reason for the presence of other phases. The thermal decomposition of simonkolleite to ZnO is a multi-step process. If the temperature is not high enough or the heating time is insufficient, intermediate products such as zinc hydroxide (B78521) chloride (β-Zn(OH)Cl) may remain in your final product.[1][2][3] It is also crucial to ensure the purity of your starting simonkolleite, as impurities can lead to the formation of undesired byproducts.

Q2: What is the expected mass loss during the thermal decomposition of simonkolleite to ZnO?

A2: The total theoretical weight loss for the complete transformation of simonkolleite to ZnO is approximately 26.3 wt%.[4] This occurs in several stages, including the release of water and hydrogen chloride.[1][4] Significant deviations from this value could indicate an impure starting material or incomplete decomposition.

Q3: The morphology of my ZnO particles is not the desired hexagonal shape. How can I control the morphology?

A3: The morphology of the resulting ZnO is often inherited from the precursor simonkolleite crystals.[1][5] To obtain hexagonal ZnO flakes, it is essential to start with well-formed, hexagonal simonkolleite nano/microcrystals.[1][5] The synthesis conditions of simonkolleite, such as pH, temperature, and reactant concentrations, play a critical role in controlling its morphology.[1][6] After calcination, the hexagonal skeleton of simonkolleite is typically retained in the final ZnO product.[1][5]

Q4: At what temperature should I conduct the calcination of simonkolleite?

A4: The complete conversion of simonkolleite to ZnO generally requires a temperature of at least 600 °C.[4] Thermogravimetric analysis (TGA) shows distinct weight loss steps at different temperatures. The initial decomposition to β-Zn(OH)Cl and ZnO occurs around 170 °C, with further decomposition of β-Zn(OH)Cl happening around 220 °C.[1][2] To ensure all intermediate phases are converted to ZnO, a calcination temperature of 600 °C or higher is recommended.[4]

Q5: What are the gaseous byproducts of the decomposition, and do I need to take any precautions?

A5: The thermal decomposition of simonkolleite releases water (H₂O) and hydrogen chloride (HCl) gas.[1] Hydrogen chloride is corrosive. Therefore, the experiment should be conducted in a well-ventilated area, preferably within a fume hood, and appropriate personal protective equipment should be used. The off-gases can be scrubbed through a basic solution to neutralize the HCl.

Data Presentation

Table 1: Key Thermal Decomposition Events of Simonkolleite

Temperature Range (°C)EventTheoretical Mass Loss (%)Resulting Solid PhasesGaseous Byproducts
> 100 - 120Removal of adsorbed waterVariableZn₅(OH)₈Cl₂·H₂OH₂O
~170Initial decomposition~13.05ZnO, β-Zn(OH)ClH₂O
220 - 230Decomposition of β-Zn(OH)Cl~2.44ZnO, ZnCl₂·0.25H₂OH₂O
> 230Decomposition of hydrated zinc chloride-ZnO, ZnCl₂HCl
~450Sublimation of ZnCl₂-ZnOZnCl₂
≥ 600Complete conversionTotal ~26.3Pure ZnO-

Note: The exact temperatures and mass losses can vary depending on experimental conditions such as heating rate.[1][2][4]

Experimental Protocols

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of simonkolleite.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • Place approximately 15 mg of the dried simonkolleite sample into an alumina (B75360) or platinum crucible.[1]

    • Place the crucible in the TGA furnace.

    • Heat the sample from room temperature (e.g., 30 °C) to 800 °C or 900 °C.[1]

    • A typical heating rate is 1 °C/min to resolve the different decomposition steps.[1]

    • Maintain a constant flow of an inert gas, such as nitrogen (N₂), at a flow rate of 20 mL/min to prevent unwanted side reactions.[1]

    • Record the mass loss as a function of temperature.

2. X-ray Diffraction (XRD)

  • Objective: To identify the crystalline phases present in the sample before and after thermal decomposition.

  • Apparatus: X-ray Diffractometer.

  • Procedure:

    • Grind the sample into a fine powder to ensure random orientation of the crystallites.

    • Mount the powder on a sample holder.

    • Place the sample holder in the XRD instrument.

    • Scan the sample over a 2θ range relevant for simonkolleite and ZnO (e.g., 10-80 degrees).

    • Use a common X-ray source, such as Cu Kα radiation.

    • Compare the resulting diffraction pattern with standard diffraction patterns for simonkolleite (e.g., JCPDS card no. 07-0155) and ZnO (e.g., ICSD No. 89-1397) to identify the phases present.[4]

3. Scanning Electron Microscopy (SEM)

  • Objective: To observe the morphology and microstructure of the simonkolleite precursor and the resulting ZnO particles.

  • Apparatus: Scanning Electron Microscope.

  • Procedure:

    • Mount a small amount of the powder sample onto an SEM stub using conductive carbon tape.

    • If the sample is non-conductive, coat it with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.

    • Insert the stub into the SEM chamber.

    • Evacuate the chamber to high vacuum.

    • Apply an accelerating voltage (e.g., 5-20 kV) and scan the electron beam across the sample.

    • Capture images of the sample at various magnifications to observe the particle shape, size, and surface features.

Visualizations

Thermal_Decomposition_Pathway Simonkolleite Simonkolleite Zn₅(OH)₈Cl₂·H₂O Intermediate Intermediate Phases ZnO + β-Zn(OH)Cl Simonkolleite->Intermediate ~170°C Byproducts1 H₂O(g) Simonkolleite->Byproducts1 ZnO_Impure Impure ZnO ZnO + ZnCl₂ Intermediate->ZnO_Impure ~220-230°C Byproducts2 H₂O(g) + HCl(g) Intermediate->Byproducts2 ZnO_Pure Pure ZnO ZnO_Impure->ZnO_Pure > 450°C Byproducts3 ZnCl₂(g) ZnO_Impure->Byproducts3

Caption: Thermal decomposition pathway of simonkolleite to ZnO.

Troubleshooting_Workflow Start Problem Encountered ImpureProduct Impure Final Product (XRD shows other phases) Start->ImpureProduct WrongMorphology Incorrect Particle Morphology (SEM) Start->WrongMorphology MassLossOff Incorrect Mass Loss (TGA) Start->MassLossOff Cause_Temp Cause: Incomplete Decomposition (Temp too low / time too short) ImpureProduct->Cause_Temp Cause_ImpureStart Cause: Impure Starting Material ImpureProduct->Cause_ImpureStart Cause_PrecursorMorph Cause: Poor Precursor Morphology WrongMorphology->Cause_PrecursorMorph MassLossOff->Cause_Temp MassLossOff->Cause_ImpureStart Solution_Temp Solution: Increase Calcination Temp (≥600°C) / Time Cause_Temp->Solution_Temp Solution_Precursor Solution: Optimize Simonkolleite Synthesis Cause_PrecursorMorph->Solution_Precursor Solution_Purity Solution: Verify Purity of Starting Material Cause_ImpureStart->Solution_Purity

Caption: Troubleshooting workflow for common issues.

References

Optimization

Technical Support Center: Synthesis of Zinc Chloride Hydroxide Nanoparticles

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the agglomeration of zinc chloride hydroxid...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the agglomeration of zinc chloride hydroxide (B78521) (simonkolleite, Zn₅(OH)₈Cl₂·H₂O) nanoparticles during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is zinc chloride hydroxide and why is its nanoparticle form important?

A1: Zinc chloride hydroxide, specifically simonkolleite (Zn₅(OH)₈Cl₂·H₂O), is a layered double hydroxide (LDH).[1][2] Its nanoparticle form is of significant interest for various applications, including as a precursor for zinc oxide (ZnO) nanoparticles, in photocatalysis, and for biomedical uses.[3][4] The layered structure and platelet morphology at the nanoscale offer unique properties.[3][5]

Q2: What are the main causes of agglomeration in zinc chloride hydroxide nanoparticle synthesis?

A2: Agglomeration is a common challenge in nanoparticle synthesis and is primarily caused by the high surface energy of the nanoparticles, which leads them to cluster together to minimize this energy.[6][7] Key factors influencing agglomeration during the synthesis of zinc chloride hydroxide nanoparticles include improper pH control, suboptimal reactant concentrations (OH:Zn molar ratio), inadequate mixing, inappropriate temperature, and the absence of suitable stabilizing agents.

Q3: How can I characterize the agglomeration of my synthesized nanoparticles?

A3: Dynamic Light Scattering (DLS) is a widely used technique to measure the hydrodynamic size distribution of nanoparticles in a suspension, providing information on the extent of agglomeration.[8][9][10][11] Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can provide visual evidence of nanoparticle morphology and aggregation.[4] Zeta potential measurements are crucial for assessing the colloidal stability of the nanoparticle suspension; a higher absolute zeta potential value generally indicates greater stability against agglomeration.[12][13]

Troubleshooting Guide

Issue 1: Immediate precipitation of large, visible aggregates upon addition of the hydroxide source.

Possible Cause: The rate of nucleation is too high and uncontrolled, leading to rapid, disordered growth and aggregation. This can be due to a highly concentrated hydroxide solution or a rapid, localized increase in pH.

Solution:

  • Slow down the addition of the hydroxide solution: Use a syringe pump for dropwise addition of the hydroxide solution to the zinc chloride solution under vigorous stirring. This ensures a more homogeneous pH environment and controlled particle growth.

  • Adjust the OH:Zn molar ratio: A lower OH:Zn molar ratio can slow down the reaction kinetics, allowing for more controlled growth of nanoparticles.[3]

  • Use a weaker base: Consider using a weaker base than sodium hydroxide (NaOH), such as ammonium (B1175870) hydroxide, to have a more controlled increase in pH.

Issue 2: Nanoparticles appear well-dispersed initially but aggregate over a short period (minutes to hours).

Possible Cause: The nanoparticles have low colloidal stability, meaning the repulsive forces between them are not strong enough to overcome the attractive van der Waals forces. This is often indicated by a low zeta potential.

Solution:

  • Optimize the final pH of the suspension: The surface charge of the nanoparticles is highly dependent on the pH of the medium. Adjust the final pH to a value that maximizes the zeta potential. For many metal hydroxides, this is typically in a slightly acidic or alkaline region, away from the isoelectric point.[13][14]

  • Introduce capping agents: Capping agents are molecules that adsorb to the surface of nanoparticles, providing steric or electrostatic repulsion to prevent agglomeration.[6][7] Common capping agents include polymers like polyethylene (B3416737) glycol (PEG) or polyvinylpyrrolidone (B124986) (PVP), and citrates.

  • Control the ionic strength: High concentrations of salts in the solution can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and promoting aggregation. Wash the synthesized nanoparticles to remove excess ions.

Issue 3: The final nanoparticle powder is difficult to redisperse in solvents.

Possible Cause: Strong agglomerates (aggregates) were formed during the drying process due to capillary forces and hydrogen bonding.

Solution:

  • Use freeze-drying (lyophilization): Freeze-drying can be a gentler method for removing the solvent, often resulting in a powder that is more easily redispersed.

  • Incorporate a dispersant before drying: Adding a dispersing agent to the nanoparticle suspension before drying can help to prevent the formation of hard agglomerates.

  • Sonication: Use a probe or bath sonicator to aid in the redispersion of the dried powder. However, be aware that excessive sonication can potentially damage the nanoparticles.

Experimental Protocols

Protocol 1: Co-precipitation Method for Monodispersed Simonkolleite Nanoparticles

This protocol is adapted from methods described for the synthesis of layered double hydroxides, aiming for controlled particle size.

Materials:

  • Zinc chloride (ZnCl₂)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Optional: Capping agent (e.g., Polyethylene glycol - PEG 6000)

Procedure:

  • Prepare a 0.5 M solution of zinc chloride in deionized water.

  • Prepare a 1.0 M solution of sodium hydroxide in deionized water.

  • If using a capping agent, dissolve it in the zinc chloride solution at a desired concentration (e.g., 1% w/v).

  • Place the zinc chloride solution in a reaction vessel equipped with a magnetic stirrer and maintain vigorous stirring.

  • Slowly add the sodium hydroxide solution dropwise to the zinc chloride solution using a burette or a syringe pump at a constant rate (e.g., 1 mL/min).

  • Monitor the pH of the solution during the addition. The formation of simonkolleite is favored under specific pH conditions.[3][14]

  • After the complete addition of the sodium hydroxide solution, allow the suspension to age under continuous stirring for a specified period (e.g., 2-24 hours). The aging process can influence the crystallinity and size of the nanoparticles.[15][16][17]

  • Collect the nanoparticles by centrifugation (e.g., 8000 rpm for 15 minutes).

  • Wash the nanoparticles several times with deionized water and then with ethanol (B145695) to remove residual ions and byproducts.

  • Resuspend the nanoparticles in a suitable solvent or dry them using freeze-drying for long-term storage.

Protocol 2: Hydrothermal Synthesis for Improved Crystallinity and Stability

Hydrothermal treatment can enhance the crystallinity of nanoparticles, which may lead to a more stable dispersion.[18]

Materials:

  • As-synthesized zinc chloride hydroxide nanoparticles from Protocol 1

  • Deionized water

Procedure:

  • Disperse the washed, as-synthesized nanoparticles from the co-precipitation step in deionized water to form a dilute suspension.

  • Transfer the suspension to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a defined period (e.g., 6-12 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the hydrothermally treated nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water and ethanol.

  • Store the nanoparticles as a stable suspension or as a dried powder.

Data Presentation

Table 1: Influence of OH:Zn Molar Ratio on Simonkolleite Nanoparticle Characteristics

OH:Zn Molar RatioResulting PhaseAverage Particle Size (nm)ObservationsReference
1.0Simonkolleite~100-200Formation of hexagonal platelets[3]
1.6Simonkolleite with some ZnO~200-500Larger particles, potential for mixed phases[3]
2.0Primarily ZnO>500Favors the formation of zinc oxide over simonkolleite[3]

Table 2: Effect of Temperature and Aging Time on Nanoparticle Agglomeration

Synthesis Temperature (°C)Aging Time (hours)Degree of AgglomerationNotesReference
25 (Room Temp)2ModerateSmall primary particles with some aggregation[15]
25 (Room Temp)24Low to ModerateImproved crystallinity, potentially better stability[15][16][17]
100 (Hydrothermal)6LowWell-defined crystalline particles with reduced agglomeration[18]
150 (Hydrothermal)12LowFurther improvement in crystallinity and stability[18]

Visualizations

Experimental_Workflow Experimental Workflow for Minimizing Agglomeration cluster_synthesis Synthesis Step cluster_purification Purification and Stabilization cluster_characterization Characterization prep_reagents Prepare ZnCl₂ and NaOH Solutions mixing Controlled Co-precipitation (Slow addition of NaOH to ZnCl₂ with vigorous stirring) prep_reagents->mixing aging Aging of the Suspension (e.g., 2-24 hours at room temperature) mixing->aging centrifugation Centrifugation to Collect Nanoparticles aging->centrifugation washing Washing with Deionized Water and Ethanol centrifugation->washing stabilization Optional: Hydrothermal Treatment or Surface Functionalization with Capping Agents washing->stabilization dls_zeta DLS and Zeta Potential Analysis (Size distribution and stability) stabilization->dls_zeta microscopy TEM/SEM Imaging (Morphology and aggregation state) stabilization->microscopy

Caption: Workflow for synthesizing stable zinc chloride hydroxide nanoparticles.

Agglomeration_Factors Factors Influencing Nanoparticle Agglomeration cluster_synthesis_params Synthesis Parameters cluster_stabilization_factors Stabilization Factors agglomeration Nanoparticle Agglomeration pH pH pH->agglomeration molar_ratio OH:Zn Molar Ratio molar_ratio->agglomeration temperature Temperature temperature->agglomeration mixing_rate Mixing Rate mixing_rate->agglomeration aging_time Aging Time aging_time->agglomeration capping_agents Capping Agents capping_agents->agglomeration inhibits ionic_strength Ionic Strength ionic_strength->agglomeration zeta_potential Zeta Potential zeta_potential->agglomeration high |ζ| inhibits

Caption: Key factors affecting the agglomeration of nanoparticles.

References

Troubleshooting

influence of washing and drying methods on simonkolleite purity

Technical Support Center: Optimizing Simonkolleite Purity For Researchers, Scientists, and Drug Development Professionals This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Simonkolleite Purity

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols concerning the purification of simonkolleite (Zn₅(OH)₈Cl₂·H₂O). Proper washing and drying are critical steps that significantly influence the final purity and characteristics of the synthesized material.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized simonkolleite?

A1: Common impurities can include unreacted precursors (e.g., ZnCl₂), by-products from competing reactions such as zinc oxide (ZnO) or other zinc hydroxide (B78521) chlorides (e.g., β-Zn(OH)Cl), and trapped solvents (water, alcohols) or volatile species from the synthesis environment.[1][2] The presence of these impurities can be detected using techniques like X-ray Diffraction (XRD) and Thermogravimetric Analysis (TGA).[1]

Q2: How does the choice of washing solvent affect the purity of simonkolleite?

A2: The washing solvent is crucial for removing specific impurities.

  • Deionized Water: This is the most common solvent used to wash away water-soluble salts, such as NaCl or unreacted ZnCl₂, which are often by-products of precipitation synthesis.[3]

  • Alcohols (Methanol/Ethanol): A final wash with an alcohol like methanol (B129727) or ethanol (B145695) can be beneficial.[1][4] These solvents can help remove residual organic impurities and, due to their higher volatility compared to water, facilitate more efficient drying of the final product.

Q3: My TGA curve shows a mass loss before 170°C. What is the likely cause and how can I fix it?

A3: A pure, dry sample of simonkolleite is thermally stable up to approximately 170°C.[1][5] Mass loss below this temperature, particularly below 100°C, indicates the presence of unbound or physisorbed water or residual volatile solvents. This suggests that the drying process was insufficient. To resolve this, ensure the sample is dried thoroughly under appropriate conditions (e.g., in a vacuum oven at 60-80°C) until a constant weight is achieved.

Q4: What is the recommended drying method for simonkolleite? Can I use a high-temperature oven?

A4: The recommended method is drying at a moderate temperature, typically between 60°C and 80°C, preferably under vacuum to enhance solvent removal. High temperatures should be avoided. The thermal decomposition of simonkolleite begins at approximately 170°C, where it starts to lose water and transforms into 2β-Zn(OH)Cl and ZnO.[1][5] Drying above this temperature will lead to the degradation of your product.

Q5: How can I confirm the purity of my final simonkolleite product?

A5: The purity of simonkolleite is typically confirmed using a combination of analytical techniques:

  • X-ray Diffraction (XRD): XRD analysis should show sharp diffraction peaks that strongly match the standard pattern for simonkolleite (e.g., JCPDS No. 07-0155), with a characteristic strong peak around 11° (2θ), corresponding to the (001) crystal plane.[1][6] The absence of peaks corresponding to ZnO or other zinc salts indicates high phase purity.

  • Thermogravimetric Analysis (TGA): A TGA scan of a pure, dry sample will show a stable baseline with no significant mass loss until the onset of decomposition at ~170°C.[1] The subsequent mass loss events should correspond to the known decomposition pathway of simonkolleite.[1][5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Broad or Unidentified XRD Peaks 1. Presence of amorphous material.2. Mixed crystalline phases (e.g., ZnO, Zn(OH)₂).1. Optimize synthesis conditions (pH, temperature, reaction time) to promote crystallinity.[7]2. Ensure thorough washing to remove soluble impurities and by-products.
TGA Shows Mass Loss < 150°C 1. Residual solvent (water or alcohol).2. Adsorbed moisture from the atmosphere.1. Dry the sample for a longer duration or under vacuum at 60-80°C.2. Handle and store the final product in a desiccator.
TGA Shows Unexpected Mass Loss between 330-400°C Trapped volatile impurities from the synthesis reaction.Increase the number and duration of washing steps.[1] A final wash with a volatile solvent like methanol can help remove these trapped species.[1]
Final Product is Not a White Powder Contamination from reagents or reaction vessel.Use high-purity reagents and solvents. Ensure all glassware is scrupulously cleaned before use.

Data Presentation

Table 1: Influence of Washing Extent on Thermal Profile

Insufficient washing can leave trapped volatile impurities in the simonkolleite crystal lattice. These impurities are released at higher temperatures, which can be observed via TGA.[1]

SampleWashing ProtocolTGA Observation (Mass Loss)Interpretation
Sample A Minimal Washing (1-2 cycles with DI water)Significant mass loss in the 330-400°C range.Incomplete removal of trapped volatile impurities.[1]
Sample B Standard Washing (3-4 cycles with DI water)Reduced mass loss in the 330-400°C range.Improved purity, but some trapped impurities may remain.
Sample C Thorough Washing (>5 cycles with DI water + final methanol rinse)No significant mass loss until decomposition (~170°C); stable baseline between 200-400°C.High purity with effective removal of volatile impurities.[1]

Experimental Protocols

Protocol 1: General Washing Procedure

This protocol is designed to remove soluble by-products and unreacted reagents from the crude simonkolleite precipitate.

  • Initial Separation: After synthesis, allow the simonkolleite precipitate to settle. Decant and discard the supernatant.

  • Resuspension & Centrifugation: Resuspend the solid precipitate in deionized water. Vigorously mix to ensure all particles are exposed to the fresh solvent.

  • Pelleting: Centrifuge the suspension (e.g., 1000-3000 rpm for 3-5 minutes) to pellet the solid product. Discard the supernatant.

  • Repeat: Repeat the resuspension and centrifugation steps at least 3-5 times to ensure thorough removal of soluble impurities.

  • (Optional) Solvent Exchange: For the final wash, resuspend the pellet in methanol or ethanol.[1][4] This helps to remove water and facilitates drying. Centrifuge and discard the supernatant.

Protocol 2: Recommended Drying Procedure

This protocol ensures the removal of residual solvents without causing thermal decomposition of the product.

  • Transfer: Transfer the washed simonkolleite pellet to a suitable drying dish (e.g., a watch glass or petri dish).

  • Drying: Place the sample in a vacuum oven.

  • Conditions: Dry the sample at 60-80°C under vacuum for 12-24 hours, or until a constant mass is achieved.

  • Storage: Once dry, cool the sample to room temperature in a desiccator to prevent moisture re-adsorption before characterization or use.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization reagents Reactants (e.g., ZnCl2 + Base) reaction Precipitation Reaction reagents->reaction wash_water Wash with Deionized Water (≥3x) reaction->wash_water Crude Product wash_etoh Optional: Final Wash with Methanol wash_water->wash_etoh drying Dry under Vacuum (60-80°C) wash_etoh->drying product High-Purity Simonkolleite drying->product xrd XRD product->xrd tga TGA product->tga

Caption: Experimental workflow for simonkolleite synthesis, purification, and analysis.

Thermal Decomposition Pathway

G cluster_products Gaseous By-products A Zn₅(OH)₈Cl₂·H₂O (Simonkolleite) B 3ZnO + 2β-Zn(OH)Cl A->B ~170°C H2O H₂O A->H2O C ZnO + ZnCl₂·0.25H₂O B->C 220-230°C B->H2O D ZnO C->D > 230°C HCl HCl (gas) C->HCl ZnCl2_gas ZnCl₂ (sublimation) C->ZnCl2_gas ~450°C

Caption: Thermal decomposition pathway of simonkolleite upon heating.[1][5]

References

Optimization

Technical Support Center: Characterization of Defects in Zinc Chloride Hydroxide Crystals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zinc chloride hydroxide (B78521) crystals,...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zinc chloride hydroxide (B78521) crystals, such as Simonkolleite (Zn₅(OH)₈Cl₂·H₂O).

Frequently Asked Questions (FAQs)

Q1: What are the common types of defects observed in zinc chloride hydroxide crystals?

A1: Defects in zinc chloride hydroxide crystals can be broadly categorized as:

  • Stoichiometric Defects: These relate to deviations from the ideal chemical formula. A common issue is a chlorine deficiency, where the Cl/Zn atomic ratio is lower than the theoretical 0.4.[1] This can occur due to the substitution of chloride ions (Cl⁻) with hydroxide (OH⁻) or carbonate (HCO₃⁻) ions.

  • Crystallinity and Phase Impurities: The degree of crystallinity can vary, often influenced by synthesis conditions like temperature.[1] Incomplete reactions or side reactions can lead to the presence of other phases, most commonly zinc oxide (ZnO).[1]

  • Morphological Defects: Ideal crystals are typically thin, hexagonal plates.[1] Deviations from this morphology, such as irregular shapes or agglomerations, can be considered defects.

  • Lattice Defects: Like other crystalline materials, zinc chloride hydroxide can have point defects (vacancies, interstitials), line defects (dislocations), and planar defects (stacking faults).[2][3][4]

  • Inclusions: Solvent molecules or other impurities can be trapped within the crystal lattice during growth.[5]

Q2: Which characterization techniques are most effective for identifying defects in these crystals?

A2: A multi-technique approach is generally recommended:

  • X-ray Diffraction (XRD): Essential for phase identification (distinguishing between Simonkolleite and ZnO, for example), determining the degree of crystallinity, and detecting lattice strain through peak shifts.[1][6]

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the crystal morphology, size, and surface features. When coupled with Energy Dispersive X-ray Spectroscopy (EDX), it can provide elemental composition and identify stoichiometric variations.[1][2]

  • Transmission Electron Microscopy (TEM): Offers direct visualization of nanoscale features, including the crystal lattice, dislocations, and stacking faults.[2][7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Helps to identify the functional groups present, confirming the presence of OH⁻ groups and the incorporation of impurity anions like CO₃²⁻.[1]

  • Thermogravimetric Analysis (TGA): Useful for studying the thermal stability and decomposition of the crystals, which can indicate the presence of volatile impurities or different phases.[6]

Troubleshooting Guides

Problem 1: XRD pattern shows unexpected peaks, suggesting phase impurities.
Possible Cause Suggested Solution
Incorrect Molar Ratios of Reactants The molarity of the zinc chloride solution is a key factor. Higher concentrations tend to favor the formation of pure Simonkolleite, while lower concentrations may result in a mixture with ZnO.[1] Re-evaluate and adjust the stoichiometry of your synthesis.
Inhomogeneous Reaction Mixture Ensure vigorous and consistent stirring throughout the reaction to promote a uniform reaction environment.
Inappropriate Reaction Temperature or Time The aging temperature influences the formation and crystallinity of the desired phase.[1] Optimize the reaction temperature and duration based on established protocols.
Contamination of Starting Materials Use high-purity reagents and ensure all glassware is thoroughly cleaned to avoid unintentional side reactions.
Problem 2: SEM/TEM images show irregular crystal morphology instead of hexagonal plates.
Possible Cause Suggested Solution
Rapid Crystallization Very fast precipitation can lead to poorly formed crystals. Try reducing the rate of addition of reactants or lowering the reaction temperature to slow down the crystallization process.
Presence of Impurities Certain ions or molecules in the solution can act as "crystal poisons" by adsorbing to specific crystal faces and inhibiting their growth. Purify your starting materials or consider recrystallization of the product.
Inadequate pH Control The pH of the reaction medium can significantly influence the final morphology. Monitor and control the pH throughout the synthesis.
Problem 3: Elemental analysis (e.g., EDX) indicates a significant chlorine deficiency.
Possible Cause Suggested Solution
Competition from Other Anions If the reaction is exposed to air, dissolved CO₂ can form carbonate ions (CO₃²⁻) that compete with Cl⁻ for incorporation into the crystal lattice.[1] Performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Excess Hydroxide A high local concentration of hydroxide ions can favor their incorporation over chloride ions. Ensure controlled addition of any basic solutions.
Incomplete Reaction The intended reaction to form the zinc chloride hydroxide may not have gone to completion. Try increasing the reaction time or temperature.

Experimental Protocols

X-ray Diffraction (XRD) Analysis
  • Sample Preparation: Gently grind a small amount of the dried crystal sample into a fine, homogeneous powder using an agate mortar and pestle.

  • Mounting: Pack the powder into a sample holder, ensuring a flat and level surface.

  • Data Acquisition:

    • Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

    • Scan the sample over a 2θ range appropriate for zinc chloride hydroxide, typically from 5° to 80°.

    • Use a step size of 0.02° and a scan speed of 1-2°/min.

  • Data Analysis:

    • Identify the crystalline phases present by comparing the experimental diffraction pattern with standard reference patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). The reference for Simonkolleite is JCPDS card no. 00-007-0155.

    • Assess the degree of crystallinity by observing the sharpness and intensity of the diffraction peaks. Broader peaks indicate lower crystallinity.[1]

    • Analyze peak shifts to infer lattice strain, which can be caused by the incorporation of impurities.

Scanning Electron Microscopy (SEM) with EDX
  • Sample Preparation: Mount a small amount of the crystal powder onto an SEM stub using double-sided carbon tape.

  • Coating: If the sample is not sufficiently conductive, apply a thin coating of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

  • Imaging:

    • Insert the sample into the SEM chamber and evacuate to high vacuum.

    • Use an accelerating voltage of 5-20 kV.

    • Adjust the focus and magnification to obtain clear images of the crystal morphology.

  • EDX Analysis:

    • Select a representative area or specific crystals for elemental analysis.

    • Acquire the EDX spectrum to identify the elements present and their relative atomic percentages. This can be used to confirm the Cl/Zn ratio.

Data Presentation

Table 1: Summary of Characterization Techniques for Defect Analysis

Technique Information Obtained Typical Quantitative Data
XRD Crystalline phase, crystallinity, lattice parameters, crystallite size2θ peak positions, FWHM, d-spacing
SEM Crystal morphology, size distribution, surface topographyParticle size (μm), aspect ratio
EDX Elemental compositionAtomic % of Zn, O, Cl
TEM Nanoscale morphology, lattice fringes, dislocations, stacking faultsInterplanar spacing (Å), dislocation density
FTIR Presence of functional groups (e.g., -OH, C=O)Wavenumber (cm⁻¹) of absorption bands
TGA Thermal stability, decomposition temperatures, presence of hydratesWeight loss (%), decomposition temperature (°C)

Visualizations

Experimental_Workflow Experimental Workflow for Defect Characterization cluster_synthesis Crystal Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Zinc Chloride Hydroxide xrd XRD Analysis synthesis->xrd sem_edx SEM/EDX Analysis synthesis->sem_edx tem TEM Analysis synthesis->tem ftir FTIR Analysis synthesis->ftir phase_id Phase Identification & Crystallinity xrd->phase_id morphology Morphology & Size Distribution sem_edx->morphology composition Elemental Composition (Cl/Zn ratio) sem_edx->composition lattice_defects Lattice Defect Imaging tem->lattice_defects functional_groups Functional Group Confirmation ftir->functional_groups

Caption: Workflow for synthesis and characterization of defects.

Troubleshooting_Logic Troubleshooting Logic for Phase Impurities start XRD shows unexpected peaks q1 Check reactant molar ratios? start->q1 a1_yes Adjust stoichiometry q1->a1_yes Incorrect q2 Ensure homogeneous mixing? q1->q2 Correct end Pure phase achieved a1_yes->end a2_yes Improve stirring q2->a2_yes No q3 Verify reaction temperature/time? q2->q3 Yes a2_yes->end a3_yes Optimize conditions q3->a3_yes Incorrect a3_yes->end

Caption: Troubleshooting flowchart for phase impurity issues.

References

Reference Data & Comparative Studies

Validation

Simonkolleite vs. Zinc Sulfate: A Comparative Guide to Zinc Bioavailability in Animal Feed

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the bioavailability and performance of simonkolleite (tetrabasic zinc chloride) and zinc sulfate (B86663) whe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability and performance of simonkolleite (tetrabasic zinc chloride) and zinc sulfate (B86663) when used as zinc supplements in animal feed. The information presented is compiled from various scientific studies to aid in the selection of the most effective zinc source for animal nutrition and health.

Executive Summary

Simonkolleite, also known as tetrabasic zinc chloride (TBZC), has emerged as a viable alternative to the more traditional zinc sulfate in animal feed. Research indicates that simonkolleite exhibits comparable and, in some cases, superior bioavailability to zinc sulfate. Studies in both poultry and swine have demonstrated that simonkolleite can lead to equivalent or improved growth performance, feed efficiency, and tissue zinc deposition. Its lower water solubility may also offer advantages in feed manufacturing by reducing interactions with other feed components.

Quantitative Data Comparison

The following tables summarize key performance indicators from studies comparing simonkolleite (TBZC) and zinc sulfate in various animal models.

Table 1: Bioavailability and Performance in Poultry (Chicks)

ParameterSimonkolleite (TBZC)Zinc Sulfate (ZnSO₄)Species/Study Details
Relative Bioavailability (RBV %) 102% - 111%100% (Standard)8-day-old chicks, 14-day trial, soy concentrate diet[1]
Relative Bioavailability (RBV %) 107%100% (Standard)21-day trial in chicks[2][3]
Relative Bioavailability (RBV %) 110.82% (based on ADG)100% (Standard)Broiler chickens[4]
Relative Bioavailability (RBV %) 108% - 119% (based on tibia Zn, plasma ALP, CuZn-SOD, pancreas MT mRNA)100% (Standard)Broiler chickens[4]
Weight Gain Increased linearly with supplementationIncreased linearly with supplementation8-day-old chicks, 14-day trial[1]

Table 2: Performance in Weaned Piglets

ParameterSimonkolleite (TBZC)Zinc Sulfate (ZnSO₄)Study Details
Average Daily Gain (ADG) Higher ADG from days 43-70 compared to ZnO and control groups.-120 weaned piglets, 42-day zinc supplementation followed by 28-day basal diet[5]
Average Daily Feed Intake (ADFI) Significantly increased from days 1-14 compared to ZnO and control groups.-120 weaned piglets, 42-day zinc supplementation followed by 28-day basal diet[5]
Diarrhea Incidence Lowered diarrhea incidence, similar to pharmacological doses of ZnO.-108 weaned piglets, comparison with ZnO[6]
Crude Protein Digestibility Significantly increased with 1200 mg/kg TBZC supplementation.-Comparison with ZnO[7]

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the data accurately. Below are detailed protocols from key experiments.

Poultry Bioavailability Study (based on Batal et al., 2001)[1]

  • Experimental Workflow:

Caption: Experimental workflow for a typical poultry zinc bioavailability study.

  • Animals: Eight-day-old male chicks.

  • Housing: Chicks were housed in thermostatically controlled, stainless steel batteries with raised wire floors to minimize environmental zinc contamination[8].

  • Depletion Phase: For the first 7 days post-hatching, chicks were fed a standard corn-soybean meal diet. Following this, they were fed a zinc-deficient soy concentrate diet to deplete their zinc stores before the start of the experiment[9].

  • Dietary Treatments: A zinc-deficient basal diet (soy protein concentrate) was supplemented with graded levels of zinc from either reagent-grade zinc sulfate monohydrate (the standard) or simonkolleite (TBZC).

  • Data Collection: Body weight gain and feed intake were recorded. At the end of the 14-day experimental period, chicks were euthanized, and the right tibia was collected for zinc analysis.

  • Bioavailability Calculation: The relative bioavailability of zinc from simonkolleite was determined using the slope-ratio methodology, where the response (e.g., total tibia zinc) was regressed on the supplemental zinc intake. The bioavailability of zinc sulfate was set to 100%[1][9].

Swine Performance Study (based on Zhang et al., 2022)[6]
  • Animals: A total of 108 weaned piglets with an average initial body weight of 7.84 ± 0.97 kg.

  • Experimental Design: Piglets were randomly allocated to one of three dietary treatments with six replicate pens and six piglets per pen.

  • Dietary Treatments:

    • Control (CON): A basal diet.

    • ZnO: Basal diet + 1,600 mg Zn/kg from zinc oxide.

    • TBZC: Basal diet + 1,000 mg Zn/kg from simonkolleite.

  • Data Collection: Growth performance (ADG, ADFI, FCR), serum indexes, and fecal microbiota were analyzed. Diarrhea incidence was also recorded.

  • Statistical Analysis: Data were analyzed using appropriate statistical models to determine the effects of the different zinc sources.

Zinc Absorption Signaling Pathway

The absorption of zinc in the small intestine is a complex process involving various transporters.

Zinc Absorption Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Zn_source Dietary Zinc (Simonkolleite or ZnSO4) Zn_ion Zn2+ Zn_source->Zn_ion Dissolution ZIP4 ZIP4 Transporter Zn_ion->ZIP4 Uptake Zn_ion_intra Intracellular Zn2+ MT Metallothionein (B12644479) (MT) (Intracellular Zinc Storage/Buffer) MT->Zn_ion_intra Release ZnT1 ZnT1 Transporter Albumin_Zn Albumin-bound Zinc ZnT1->Albumin_Zn Transport into blood Zn_ion_intra->MT Binding Zn_ion_intra->ZnT1 Efflux

Caption: Simplified overview of the zinc absorption pathway in an enterocyte.

Dietary zinc, from either simonkolleite or zinc sulfate, must be solubilized in the gastrointestinal tract to release free zinc ions (Zn²⁺). These ions are then transported into the intestinal cells (enterocytes), primarily through ZIP family transporters (e.g., ZIP4). Inside the cell, zinc can be stored and buffered by binding to metallothionein or transported out of the cell into the bloodstream by ZnT family transporters (e.g., ZnT1). In the blood, zinc is primarily bound to albumin for transport to various tissues.

Logical Comparison of Simonkolleite and Zinc Sulfate

Logical Comparison cluster_attributes Key Attributes cluster_simonkolleite Simonkolleite (TBZC) cluster_zincsufate Zinc Sulfate (ZnSO4) Bioavailability Bioavailability S_Bio High (RBV ≥ 100% of ZnSO4) Bioavailability->S_Bio ZS_Bio High (Standard for bioavailability studies) Bioavailability->ZS_Bio Solubility Water Solubility S_Sol Low Solubility->S_Sol ZS_Sol High Solubility->ZS_Sol Reactivity Reactivity in Feed S_React Low (Less interaction with other nutrients) Reactivity->S_React ZS_React High (Can promote oxidation) Reactivity->ZS_React Handling Handling/Physical Properties S_Hand Crystalline, less hygroscopic Handling->S_Hand ZS_Hand Can be hygroscopic Handling->ZS_Hand

Caption: Comparative attributes of Simonkolleite and Zinc Sulfate.

Conclusion

The available scientific literature suggests that simonkolleite is a highly bioavailable source of zinc for animal feed, with performance outcomes often matching or exceeding those of zinc sulfate. Its lower reactivity and hygroscopicity may provide additional benefits during feed processing and storage. For researchers and professionals in animal nutrition, simonkolleite represents a promising alternative to traditional zinc sources, potentially offering improved animal health and performance. Further research into the specific mechanisms of its action and its effects in a wider range of animal species is warranted.

References

Comparative

A Tale of Two Precursors: Zinc Chloride Hydroxide vs. Zinc Oxide for ZnO Catalyst Synthesis

A Comparative Guide for Researchers in Catalysis and Materials Science The performance of a zinc oxide (ZnO) catalyst is critically dependent on its physicochemical properties, such as surface area, crystallinity, and pa...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Catalysis and Materials Science

The performance of a zinc oxide (ZnO) catalyst is critically dependent on its physicochemical properties, such as surface area, crystallinity, and particle size. These characteristics are, in turn, profoundly influenced by the choice of precursor and the synthesis method. This guide provides an objective, data-driven comparison between two principal pathways for ZnO catalyst preparation: the use of zinc chloride hydroxide (B78521) as an intermediate precursor and the use of commercial zinc oxide powder as a starting material.

At a Glance: Key Differences

The primary distinction lies in the formation process of the final catalyst. The zinc chloride hydroxide route involves a "bottom-up" synthesis, where ZnO is formed in-situ through the thermal decomposition of a precipitated precursor, often leading to nanocrystalline materials with high surface area. In contrast, using commercial ZnO powder is a "top-down" approach, where a pre-existing oxide is used as is, or as a substrate for further modification. The choice between these pathways has significant implications for the catalyst's ultimate performance in various applications, from photocatalysis to industrial synthesis.

Pathway 1: The Zinc Chloride Hydroxide Precursor Route

This common synthesis strategy begins with a zinc salt, typically zinc chloride (ZnCl₂), which is reacted with a base (e.g., NaOH) in an aqueous solution. This precipitation step forms a zinc hydroxide or, more specifically, a basic zinc chloride intermediate known as zinc chloride hydroxide, with the chemical formula Zn₅(OH)₈Cl₂·H₂O (also known as simonkolleite). This intermediate is then isolated, dried, and calcined (thermally decomposed) at elevated temperatures to yield pure ZnO nanoparticles.

The overall process can be summarized as: ZnCl₂ (aq) + Base (aq) → Zn₅(OH)₈Cl₂·H₂O (s) → ZnO (s) + Byproducts

G

Pathway 2: The Commercial Zinc Oxide Precursor Route

This approach utilizes commercially available ZnO powder as the starting material. This powder is typically produced on a large scale via methods like the French process, which involves the oxidation of zinc vapor. For catalytic applications, this commercial ZnO can be used in several ways:

  • Directly: Used as a catalyst without further chemical modification.

  • As a Support: Impregnated with an active metal precursor (e.g., a copper salt) to create a composite catalyst.

  • As a Reactant: Reacted with a zinc salt solution to form other precursors, like zinc chloride hydroxide.[1]

G

Data-Driven Performance Comparison

The choice of precursor significantly impacts the final catalyst's properties and, consequently, its performance. Below is a summary of quantitative data from various studies.

Table 1: Physicochemical Properties of ZnO from Different Precursors
PropertyZnO from Zn₅(OH)₈Cl₂·H₂OCommercial ZnOReference(s)
Specific Surface Area (BET) 1.3 m²/g (low) to 12.5 m²/g (high)~3-5 m²/g (typical)[2][3][4][5]
Crystallite Size 5 nm to 50 nm (synthesis dependent)Generally larger, >50 nm[2][6][7]
Morphology Nanoparticles, nanoplates, nanorodsIrregular, larger particles[8][9]
Band Gap 3.15 - 3.30 eV (can be tuned)~3.37 eV (bulk)[2][10]

Note: Properties are highly dependent on specific synthesis and calcination conditions.

Table 2: Comparative Photocatalytic Performance

The degradation of organic dyes is a common benchmark for evaluating the photocatalytic activity of ZnO.

ApplicationCatalystDegradation EfficiencyKey FindingReference(s)
Methylene Blue Degradation ZnO from PrecipitationHigher than commercial ZnOAttributed to larger crystal sizes and reduced electron-hole recombination.[2][3]
Methyl Red Degradation Synthesized ZnO NPs~99%Commercial ZnO showed lower efficiency under identical conditions.[8]
Ciprofloxacin Degradation ZnO from Pyrolysis of Zn₅(OH)₈Cl₂·H₂O1.4 times faster than Zn₅(OH)₈Cl₂·H₂OZnO nanoparticles were more efficient due to higher surface area and lower band gap.[8][11]
Sunset Yellow Degradation ZnO/Zn(OH)₂ Hybrid NPs97.4%Pristine ZnO showed only 28.2% removal.

The Verdict: Which Precursor is Superior?

The experimental data suggests a clear relationship between the precursor pathway and the catalyst's final application.

G cluster_0 Precursor Choice cluster_1 Resulting Properties cluster_2 Optimal Application P1 Zinc Chloride Hydroxide (Bottom-Up Synthesis) Prop1 High Surface Area Small Crystallites Tunable Properties P1->Prop1 P2 Commercial ZnO (Top-Down Approach) Prop2 Low Surface Area Large Crystallites Bulk Properties P2->Prop2 App1 Photocatalysis Composite Catalysts (e.g., Methanol (B129727) Synthesis) Prop1->App1 App2 Reference Material Bulk Catalyst Applications Prop2->App2

  • For Photocatalysis: The zinc chloride hydroxide precursor route is generally superior. Synthesizing ZnO nanoparticles from a precipitated intermediate allows for precise control over particle size, morphology, and defect density. Studies consistently show that ZnO nanoparticles prepared via precipitation exhibit higher photocatalytic activity for degrading organic pollutants compared to bulk commercial ZnO.[2][3][8] This enhanced performance is often attributed to a higher surface area and more efficient generation of reactive oxygen species.

  • For Composite Catalysts (e.g., Methanol Synthesis, Water-Gas Shift): The zinc chloride hydroxide precursor route (or similar precipitation methods using other zinc salts) is crucial. In catalysts like Cu/ZnO for methanol synthesis, the synergy between copper and zinc oxide is paramount. Co-precipitation of copper and zinc precursors (forming intermediates like zincian georgeite or hydroxycarbonates) ensures an intimate contact between the components that cannot be achieved by simply mixing copper with commercial ZnO powder.[6] This intimate contact is essential for creating the active sites required for high catalytic activity and selectivity.

  • For Bulk Applications or as a Reference Standard: Commercial ZnO powder is a cost-effective and convenient choice when nanoscale properties are not a primary requirement. It serves as an excellent baseline or reference material in comparative studies and can be used in applications where high surface area is not a critical factor.

Experimental Protocols

Protocol 1: Synthesis of ZnO Nanoparticles via Zinc Chloride Hydroxide Intermediate

(Based on precipitation methods described in the literature[6])

  • Precursor Solution Preparation: Prepare a 0.4 M aqueous solution of zinc chloride (ZnCl₂) and a 0.8 M aqueous solution of sodium hydroxide (NaOH).

  • Precipitation: Heat the ZnCl₂ solution to a desired temperature (e.g., 70-90°C) under vigorous stirring. Add the NaOH solution dropwise to the heated ZnCl₂ solution. A white precipitate of zinc hydroxide and/or zinc chloride hydroxide will form.

  • Aging: Allow the solution to stir for a period of 2 hours at the reaction temperature to age the precipitate.

  • Isolation: Collect the precipitate by centrifugation or filtration.

  • Washing: Wash the precipitate multiple times with deionized water and then with ethanol (B145695) to remove residual ions and byproducts.

  • Drying: Dry the washed precipitate in an oven at approximately 80-100°C overnight.

  • Calcination: Calcine the dried powder in a muffle furnace at a specified temperature (e.g., 400-600°C) for several hours. The calcination temperature is a critical parameter that influences the final crystallite size and surface area of the ZnO nanoparticles.[5] The zinc chloride hydroxide decomposes to form ZnO.

Protocol 2: Preparation of a Composite Catalyst using Commercial ZnO

(Based on impregnation method for Cu/ZnO catalysts)

  • Support Preparation: Use commercial ZnO powder as the support material.

  • Precursor Solution: Prepare a solution of the active metal precursor, for example, copper(II) nitrate, in a solvent like deionized water or ethanol. The concentration should be calculated to achieve the desired metal loading on the ZnO support.

  • Incipient Wetness Impregnation: Add the precursor solution dropwise to the ZnO powder until the pores of the support are completely filled, without forming an external liquid phase.

  • Drying: Dry the impregnated powder in an oven, typically at 100-120°C, to remove the solvent.

  • Calcination: Calcine the dried material in air at a high temperature (e.g., 300-500°C) to decompose the metal precursor into its oxide form (e.g., CuO).

  • Reduction (if necessary): Before the catalytic reaction, the composite material is often reduced in a stream of H₂/N₂ gas to convert the metal oxide to its active metallic state (e.g., CuO to Cu).

Conclusion

The selection between zinc chloride hydroxide and zinc oxide as a precursor is not a matter of one being universally better, but rather a strategic choice dictated by the target application. For advanced applications requiring high performance, such as photocatalysis and synergistic composite catalysis, the "bottom-up" approach starting from a precipitated zinc chloride hydroxide intermediate offers superior control over the nanoscale properties that drive catalytic activity. Conversely, for applications where bulk properties are sufficient or when a reliable, cost-effective baseline is needed, commercial zinc oxide serves as a practical and valuable starting material. Researchers should select their precursor pathway based on the desired morphology, surface properties, and the specific demands of the catalytic system under investigation.

References

Validation

A Comparative Guide to Zinc Precursors for Hydrothermal Synthesis of Zinc Oxide

The selection of a zinc precursor is a critical determinant in the hydrothermal synthesis of zinc oxide (ZnO), profoundly influencing the physicochemical properties and subsequent performance of the resulting nanomateria...

Author: BenchChem Technical Support Team. Date: December 2025

The selection of a zinc precursor is a critical determinant in the hydrothermal synthesis of zinc oxide (ZnO), profoundly influencing the physicochemical properties and subsequent performance of the resulting nanomaterials. For researchers, scientists, and professionals in drug development, understanding the nuances of each precursor is paramount for tailoring ZnO characteristics to specific applications, from photocatalysis to biomedical devices. This guide provides an objective comparison of common zinc precursors—zinc nitrate (B79036), zinc acetate (B1210297), zinc chloride, and zinc sulfate (B86663)—supported by experimental data.

The choice of precursor directly impacts key attributes of ZnO, including morphology, crystallite size, and photocatalytic efficiency.[1] Zinc acetate, for instance, is often associated with the formation of smaller, more crystalline nanoparticles with enhanced photocatalytic and biological activity.[2] Conversely, zinc nitrate, a strong oxidizing agent, can influence the surface chemistry and lead to different morphologies such as nanorods or flower-like structures.[1][2] Zinc chloride and zinc sulfate also impart unique characteristics to the final ZnO product.[3][4]

Performance Comparison: A Data-Driven Overview

The selection of a zinc precursor has a demonstrable impact on the resulting ZnO nanoparticles. The following table summarizes key findings from various studies, offering a quantitative comparison of the effects of different precursors on the properties of hydrothermally synthesized ZnO.

PrecursorAverage Crystallite Size (nm)MorphologyKey Findings and References
Zinc Nitrate [Zn(NO₃)₂] 34 - 91Hollow spheres, Rod-like, Flower-likeYields ZnO with markedly higher porosity and a well-defined mesoporous structure.[5][6] Often results in rod-like or flower-like morphologies.[2] The photocatalytic activity is high, with a degradation rate of 99.3% for methylene (B1212753) blue.[3]
Zinc Acetate [Zn(CH₃COO)₂] 18 - 22Spherical, Hexagonal, Bullet-likeGenerally produces smaller, more crystalline nanoparticles.[2] Often results in spherical or bullet-like structures.[2] Shows higher photocatalytic activity for the degradation of Rhodamine B compared to nitrate-derived ZnO.[2]
Zinc Chloride [ZnCl₂] 20 - 37Agglomerated ellipsoidal rodsCan lead to the formation of an intermediate phase of Zn₅(OH)₈Cl₂·2H₂O before converting to ZnO. The resulting ZnO may have lower crystallinity compared to that from nitrate and acetate precursors.[3]
Zinc Sulfate [ZnSO₄] ~39-58 (Microwave Hydrothermal)Nanosheet-assembled hierarchical structuresCan produce rod-shaped crystals, though potentially larger and more aggregated than those from zinc chloride.[4][7]

Note: The properties of ZnO nanoparticles are highly dependent on the synthesis method and reaction parameters, in addition to the precursor used.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the hydrothermal synthesis of ZnO using different zinc precursors.

General Hydrothermal Synthesis Workflow:

G cluster_prep Solution Preparation cluster_reaction Hydrothermal Reaction cluster_processing Product Processing Precursor Solution Precursor Solution Mixing Mixing Precursor Solution->Mixing Add Mineralizer Solution Mineralizer Solution Mineralizer Solution->Mixing Add Autoclave Autoclave Mixing->Autoclave Heating Heating Autoclave->Heating Place in oven Cooling Cooling Heating->Cooling Cool to room temp. Washing Washing Cooling->Washing Collect & Wash Drying Drying Washing->Drying Dry ZnO Nanoparticles ZnO Nanoparticles Drying->ZnO Nanoparticles

General workflow for the hydrothermal synthesis of ZnO nanoparticles.

1. Synthesis using Zinc Nitrate:

A typical synthesis involves dissolving a specified amount of zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O] in deionized water to create a clear solution.[6] A mineralizer, such as sodium hydroxide (B78521) (NaOH) or hexamethylenetetramine (HMT), is then added dropwise to the precursor solution under constant stirring. The resulting mixture is transferred to a Teflon-lined stainless-steel autoclave and heated in an oven at a specific temperature (e.g., 90-180°C) for a designated period (e.g., 10-20 hours).[6][8] After cooling to room temperature, the white precipitate is collected, washed repeatedly with deionized water and ethanol, and finally dried.

2. Synthesis using Zinc Acetate:

An aqueous solution of zinc acetate dihydrate [Zn(CH₃COO)₂·2H₂O] is prepared.[9] A reducing agent, such as sodium hydroxide (NaOH), is prepared in a separate aqueous solution.[9] The NaOH solution is then slowly added to the zinc acetate solution under vigorous stirring.[9] The mixture, which turns milky, is stirred for a couple of hours at room temperature before being transferred to a Teflon-lined autoclave. The autoclave is then heated (e.g., at 150°C for 1 hour).[10] The resulting white solid product is collected, washed with methanol (B129727) or deionized water, and dried in an oven.[10]

3. Synthesis using Zinc Chloride:

An aqueous solution of zinc chloride (ZnCl₂) is prepared as the zinc source.[11] A mineralizer solution, such as sodium hydroxide (NaOH), is also prepared.[11] The two solutions are mixed, often with the addition of a surfactant like polyethylene (B3416737) glycol (PEG) to influence morphology.[11] The mixture is then sealed in a Teflon-lined autoclave and heated to a temperature around 200°C for a duration ranging from 1 to 20 hours.[11] Following the reaction, the product is collected by centrifugation, washed, and dried.[11]

4. Synthesis using Zinc Sulfate:

Zinc sulfate heptahydrate (ZnSO₄·7H₂O) is dissolved in deionized water to form the precursor solution.[7] A mineralizer, typically sodium hydroxide (NaOH), is added to the solution.[7] The mixture is then subjected to hydrothermal treatment in a microwave reactor or a conventional autoclave. In a microwave-assisted process, the reaction can be completed in a much shorter time (e.g., under 30 minutes).[7][12] After the reaction, the product is filtered, washed thoroughly with distilled water, and dried.[12]

Logical Relationship of Precursor Choice to ZnO Properties

The anion of the zinc salt plays a significant role in the nucleation and growth of ZnO crystals during hydrothermal synthesis, thereby influencing the final morphology and properties.

G cluster_precursor Zinc Precursor cluster_properties Resulting ZnO Properties Zinc Nitrate Zinc Nitrate Morphology Morphology Zinc Nitrate->Morphology Influences Photocatalytic Activity Photocatalytic Activity Zinc Nitrate->Photocatalytic Activity Zinc Acetate Zinc Acetate Crystallinity Crystallinity Zinc Acetate->Crystallinity Influences Particle Size Particle Size Zinc Acetate->Particle Size Zinc Chloride Zinc Chloride Zinc Chloride->Particle Size Influences Zinc Sulfate Zinc Sulfate Zinc Sulfate->Photocatalytic Activity Influences

Influence of zinc precursor on the final properties of ZnO.

References

Comparative

A Comparative Guide to the Photocatalytic Activity of Simonkolleite and Titanium Dioxide

For researchers, scientists, and professionals in drug development, the quest for efficient and robust photocatalysts is paramount. This guide provides a comprehensive comparison of the photocatalytic activity of simonko...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and robust photocatalysts is paramount. This guide provides a comprehensive comparison of the photocatalytic activity of simonkolleite (Zn₅(OH)₈Cl₂·H₂O), a layered zinc hydroxide (B78521) chloride mineral, and titanium dioxide (TiO₂), the industry-standard photocatalyst. This comparison is based on available experimental data, offering insights into their respective performance and potential applications.

While titanium dioxide (TiO₂) is a well-established and widely used photocatalyst due to its high efficiency, chemical stability, and low cost, emerging materials like simonkolleite are being explored for their potential in various applications, including photocatalysis. However, current research indicates that pure simonkolleite exhibits significantly lower photocatalytic activity compared to TiO₂. One study explicitly states that pure simonkolleite shows the lowest degradation efficiency for organic pollutants when compared to its calcined product, zinc oxide (ZnO).

This guide will delve into the available data to provide a clear comparison, detail the experimental methodologies used to assess photocatalytic activity, and present a visual representation of the fundamental photocatalytic mechanism.

Quantitative Performance Comparison

Direct comparative studies on the photocatalytic activity of pure simonkolleite and TiO₂ under identical experimental conditions are scarce in the current scientific literature. However, by compiling data from various studies on the degradation of common organic dyes like methylene (B1212753) blue and rhodamine B, a comparative overview can be assembled. It is important to note that since simonkolleite is a precursor to the well-known photocatalyst zinc oxide (ZnO), and some research suggests they produce similar photocatalytic radicals, data for ZnO is often used as a proxy to evaluate the potential of simonkolleite-derived materials.

PhotocatalystTarget PollutantDegradation Efficiency (%)Rate Constant (k)Light SourceReference
Nitrogen-doped Simonkolleite Organic Dye99.4% in 60 min0.0261 min⁻¹Visible Light[1]
Titanium Dioxide (TiO₂) Film Methylene Blue19.6%7 x 10⁻⁴ min⁻¹UV Irradiation[2]
Titanium Dioxide (TiO₂) Nanoparticles Methylene Blue~99% in 100 min-UV Light
Titanium Dioxide (TiO₂) (Anatase) Methylene Blue-Varies with catalyst concentrationUV Light (254 nm)[3]
Zinc Oxide (ZnO) Nanoparticles Methylene Blue~99% in 2 hours-UV Irradiation

Note: The data presented for nitrogen-doped simonkolleite is not representative of pure simonkolleite, which is reported to have low photocatalytic activity. The data for TiO₂ and ZnO are from separate studies and experimental conditions may vary.

Experimental Protocols

The following sections detail typical experimental methodologies for synthesizing simonkolleite and for evaluating the photocatalytic activity of both simonkolleite and TiO₂.

Synthesis of Simonkolleite

Simonkolleite can be synthesized through various methods, including precipitation and hydrothermal techniques. A common laboratory-scale synthesis involves the following steps:

  • Precursor Preparation: Zinc chloride (ZnCl₂) is typically used as the zinc source. An aqueous solution of ZnCl₂ is prepared.

  • Precipitation: A precipitating agent, such as sodium hydroxide (NaOH) or ammonia (B1221849) solution, is slowly added to the ZnCl₂ solution while stirring vigorously. The pH of the solution is carefully controlled to favor the formation of simonkolleite over other zinc compounds like zinc hydroxide or zinc oxide.

  • Aging: The resulting precipitate is aged in the mother liquor for a specific period, often at a slightly elevated temperature, to allow for crystal growth and phase purification.

  • Washing and Drying: The simonkolleite precipitate is then filtered, washed repeatedly with deionized water to remove any unreacted precursors and byproducts, and finally dried at a low temperature (e.g., 60-80 °C) to obtain the final product.

Photocatalytic Activity Evaluation

The photocatalytic performance of simonkolleite and TiO₂ is typically assessed by monitoring the degradation of a model organic pollutant in an aqueous solution under irradiation.

  • Catalyst Suspension: A known amount of the photocatalyst (e.g., 0.1 g/L) is suspended in a specific volume of the pollutant solution (e.g., 10 mg/L of methylene blue).

  • Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a certain period (e.g., 30-60 minutes) to ensure that an adsorption-desorption equilibrium is reached between the catalyst surface and the pollutant molecules.

  • Irradiation: The suspension is then exposed to a light source. For TiO₂, UV light is commonly used, while for modified simonkolleite, visible light may be employed. The light source can be a xenon lamp, a mercury lamp, or LEDs with specific wavelengths.

  • Sampling and Analysis: Aliquots of the suspension are withdrawn at regular time intervals. The solid catalyst is separated from the solution by centrifugation or filtration.

  • Concentration Measurement: The concentration of the pollutant in the supernatant is determined using a UV-Vis spectrophotometer by measuring the absorbance at the wavelength of maximum absorption for the specific dye.

  • Degradation Efficiency Calculation: The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration of the pollutant and Cₜ is the concentration at time t.

  • Kinetic Analysis: The reaction kinetics are often analyzed by plotting ln(C₀/Cₜ) versus irradiation time, which can provide the apparent first-order rate constant (k).

Mechanism of Photocatalysis

The fundamental mechanism of heterogeneous photocatalysis for both simonkolleite (and its derivative ZnO) and TiO₂ involves the generation of electron-hole pairs upon light absorption, leading to the formation of highly reactive oxygen species (ROS) that degrade organic pollutants.

Photocatalysis_Mechanism Valence_Band Valence Band (VB) Conduction_Band Conduction Band (CB) h+ h⁺ e- e⁻ Light Light (hν ≥ Ebg) Light->Valence_Band Photon Absorption O2 O₂ e-->O2 Reduction H2O H₂O h+->H2O Oxidation OH- OH⁻ h+->OH- Oxidation Superoxide •O₂⁻ (Superoxide radical) O2->Superoxide Hydroxyl •OH (Hydroxyl radical) H2O->Hydroxyl OH-->Hydroxyl Pollutant Organic Pollutant Superoxide->Pollutant Oxidation Hydroxyl->Pollutant Oxidation Degradation Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation

Caption: General mechanism of photocatalysis on a semiconductor particle.

Conclusion

Based on the currently available scientific literature, pure simonkolleite is not a highly effective photocatalyst, especially when compared to the well-established performance of TiO₂. While modifications, such as nitrogen doping, can significantly enhance its photocatalytic activity, in its pristine form, its efficiency in degrading organic pollutants is limited. For applications requiring high photocatalytic efficiency, TiO₂ remains the superior choice.

However, the layered structure of simonkolleite and its role as a precursor for ZnO nanomaterials suggest that it may hold potential in other related applications, such as in the development of composite photocatalysts or as a template for synthesizing unique ZnO nanostructures with tailored photocatalytic properties. Further research focusing on direct, controlled comparisons of pristine and modified simonkolleite with TiO₂ under standardized conditions is necessary to fully elucidate its potential in the field of photocatalysis.

References

Validation

comparative study of corrosion inhibition by zinc chloride hydroxide

A Comparative Analysis of Zinc Chloride Hydroxide (B78521) as a Corrosion Inhibitor In the persistent battle against metallic corrosion, a variety of chemical inhibitors are employed to protect metal surfaces. This guide...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Zinc Chloride Hydroxide (B78521) as a Corrosion Inhibitor

In the persistent battle against metallic corrosion, a variety of chemical inhibitors are employed to protect metal surfaces. This guide provides a comparative study of zinc chloride hydroxide, a layered double hydroxide (LDH), and its performance as a corrosion inhibitor relative to other established alternatives such as zinc phosphate (B84403) and organic inhibitors. This analysis is intended for researchers, scientists, and professionals in materials science and chemical engineering, offering insights into the efficacy and mechanisms of these corrosion mitigation strategies.

Performance Data: A Comparative Overview

The effectiveness of a corrosion inhibitor is quantified through electrochemical techniques, primarily Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS). These methods provide key metrics for assessing the protective properties of an inhibitor. While direct comparative data for simonkolleite (Zn₅(OH)₈Cl₂·H₂O) is limited, data from closely related zinc-based layered double hydroxides (Zn-Al-LDH) and zinc phosphate offer valuable benchmarks.

Table 1: Potentiodynamic Polarization Data for Various Inhibitors on Mild Steel in 3.5% NaCl Solution

InhibitorConcentrationCorrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (%)
Blank (No Inhibitor)--75050-
Zinc Phosphate8% in coating-680590
Zinc-Aluminum LDH (ZLDH)in PVDF coating(Superior to blank)(Significantly reduced)High
Zinc Chloride (ZnCl₂)350 ppm (pH 3.5)(Not specified)(Significantly reduced)(Not specified)
Organic Inhibitor (TZCDI)10-3 M-47512690.3

Note: Data is compiled from various illustrative sources and actual values can vary based on specific experimental conditions.[1]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Various Inhibitors on Mild Steel

InhibitorCharge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
Blank (No Inhibitor)500300-
Zinc Phosphate150005096.7
Zinc-Aluminum LDH (ZLDH)Significantly increasedDecreasedHigh
Organic Inhibitor (TZCDI)104561.290.7

Note: Data is compiled from various illustrative sources and actual values can vary based on specific experimental conditions.

Mechanism of Corrosion Inhibition

Zinc-based inhibitors, including zinc chloride hydroxide and zinc phosphate, primarily function by forming a protective film on the metal surface. In the case of zinc chloride and zinc hydroxide, zinc ions can rapidly form a precipitated film of zinc hydroxide in the high pH region at the cathode.[2] Layered double hydroxides like zinc chloride hydroxide (simonkolleite) can also offer protection through ion exchange, where they trap aggressive anions like chloride and release inhibiting species.

Organic inhibitors, on the other hand, typically function by adsorbing onto the metal surface, creating a protective barrier that impedes the electrochemical reactions responsible for corrosion.

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized experimental protocols are crucial. Below are detailed methodologies for the key experiments cited in corrosion inhibition studies.

Weight Loss Method

This gravimetric technique is a fundamental method for assessing corrosion rates.

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with progressively finer grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Immersion Test: The prepared coupons are immersed in the corrosive solution (e.g., 3.5% NaCl) with and without the inhibitor at a specified temperature for a set duration.

  • Corrosion Product Removal: After the immersion period, the coupons are removed, and the corrosion products are cleaned off using appropriate chemical solutions (e.g., a solution containing hydrochloric acid and a restraining agent).

  • Final Weighing: The cleaned coupons are washed, dried, and re-weighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The weight loss is calculated as the difference between the initial and final weights.

    • The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the surface area in cm², T is the exposure time in hours, and D is the density of the metal in g/cm³.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the mild steel specimen as the working electrode, a platinum or graphite (B72142) counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.

  • Procedure: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to stabilize to its open circuit potential (OCP). A potentiodynamic scan is then performed by polarizing the electrode from a potential cathodic to the OCP to a potential anodic to the OCP at a slow, constant scan rate (e.g., 0.5 mV/s).

  • Data Analysis: The resulting polarization curve (log of current density vs. potential) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation. The inhibition efficiency is calculated as: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film.

  • Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Procedure: The working electrode is immersed in the test solution and allowed to reach a steady OCP. A small amplitude AC voltage signal (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is often fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). A higher Rct value and a lower Cdl value generally indicate better corrosion inhibition. The inhibition efficiency is calculated as: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and logical relationships in corrosion inhibition studies.

Experimental_Workflow cluster_prep 1. Specimen Preparation cluster_testing 2. Corrosion Testing cluster_analysis 3. Data Analysis Prep Mild Steel Coupon Polish Polishing Prep->Polish Degrease Degreasing Polish->Degrease Weigh_Initial Initial Weighing Degrease->Weigh_Initial Immersion Immersion in Corrosive Media (+/- Inhibitor) Weigh_Initial->Immersion Weight_Loss Weight Loss Measurement Immersion->Weight_Loss Electrochemical Electrochemical Tests (Polarization, EIS) Immersion->Electrochemical Weigh_Final Final Weighing Weight_Loss->Weigh_Final Calc_CR Calculate Corrosion Rate Weigh_Final->Calc_CR Calc_IE Calculate Inhibition Efficiency Calc_CR->Calc_IE Analyze_Electrochem Analyze Electrochemical Data (Ecorr, icorr, Rct) Analyze_Electrochem->Calc_IE

Caption: General workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_metal Metal Surface cluster_inhibitors Inhibitor Action cluster_protection Protection Mechanism Metal Mild Steel ZCH Zinc Chloride Hydroxide (Layered Double Hydroxide) Film Protective Film Formation ZCH->Film Ion_Exchange Ion Exchange (Cl- trapping) ZCH->Ion_Exchange ZP Zinc Phosphate ZP->Film Org Organic Inhibitor Adsorption Adsorption on Surface Org->Adsorption Film->Metal protects Adsorption->Metal protects Ion_Exchange->Metal protects

Caption: Simplified corrosion inhibition mechanisms.

References

Comparative

Validating Synthetic Simonkolleite: A Crystallographic Comparison with the Natural Mineral

A detailed guide for researchers on the structural validation of synthetic simonkolleite, providing a comparative analysis of its crystal structure with naturally occurring simonkolleite. This guide includes experimental...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the structural validation of synthetic simonkolleite, providing a comparative analysis of its crystal structure with naturally occurring simonkolleite. This guide includes experimental protocols and quantitative crystallographic data.

The synthesis of minerals offers a controlled approach to obtaining pure materials for various applications, ranging from catalysis to biomedicine. Simonkolleite (Zn₅(OH)₈Cl₂·H₂O), a layered zinc hydroxide (B78521) chloride, is one such mineral that has garnered significant interest. The validation of the crystal structure of synthetic simonkolleite against its natural counterpart is a critical step to ensure its purity and structural integrity. This guide provides a comprehensive comparison, supported by experimental data and protocols, to aid researchers in this validation process.

Crystallographic Data Comparison

The primary method for validating the crystal structure of a synthesized material is through single-crystal or powder X-ray diffraction (XRD). The resulting data, including lattice parameters and space group, can be directly compared with the established data for the natural mineral. The following table summarizes the key crystallographic parameters for both natural and synthetic simonkolleite, demonstrating a strong congruence between the two.

Crystallographic ParameterNatural SimonkolleiteSynthetic Simonkolleite
Crystal System RhombohedralRhombohedral
Space Group R3mR3m
Lattice Parameter 'a' 6.334 Å - 6.3412(3) Å[1][2]~6.34 Å
Lattice Parameter 'c' 23.58 Å - 23.646(1) Å[1][2]~23.65 Å
Unit Cell Volume (V) 823.4(1) ų[2]Not explicitly stated in all studies, but derivable from lattice parameters.
Formula Zn₅(OH)₈Cl₂·H₂O[1][3]Zn₅(OH)₈Cl₂·H₂O[4][5]

The close agreement in the lattice parameters and the identical space group confirm that synthetic methods can successfully replicate the crystal structure of natural simonkolleite. Minor variations in the reported lattice parameters can be attributed to slight differences in experimental conditions and analytical precision.

Experimental Protocols

The validation of synthetic simonkolleite's crystal structure involves two key stages: synthesis and characterization. The following are detailed methodologies for these processes.

Synthesis of Simonkolleite

Several methods have been reported for the synthesis of simonkolleite. One common approach is the hydrolysis of zinc chloride solutions.

Objective: To synthesize crystalline simonkolleite.

Materials:

  • Zinc chloride (ZnCl₂)

  • Sodium hydroxide (NaOH) or another suitable base (e.g., urea)[6]

  • Deionized water

Procedure:

  • Preparation of Precursor Solution: Prepare an aqueous solution of zinc chloride (ZnCl₂). The concentration can be varied to control the morphology of the resulting crystals.

  • Alkalization: Slowly add a solution of sodium hydroxide (NaOH) to the zinc chloride solution while stirring vigorously. The pH of the solution should be carefully monitored and adjusted to a specific range, as the formation of simonkolleite is pH-dependent.

  • Aging: The resulting precipitate is typically aged in the mother liquor for a specific period, ranging from hours to days, sometimes at elevated temperatures. This aging process allows for the crystallization and growth of simonkolleite.

  • Washing and Drying: The precipitate is then filtered, washed multiple times with deionized water to remove any unreacted salts, and finally dried at a low temperature (e.g., 60 °C) to obtain the final simonkolleite powder.

Crystal Structure Characterization by X-ray Diffraction (XRD)

Objective: To determine the crystallographic parameters of the synthesized simonkolleite and compare them with the natural mineral.

Instrumentation:

  • Powder X-ray Diffractometer with a Cu Kα or Mo Kα radiation source.

Procedure:

  • Sample Preparation: A small amount of the dried synthetic simonkolleite powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

  • Data Collection: The sample is irradiated with X-rays over a specific 2θ range (e.g., 5° to 80°). The diffraction pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ), is recorded.

  • Phase Identification: The obtained XRD pattern is compared with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD). The characteristic peaks of simonkolleite should be identified. For instance, strong diffraction peaks for simonkolleite are typically observed around 2θ values of 11.2°, 22.1°, and 34.5°, corresponding to the (003), (104), and (018) crystallographic planes, respectively[7].

  • Lattice Parameter Refinement: The positions of the diffraction peaks are used to refine the lattice parameters (a and c) and the unit cell volume of the synthesized material using appropriate software (e.g., Rietveld refinement software).

  • Comparison: The refined crystallographic data for the synthetic simonkolleite are then compared with the known values for natural simonkolleite to validate the crystal structure.

Workflow for Validation of Synthetic Simonkolleite

The following diagram illustrates the logical workflow for the synthesis and validation of simonkolleite.

Validation_Workflow cluster_synthesis Synthesis cluster_characterization Characterization and Validation cluster_reference Reference Data reagents Prepare Precursor Solutions (ZnCl2, Base) precipitation Controlled Precipitation/Hydrolysis reagents->precipitation aging Aging and Crystallization precipitation->aging washing_drying Washing and Drying aging->washing_drying synthetic_product Synthetic Simonkolleite Powder washing_drying->synthetic_product xrd_analysis X-ray Diffraction (XRD) Analysis synthetic_product->xrd_analysis data_analysis XRD Data Analysis (Phase ID, Lattice Parameters) xrd_analysis->data_analysis comparison Comparison with Natural Simonkolleite Data data_analysis->comparison validation Structure Validated comparison->validation natural_mineral Natural Simonkolleite Crystallographic Data natural_mineral->comparison

Caption: Workflow for the synthesis and structural validation of simonkolleite.

Conclusion

The successful synthesis of simonkolleite with a crystal structure that is virtually identical to its natural counterpart has been repeatedly demonstrated in the scientific literature. By following established synthesis protocols and employing rigorous characterization techniques such as X-ray diffraction, researchers can confidently produce and validate high-purity simonkolleite. The data presented in this guide serves as a valuable resource for scientists and drug development professionals, providing the necessary information to verify the structural integrity of their synthetic materials. The consistent crystallographic parameters between natural and synthetic simonkolleite underscore the robustness of the synthesis methods and the potential for utilizing this synthetic mineral in a wide array of scientific and industrial applications.

References

Validation

A Comparative Guide to the Synthesis of Zinc Chloride Hydroxide: The Influence of Different Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of zinc chloride hydroxide (B78521) (Zn₅(OH)₈Cl₂·H₂O), a compound with significant applications in pharmaceuticals and material science, is highly dependent on the choice of base used during its precipitation from a zinc chloride solution. The selection of the base, typically a strong or weak hydroxide, directly influences the physicochemical properties of the final product, including its crystallinity, morphology, particle size, and purity. This guide provides an objective comparison of the effects of different bases—sodium hydroxide (NaOH), ammonium (B1175870) hydroxide (NH₄OH), and potassium hydroxide (KOH)—on the synthesis of zinc chloride hydroxide, supported by experimental data from various studies.

Comparative Performance of Different Bases

The selection of a base in the synthesis of zinc chloride hydroxide dictates the reaction kinetics and the formation of intermediate complexes, which in turn affects the final product's characteristics. Strong bases like sodium hydroxide and potassium hydroxide tend to facilitate rapid precipitation, while a weak base like ammonium hydroxide allows for more controlled crystal growth.

ParameterSodium Hydroxide (NaOH)Ammonium Hydroxide (NH₄OH)Potassium Hydroxide (KOH)
Reaction Rate Rapid precipitationSlower, more controlled precipitationRapid precipitation
Morphology Can lead to the formation of ZnO as a byproduct depending on the OH:Zn ratio[1]Promotes the formation of hexagonal nanodisks[2]Can lead to greater aggregation of nanoparticles compared to NaOH[3]
Particle Size Dependent on OH:Zn molar ratio and maturation time[1]Can produce nanodisks with a width of 40 nm[2]Tends to produce more stable nanoparticles than NaOH in some cases[3]
Crystallinity Good crystallinity can be achieved[1]Good crystallinity, can be influenced by aging time and temperatureHigh crystallinity
Purity Pure simonkolleite can be obtained under optimized conditions[1]Can form soluble tetraamminezinc(II) complex in excess, affecting yield[2]High purity achievable
Byproducts ZnO can be a co-product[1]Soluble zinc-ammine complexes in excess baseMinimal byproducts under controlled conditions

Experimental Protocols

The following are representative experimental protocols for the synthesis of zinc chloride hydroxide using different bases, as adapted from the literature. It is important to note that the reaction conditions in these protocols are not identical, which will influence the results.

Synthesis using Sodium Hydroxide (NaOH)

This protocol is based on the study of the influence of synthesis conditions on simonkolleite/ZnO precipitation.[1]

  • Preparation of Solutions: Prepare an aqueous solution of zinc chloride (ZnCl₂) and a separate aqueous solution of sodium hydroxide (NaOH).

  • Precipitation: The precipitation is carried out in water thermostated at 50 °C. The NaOH solution is added to the ZnCl₂ solution under controlled stirring. The final OH:Zn molar ratio is a critical parameter and is varied to control the product phase (simonkolleite vs. ZnO).

  • Maturation: The resulting suspension is stirred for a specific maturation time after the addition of the base is complete.

  • Separation and Washing: The precipitate is separated from the solution by filtration. The collected solid is then washed with deionized water to remove any soluble impurities.

  • Drying: The washed product is dried in an oven at a controlled temperature.

Synthesis using Ammonium Hydroxide (NH₄OH)

This protocol is a general representation of the ammonia (B1221849) precipitation method.

  • Preparation of Solutions: Prepare an aqueous solution of zinc chloride (ZnCl₂) and a solution of ammonium hydroxide (NH₄OH).

  • Precipitation: The ammonium hydroxide solution is added dropwise to the zinc chloride solution at a controlled temperature (e.g., 80 °C) and flow rate (e.g., 300 mL/min) with constant stirring.

  • Aging: The reaction mixture is aged for a specific period (e.g., 5 hours) to allow for crystal growth and phase stabilization.

  • Separation and Washing: The precipitate is collected by filtration and washed thoroughly with deionized water.

  • Drying: The final product is dried at a specified temperature.

Synthesis using Potassium Hydroxide (KOH)

The protocol for KOH is similar to that of NaOH, as both are strong bases.

  • Preparation of Solutions: Prepare an aqueous solution of zinc chloride (ZnCl₂) and an aqueous solution of potassium hydroxide (KOH).

  • Precipitation: The KOH solution is added to the ZnCl₂ solution under vigorous stirring at a controlled temperature.

  • Maturation: The resulting mixture is stirred for a set period to ensure complete reaction and crystallization.

  • Separation and Washing: The precipitate is isolated by filtration and washed with deionized water.

  • Drying: The purified product is dried to a constant weight.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Solution Preparation cluster_synthesis Synthesis cluster_purification Purification & Characterization ZnCl2_Solution Zinc Chloride Solution Precipitation Precipitation ZnCl2_Solution->Precipitation Base_Solution Base Solution (NaOH, NH4OH, or KOH) Base_Solution->Precipitation Aging Aging / Maturation Precipitation->Aging Filtration Filtration & Washing Aging->Filtration Drying Drying Filtration->Drying Characterization Characterization (XRD, SEM, etc.) Drying->Characterization

Caption: Experimental workflow for the synthesis and characterization of zinc chloride hydroxide.

Logical Relationship: Base Selection and Product Properties

logical_relationship cluster_input Input Variable cluster_factors Influencing Factors cluster_output Output Properties Base Choice of Base Strength Base Strength (Strong vs. Weak) Base->Strength Complex_Formation Intermediate Complex Formation Base->Complex_Formation Reaction_Kinetics Reaction Kinetics Strength->Reaction_Kinetics Crystallinity Crystallinity Strength->Crystallinity Morphology Morphology Reaction_Kinetics->Morphology Particle_Size Particle Size Reaction_Kinetics->Particle_Size Purity Purity / Yield Complex_Formation->Purity

Caption: Influence of base selection on the final properties of zinc chloride hydroxide.

References

Comparative

A Comparative Guide to the Bioavailability of Tetrabasic Zinc Chloride and Zinc Gluconate

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the bioavailability of two zinc supplements: tetrabasic zinc chloride (TBZC) and zinc gluconate. The informat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of two zinc supplements: tetrabasic zinc chloride (TBZC) and zinc gluconate. The information presented is based on available scientific literature and is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of zinc compounds for research and product development.

Executive Summary

Direct comparative studies on the bioavailability of tetrabasic zinc chloride and zinc gluconate in the same species are limited. However, by examining their performance in individual studies and against common reference compounds like zinc oxide, we can draw inferences about their relative absorption and efficacy. Zinc gluconate is a well-studied organic zinc salt in human clinical trials, demonstrating good bioavailability. Tetrabasic zinc chloride, a crystalline inorganic zinc compound, has shown promising results in animal studies, suggesting higher relative bioavailability compared to zinc oxide. This guide will delve into the quantitative data, experimental methodologies, and the underlying physiological pathways of zinc absorption to provide a comprehensive comparison.

Quantitative Data Presentation

The following tables summarize the key pharmacokinetic parameters for zinc gluconate from human studies and the relative bioavailability of tetrabasic zinc chloride from animal studies.

Table 1: Pharmacokinetic Parameters of Zinc Gluconate in Humans

ParameterValueStudy PopulationDosageComparatorReference
Fractional Zinc Absorption 60.9% (median)15 healthy adults10 mg elemental zincZinc Oxide (49.9%)--INVALID-LINK--[1]
Cmax (Maximum Concentration) 18.3% higher12 healthy male subjects20 mg elemental zinc daily for 14 daysZinc Oxide--INVALID-LINK--[2][3]
AUC (Area Under the Curve) 8.1% higher12 healthy male subjects20 mg elemental zinc daily for 14 daysZinc Oxide--INVALID-LINK--[2][3]
Tmax (Time to Max. Concentration) No significant difference12 healthy male subjects20 mg elemental zinc daily for 14 daysZinc Oxide--INVALID-LINK--[2][3]

Note: Cmax and AUC values are presented as a percentage increase compared to the comparator, as reported in the study.

Table 2: Relative Bioavailability of Tetrabasic Zinc Chloride (TBZC) in Weaned Piglets

ParameterRelative Bioavailability (%)Animal ModelComparatorReference
Plasma Zinc (Week 2) 159%Weanling pigletsZinc Oxide--INVALID-LINK--[4]
Plasma Zinc (Week 4) 125%Weanling pigletsZinc Oxide--INVALID-LINK--[4]
Liver Zinc 128%Weanling pigletsZinc Oxide--INVALID-LINK--[4]
Kidney Zinc 123%Weanling pigletsZinc Oxide--INVALID-LINK--[4]
Metacarpal Zinc 122%Weanling pigletsZinc Oxide--INVALID-LINK--[4]

Note: Relative bioavailability is calculated with zinc oxide as the reference (100%).

Experimental Protocols

Human Bioavailability Study of Zinc Gluconate

Objective: To compare the pharmacokinetics of zinc gluconate with zinc oxide.

Study Design: A randomized, crossover study was conducted in 12 healthy male subjects.[2][3]

Participants: 12 healthy male subjects, with a median age of 24 years.[2][3]

Intervention:

  • Oral administration of 20 mg of elemental zinc as zinc gluconate daily for 14 days.[2][3]

  • Oral administration of 17.4 mg of elemental zinc as zinc oxide daily for 14 days.[2][3]

  • A washout period of at least 14 days between each treatment phase.[2][3]

Sample Collection and Analysis:

  • Blood samples were collected at various time points to determine plasma zinc concentrations.

  • Plasma zinc concentrations were measured using inductively coupled plasma-atomic emission spectroscopy (ICP-AES).[2][3]

Pharmacokinetic Analysis: The maximum plasma zinc concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC) were calculated and compared between the two zinc formulations.[2][3]

Animal Bioavailability Study of Tetrabasic Zinc Chloride

Objective: To determine the relative bioavailability of zinc from tetrabasic zinc chloride compared to zinc oxide in weanling piglets.

Study Design: An experiment was conducted with 180 weanling piglets assigned to six dietary treatment groups.[4]

Animals: 180 weanling piglets with an average body weight of 7.5 kg.[4]

Intervention:

  • Pigs were fed diets supplemented with varying levels of zinc from either TBZC (1500, 2250, and 3000 mg/kg) or zinc oxide (2250 and 3000 mg/kg) for 28 days.[4]

  • A control group received a diet with no supplemental zinc.

Sample Collection and Analysis:

  • Blood samples were collected at week 2 and week 4 to measure plasma zinc concentrations.

  • At the end of the 28-day study, tissue samples (liver, kidney, and metacarpal bone) were collected for zinc analysis.

  • Zinc concentrations in plasma and tissues were determined.

Relative Bioavailability Calculation: The relative bioavailability of TBZC was calculated using the slope-ratio assay, where the zinc concentration in plasma or tissues was regressed on the supplemental zinc intake. The ratio of the slopes of the regression lines for TBZC and zinc oxide represents the relative bioavailability.

Mandatory Visualization

Intestinal Zinc Absorption Pathway

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Zn2+ Zn2+ ZIP4 ZIP4 Zn2+->ZIP4 Apical Membrane Cytosolic Zn2+ Cytosolic Zn2+ ZIP4->Cytosolic Zn2+ MT Metallothionein ZnT1 ZnT1 Portal Blood Zn2+ Portal Blood Zn2+ ZnT1->Portal Blood Zn2+ Basolateral Membrane Cytosolic Zn2+->MT Storage Cytosolic Zn2+->ZnT1

Caption: Intestinal absorption of zinc via ZIP and ZnT transporters.

Comparative Experimental Workflow for Bioavailability Studies

cluster_human Human Study (Zinc Gluconate) cluster_animal Animal Study (TBZC) H_Subject Healthy Human Volunteers H_Design Randomized Crossover Design H_Subject->H_Design H_Dosing Oral Dosing: Zinc Gluconate vs. Zinc Oxide H_Design->H_Dosing H_Sample Serial Blood Sampling H_Dosing->H_Sample H_Analysis Plasma Zinc Analysis (ICP-OES) H_Sample->H_Analysis H_PK Pharmacokinetic Analysis (Cmax, AUC) H_Analysis->H_PK A_Subject Weanling Piglets A_Design Dietary Treatment Groups A_Subject->A_Design A_Dosing Dietary Supplementation: TBZC vs. Zinc Oxide A_Design->A_Dosing A_Sample Blood & Tissue Sampling A_Dosing->A_Sample A_Analysis Zinc Concentration Analysis A_Sample->A_Analysis A_RBV Relative Bioavailability Calculation A_Analysis->A_RBV

Caption: Workflow for human and animal bioavailability studies.

Discussion and Comparison

A direct, head-to-head comparison of the bioavailability of tetrabasic zinc chloride and zinc gluconate is challenging due to the lack of studies employing the same species and methodology. However, the available data provides valuable insights into their respective profiles.

Zinc Gluconate: As an organic salt, zinc gluconate is well-absorbed in humans. Human clinical trials have demonstrated its superiority over zinc oxide, an inorganic and less soluble form of zinc.[1][2][3] The data consistently shows higher plasma zinc concentrations and overall absorption from zinc gluconate.[2][3] The use of the double-isotope tracer method in some studies provides a robust and accurate measure of fractional zinc absorption.

Tetrabasic Zinc Chloride: Animal studies, particularly in weaned piglets, suggest that TBZC has a significantly higher relative bioavailability compared to zinc oxide.[4] The crystalline structure of TBZC may contribute to its improved absorption characteristics over the more common inorganic zinc oxide. It is important to note that these findings are in an animal model and may not be directly extrapolated to humans. However, the consistent and marked increase in bioavailability relative to zinc oxide across various tissues is a strong indicator of its potential as a highly bioavailable zinc source.

Comparative Analysis:

  • Evidence Base: The evidence for zinc gluconate's bioavailability in humans is more extensive and direct. The data for TBZC is promising but is currently limited to animal models.

  • Performance vs. Zinc Oxide: Both zinc gluconate and TBZC have demonstrated superior bioavailability compared to zinc oxide. This suggests that both are more effective at delivering zinc into the systemic circulation than this common, less soluble inorganic zinc form.

  • Potential for Human Application: While zinc gluconate is a well-established and effective option for human supplementation, the high relative bioavailability of TBZC in animal models warrants further investigation in human clinical trials to determine its efficacy and potential advantages.

Conclusion

Both tetrabasic zinc chloride and zinc gluconate appear to be highly bioavailable sources of zinc, outperforming the less soluble zinc oxide. Zinc gluconate is supported by a strong body of evidence from human clinical trials. Tetrabasic zinc chloride shows significant promise based on animal studies, indicating a potentially high bioavailability that needs to be confirmed in human studies. For researchers and drug development professionals, the choice between these two compounds may depend on the specific application, the need for human-proven efficacy (favoring zinc gluconate), or the interest in exploring a potentially more bioavailable novel compound (TBZC). Further direct comparative studies in humans are necessary to definitively establish the relative bioavailability of tetrabasic zinc chloride versus zinc gluconate.

References

Validation

Performance of Simonkolleite-Derived ZnO in Dye-Sensitized Solar Cells: A Comparative Guide

For researchers, scientists, and professionals in drug development exploring novel materials for renewable energy applications, this guide provides a comparative analysis of zinc oxide (ZnO) derived from simonkolleite fo...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development exploring novel materials for renewable energy applications, this guide provides a comparative analysis of zinc oxide (ZnO) derived from simonkolleite for use in dye-sensitized solar cells (DSSCs). The performance of this promising material is benchmarked against ZnO synthesized through other established methods, supported by experimental data and detailed protocols.

Executive Summary

Zinc oxide (ZnO) is a versatile semiconductor material widely investigated for its potential in next-generation solar cells due to its high electron mobility and ease of synthesis. A notable precursor for ZnO is simonkolleite (Zn₅(OH)₈Cl₂·H₂O), a layered zinc hydroxide (B78521) chloride mineral. The synthesis of ZnO from simonkolleite offers a potentially low-temperature and energy-efficient route to producing photoanodes for DSSCs. This guide evaluates the performance of simonkolleite-derived ZnO in DSSCs and compares it with ZnO produced via conventional methods such as hydrothermal, sol-gel, and co-precipitation techniques. While ZnO nanoparticles synthesized by other methods have demonstrated higher efficiencies in some studies, the simonkolleite-derived route presents a compelling alternative with potential for optimization.

Performance Comparison of ZnO Synthesis Methods in DSSCs

The efficiency of a dye-sensitized solar cell is primarily evaluated by its power conversion efficiency (PCE), which is determined by the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF). The following table summarizes the performance of DSSCs fabricated with ZnO photoanodes synthesized from different precursors and methods.

Synthesis Method from PrecursorZnO MorphologyPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF)Reference
Simonkolleite (Pulsed Electrodeposition) Crystalline, Mesoporous Film1.74Data not availableData not availableData not available[1]
Nanoparticles (General)Nanoparticlesup to 6.2Data not availableData not availableData not available[2]
HydrothermalNanorods0.64 - 2.530.43 - 0.824.96 - 5.490.37 - 0.61[3][4]
Sol-GelNanoparticles1.080.524.250.50[5][6]
Co-precipitationNanoparticles3.5Data not availableData not availableData not available[7][8]
Double-Layered NanopowderNanoparticles2.53Data not available8.57Data not available[9]

Experimental Protocols

Detailed methodologies for the synthesis of ZnO from simonkolleite and other common techniques, along with the fabrication of the DSSC, are crucial for reproducibility and further research.

Synthesis of ZnO from Simonkolleite via Pulsed Electrodeposition and Thermal Treatment

This method involves the electrochemical deposition of a simonkolleite film followed by a low-temperature conversion to ZnO.

a) Pulsed Electrodeposition of Simonkolleite:

  • Electrolyte Preparation: An aqueous solution containing 0.1 M zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) and 0.1 M potassium chloride (KCl) is prepared.

  • Electrochemical Cell: A three-electrode setup is used with a fluorine-doped tin oxide (FTO) coated glass substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode.

  • Deposition Parameters: Pulsed electrodeposition is carried out at a controlled temperature (e.g., 70 °C). The pulse profile consists of an "on" potential (e.g., -1.2 V) for a specific duration followed by an "off" period at open circuit. This process is repeated for a set number of cycles to achieve the desired film thickness.

b) Thermal Conversion to ZnO:

  • The simonkolleite-coated FTO substrate is rinsed with deionized water and dried.

  • The film is then subjected to a thermal treatment at a relatively low temperature, for instance, 250 °C in air for a specified duration to convert the simonkolleite into a crystalline, mesoporous ZnO film.[1]

Alternative ZnO Synthesis Methods

a) Hydrothermal Synthesis of ZnO Nanorods:

  • Seed Layer Deposition: A thin seed layer of ZnO is typically deposited on the FTO substrate. This can be done by spin-coating a solution of zinc acetate (B1210297) dihydrate in ethanol (B145695) and then annealing at a high temperature (e.g., 350 °C).

  • Growth Solution: An aqueous solution of zinc nitrate hexahydrate and hexamethylenetetramine (HMTA) is prepared.

  • Hydrothermal Growth: The seeded FTO substrate is placed in the growth solution in a sealed vessel and heated in an oven at a specific temperature (e.g., 90 °C) for several hours. The nanorods grow vertically on the substrate.[10][11]

b) Sol-Gel Synthesis of ZnO Nanoparticles:

  • Precursor Solution: Zinc acetate dihydrate is dissolved in a solvent like methanol (B129727) or ethanol with the aid of a stabilizer, such as monoethanolamine.

  • Gel Formation: The solution is stirred and heated, leading to the formation of a clear and stable sol, which upon aging or further processing, turns into a gel.

  • Nanoparticle Formation: The gel is dried and then calcined at a high temperature (e.g., 450-600 °C) to obtain crystalline ZnO nanoparticles.[5][6][12][13][14]

c) Co-precipitation Synthesis of ZnO Nanoparticles:

  • Precursor Solution: An aqueous solution of a zinc salt, such as zinc nitrate or zinc acetate, is prepared.

  • Precipitation: A precipitating agent, typically a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added dropwise to the zinc salt solution under vigorous stirring. This leads to the formation of a zinc hydroxide or zinc oxide precipitate.

  • Washing and Calcination: The precipitate is washed several times with deionized water and ethanol to remove impurities and then dried. Finally, the dried powder is calcined at a high temperature to yield ZnO nanoparticles.[7][8][15][16]

DSSC Fabrication and Characterization

a) Photoanode Preparation:

  • A paste of the synthesized ZnO nanoparticles is prepared using a binder (e.g., ethyl cellulose) and a solvent (e.g., terpineol).

  • This paste is deposited on the FTO glass substrate using a technique like doctor-blading or screen printing to form a uniform film of desired thickness.

  • The film is then sintered at a high temperature (e.g., 450 °C) to ensure good particle-to-particle connection and adhesion to the substrate.

b) Dye Sensitization:

  • The sintered ZnO photoanode is immersed in a dye solution (e.g., N719, N3, or organic dyes) for a specific period to allow for the adsorption of dye molecules onto the ZnO surface.

c) Assembly of the DSSC:

  • A counter electrode, typically a platinized FTO glass, is placed over the dye-sensitized photoanode, separated by a thin polymer spacer.

  • The space between the electrodes is filled with an electrolyte solution containing a redox couple, commonly iodide/triiodide (I⁻/I₃⁻).

d) Characterization:

  • The photovoltaic performance of the assembled DSSC is measured under simulated sunlight (AM 1.5G, 100 mW/cm²) using a solar simulator. The current-voltage (I-V) characteristics are recorded to determine the PCE, Jsc, Voc, and FF.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the synthesis of ZnO from simonkolleite and the general workflow for fabricating and testing a dye-sensitized solar cell.

DSSC_Fabrication_Workflow cluster_synthesis ZnO Photoanode Synthesis cluster_assembly DSSC Assembly cluster_testing Performance Testing Precursor Simonkolleite Precursor (or other Zinc Salt) Synthesis Synthesis Method (e.g., Electrodeposition, Hydrothermal, Sol-Gel) Precursor->Synthesis ZnO_Film ZnO Nanostructured Film on FTO Synthesis->ZnO_Film Dye Dye Sensitization ZnO_Film->Dye Assembly Cell Assembly (with Counter Electrode and Electrolyte) Dye->Assembly Solar_Sim Solar Simulator (AM 1.5G) Assembly->Solar_Sim IV_Curve I-V Characterization Solar_Sim->IV_Curve Performance Performance Metrics (PCE, Jsc, Voc, FF) IV_Curve->Performance

Fig. 1. General workflow for DSSC fabrication and testing.

Simonkolleite_to_ZnO Start Start: Prepare Electrolyte (Zn(NO₃)₂ + KCl) Electrodeposition Pulsed Electrodeposition on FTO Substrate Start->Electrodeposition Simonkolleite_Film Formation of Simonkolleite Film (Zn₅(OH)₈Cl₂·H₂O) Electrodeposition->Simonkolleite_Film Thermal_Treatment Low-Temperature Thermal Treatment (e.g., 250°C) Simonkolleite_Film->Thermal_Treatment ZnO_Photoanode Crystalline, Mesoporous ZnO Photoanode Thermal_Treatment->ZnO_Photoanode

Fig. 2. Synthesis of ZnO photoanode from simonkolleite.

Conclusion

The use of simonkolleite as a precursor for ZnO in dye-sensitized solar cells presents a promising, low-temperature synthesis route. While the reported power conversion efficiency of 1.74% for simonkolleite-derived ZnO is currently lower than the highest efficiencies achieved with ZnO from other methods, there is significant potential for optimization.[1] Factors such as the morphology of the resulting ZnO, film thickness, and the choice of dye and electrolyte can be further investigated to enhance performance. Researchers are encouraged to explore this synthesis pathway as a potentially more sustainable and cost-effective method for producing efficient photoanodes for DSSCs. The detailed experimental protocols provided in this guide serve as a foundation for future research and development in this area.

References

Comparative

A Comparative Analysis of the Stability of Different Zinc Hydroxy Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the stability of four common zinc hydroxy salts: zinc hydroxychloride (Zn₅(OH)₈Cl₂·H₂O), zinc hydroxysulfate (Zn₄(OH)₆(SO₄)·xH₂O), zinc hydroxynitrate (Zn₅(OH)₈(NO₃)₂·2H₂O), and zinc hydroxycarbonate (Zn₅(CO₃)₂(OH)₆). Understanding the thermal and chemical stability of these compounds is crucial for their application in various fields, including pharmaceuticals, catalysis, and material science. This document summarizes key experimental data, details the methodologies used for their characterization, and provides visual representations of experimental workflows and decomposition pathways.

Executive Summary

The stability of zinc hydroxy salts is significantly influenced by the nature of the counter-anion. Thermal stability, as determined by thermogravimetric analysis (TGA), generally follows the order:

Zinc Hydroxysulfate > Zinc Hydroxychloride ≈ Zinc Hydroxynitrate > Zinc Hydroxycarbonate

Zinc hydroxysulfate exhibits the highest thermal stability, with complete decomposition to zinc oxide (ZnO) occurring at temperatures around 800°C. In contrast, zinc hydroxycarbonate is the least thermally stable, decomposing to ZnO at approximately 240-250°C. Zinc hydroxychloride and zinc hydroxynitrate show intermediate thermal stabilities, with decomposition to ZnO generally completing around 300°C.

Chemically, the stability of these salts is highly dependent on the pH of the surrounding medium. Being salts of a weak base (zinc hydroxide), they tend to dissolve in acidic conditions. In alkaline environments, their behavior is more complex due to the amphoteric nature of zinc hydroxide, which can form soluble zincate ions at high pH.

Data Presentation

Comparative Thermal Stability of Zinc Hydroxy Salts

The following table summarizes the thermal decomposition data for the four zinc hydroxy salts, collated from various studies. It is important to note that the exact decomposition temperatures can vary depending on the experimental conditions, such as the heating rate and the atmosphere.

Zinc Hydroxy SaltFormulaDecomposition Onset (°C)Final Decomposition to ZnO (°C)Key Intermediates
Zinc Hydroxychloride Zn₅(OH)₈Cl₂·H₂O~165 - 210>300 (volatilization of ZnCl₂)Zn(OH)Cl, ZnCl₂
Zinc Hydroxysulfate Zn₄(OH)₆(SO₄)·xH₂O~235~800Anhydrous zinc hydroxysulfate, Zn₃(OH)₂(SO₄)₂, Zn₃O(SO₄)₂
Zinc Hydroxynitrate Zn₅(OH)₈(NO₃)₂·2H₂O~120 - 183~300Anhydrous Zn₅(OH)₈(NO₃)₂, Zn₃(OH)₄(NO₃)₂
Zinc Hydroxycarbonate Zn₅(CO₃)₂(OH)₆~240~250None (single-step decomposition)

Experimental Protocols

The stability of zinc hydroxy salts is primarily evaluated using the following experimental techniques:

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, decomposition temperatures, and characterize the different stages of decomposition.

Methodology:

  • Instrumentation: A simultaneous TGA/DSC analyzer is used.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the zinc hydroxy salt is placed in an alumina (B75360) or platinum crucible.

  • Experimental Conditions:

    • Atmosphere: The analysis is typically carried out under a controlled atmosphere, such as dry air or an inert gas (e.g., nitrogen or argon), at a constant flow rate (e.g., 50 mL/min).

    • Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

    • Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 900-1000 °C).

  • Data Analysis: The TGA curve plots the percentage of mass loss as a function of temperature, revealing the temperatures at which dehydration, dehydroxylation, and decomposition of the anion occur. The DSC curve shows the heat flow to or from the sample, indicating whether the decomposition processes are endothermic or exothermic.

Powder X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the initial salt, intermediate compounds formed during decomposition, and the final solid product.

Methodology:

  • Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is commonly used.

  • Sample Preparation: The solid sample is finely ground and mounted on a sample holder. For in-situ studies, a high-temperature attachment is used to heat the sample during XRD analysis.

  • Data Acquisition: The sample is scanned over a specific 2θ range (e.g., 10-80°) to obtain the diffraction pattern.

  • Data Analysis: The obtained diffraction peaks are compared with standard diffraction patterns from databases (e.g., the Joint Committee on Powder Diffraction Standards - JCPDS) to identify the crystalline structures.

pH-Dependent Solubility Studies

Objective: To assess the chemical stability of the zinc hydroxy salts in aqueous media at different pH values.

Methodology:

  • Materials: The zinc hydroxy salt, deionized water, and solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) for pH adjustment.

  • Procedure:

    • A known amount of the zinc hydroxy salt is suspended in a series of aqueous solutions with varying initial pH values.

    • The suspensions are stirred at a constant temperature until equilibrium is reached (this can take several hours or days).

    • The solid and liquid phases are separated by filtration or centrifugation.

    • The pH of the supernatant is measured.

    • The concentration of dissolved zinc in the supernatant is determined using techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Data Analysis: The concentration of dissolved zinc is plotted against the equilibrium pH to generate a solubility curve, which illustrates the stability of the salt across the pH range.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Stability Analysis cluster_synthesis Sample Preparation cluster_thermal Thermal Stability Analysis cluster_chemical Chemical Stability Analysis cluster_data Data Analysis & Comparison synthesis Synthesis of Zinc Hydroxy Salts (e.g., Precipitation) characterization Initial Characterization (XRD, FTIR, SEM) synthesis->characterization tga_dsc TGA / DSC Analysis characterization->tga_dsc ph_solubility pH-Dependent Solubility Studies characterization->ph_solubility in_situ_xrd In-situ XRD tga_dsc->in_situ_xrd Identify decomposition temperatures for XRD data_compilation Compile Data into Comparative Tables tga_dsc->data_compilation in_situ_xrd->data_compilation aas_icp AAS / ICP-OES Analysis of Dissolved Zinc ph_solubility->aas_icp aas_icp->data_compilation stability_ranking Rank Stability of Salts data_compilation->stability_ranking

Caption: Experimental workflow for the comparative stability analysis of zinc hydroxy salts.

Decomposition_Pathway General Thermal Decomposition Pathway of Zinc Hydroxy Salts ZHS_Hydrated Zinc Hydroxy Salt (Hydrated) ZHS_Anhydrous Anhydrous Zinc Hydroxy Salt ZHS_Hydrated->ZHS_Anhydrous Dehydration (loss of H₂O) Intermediates Intermediate Phases (e.g., other hydroxy salts, oxysalts) ZHS_Anhydrous->Intermediates Dehydroxylation & Anion Decomposition (loss of H₂O, CO₂, NOx, SOx, etc.) ZnO Zinc Oxide (ZnO) (Final Product) Intermediates->ZnO Further Decomposition

Safety & Regulatory Compliance

Safety

Proper Disposal of Zinc Chloride Hydroxide: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are critical for maintaining a secure and compliant laboratory environment. Zinc chloride hydroxide (B7852...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are critical for maintaining a secure and compliant laboratory environment. Zinc chloride hydroxide (B78521), a compound utilized in various chemical syntheses, requires specific disposal procedures to mitigate potential environmental and health risks. This document provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the proper management of zinc chloride hydroxide waste.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to the following safety protocols. This information is summarized in the table below for quick reference.

Safety PrecautionDetailed Guideline
Personal Protective Equipment (PPE) Always wear appropriate PPE, including chemical-resistant gloves, splash goggles, a lab coat, and an apron.[1]
Ventilation Conduct all handling and disposal procedures in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
Spill Management In the event of a spill, avoid dust formation.[2][3] Contain the material and cover it with an inert, non-combustible absorbent such as sand, earth, or vermiculite (B1170534) before collection into a suitable waste container.[2][3]
Waste Segregation Do not mix zinc chloride hydroxide waste with other chemical waste streams unless explicitly instructed by a verified procedure.
Emergency Procedures In case of skin contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.

II. Disposal Procedures

The primary method for the safe disposal of zinc chloride hydroxide from a laboratory setting is through chemical neutralization to precipitate the zinc as a less soluble and less hazardous compound. The resulting solid waste must then be disposed of as hazardous waste.

Core Principle: The fundamental strategy for treating zinc chloride hydroxide waste is to convert the soluble zinc compound into an insoluble zinc salt, typically zinc hydroxide or zinc carbonate. This process is achieved by carefully adjusting the pH of the waste solution with a basic solution.

Detailed Experimental Protocol for Neutralization:

Objective: To neutralize acidic zinc chloride hydroxide waste and precipitate zinc ions for safe disposal.

Materials:

  • Zinc chloride hydroxide waste solution

  • Sodium hydroxide (NaOH) solution (1 M) or Sodium carbonate (Na₂CO₃) solution (10%)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and magnetic stir bar

  • Beakers or flasks of appropriate size

  • Filter paper and funnel, or vacuum filtration apparatus

  • Designated hazardous waste container, properly labeled

Procedure:

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Perform the entire procedure within a certified chemical fume hood.

    • If the zinc chloride hydroxide waste is in solid form, dissolve it in a minimal amount of water in a suitable beaker.

  • Neutralization:

    • Place the beaker containing the aqueous zinc chloride hydroxide waste on a stir plate and add a magnetic stir bar.

    • Begin stirring the solution at a moderate speed.

    • Slowly and carefully add the sodium hydroxide or sodium carbonate solution dropwise to the stirring waste solution. A white precipitate of zinc hydroxide or zinc carbonate will begin to form.

    • Monitor the pH of the solution frequently using pH indicator strips or a pH meter.

    • Continue adding the basic solution until the pH of the mixture reaches a neutral range, typically between 6.0 and 8.0.[1] For drain disposal of the supernatant, a pH range of 5.5 to 9.5 is generally acceptable, but local regulations must be verified.[4]

  • Precipitation and Separation:

    • Once the desired pH is achieved, allow the mixture to stir for an additional 15-20 minutes to ensure the precipitation reaction is complete.

    • Turn off the stir plate and allow the precipitate to settle.

    • Separate the solid precipitate from the liquid supernatant by gravity or vacuum filtration.

  • Waste Disposal:

    • Solid Waste: Carefully collect the filtered solid (zinc hydroxide/carbonate). Place the solid waste into a clearly labeled hazardous waste container designated for heavy metal waste.

    • Liquid Waste (Supernatant): Test the pH of the supernatant again to ensure it is within the acceptable range for aqueous waste in your facility. The concentration of zinc in the supernatant should be below the permissible limits set by local regulations before it can be considered for drain disposal. It is highly recommended to have the supernatant tested for residual zinc concentration. If the zinc concentration is above the local limit, it must also be collected as hazardous aqueous waste.

III. Quantitative Data and Regulatory Limits

The disposal of zinc-containing waste is regulated due to its environmental toxicity. The following table summarizes key quantitative data relevant to the disposal of zinc compounds.

ParameterValue/RangeRegulatory Body/Source
Target pH for Neutralization 6.0 - 8.0General laboratory practice[1]
Acceptable pH for Drain Disposal (Supernatant) 5.5 - 9.5Varies by municipality; check local regulations[4]
Permissible Zinc Limit in Wastewater (Metal Finishing Industry) 1.48 ppm (monthly average)US EPA[5]
Permissible Zinc Limit in Wastewater (Centralized Treatment Facilities) 0.252 - 4.50 ppm (monthly average)US EPA[5]
Recommended Maximum Zinc Limit in Wastewater 5.0 mg/L (5 ppm)World Health Organization (WHO)[6]

IV. Alternative Disposal Methods

For laboratories that generate large quantities of zinc chloride hydroxide waste or lack the facilities for chemical neutralization, the following options should be considered:

  • Designated Hazardous Waste Facility: Collect and store the zinc chloride hydroxide waste in a sealed, sturdy, and properly labeled container.[1] Arrange for pickup and disposal by a licensed hazardous waste facility.[1]

  • Professional Disposal Services: Engage a professional hazardous waste disposal company that can provide guidance and services for the proper management and disposal of your chemical waste.[1]

V. Workflow for Zinc Chloride Hydroxide Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of zinc chloride hydroxide waste.

DisposalWorkflow start Start: Zinc Chloride Hydroxide Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Waste Form dissolve Dissolve in Water assess_form->dissolve Solid neutralize Neutralize with NaOH or Na2CO3 to pH 6.0-8.0 assess_form->neutralize Aqueous dissolve->neutralize ppe->assess_form separate Separate Precipitate (Filtration) neutralize->separate solid_waste Dispose of Solid as Hazardous Waste separate->solid_waste liquid_waste Test Supernatant pH and Zinc Concentration separate->liquid_waste end End solid_waste->end drain_disposal Dispose of Supernatant Down Drain (if compliant) liquid_waste->drain_disposal Compliant hazardous_liquid Collect Supernatant as Hazardous Aqueous Waste liquid_waste->hazardous_liquid Non-Compliant drain_disposal->end hazardous_liquid->end

Caption: Workflow for the safe disposal of zinc chloride hydroxide waste.

By adhering to these detailed procedures and safety guidelines, laboratory professionals can ensure the responsible and compliant disposal of zinc chloride hydroxide, thereby protecting both themselves and the environment. Always consult your institution's specific safety protocols and local regulations before proceeding with any chemical waste disposal.

References

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling Zinc Chloride Hydroxide

For Immediate Reference: Essential Safety and Handling Protocols for Zinc Chloride Hydroxide (B78521) This guide provides critical safety and logistical information for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for Zinc Chloride Hydroxide (B78521)

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with zinc chloride hydroxide. Adherence to these procedures is paramount to ensure a safe laboratory environment and prevent hazardous incidents.

Personal Protective Equipment (PPE)

When handling zinc chloride hydroxide, a comprehensive suite of personal protective equipment is mandatory to prevent contact with skin, eyes, and the respiratory system.[1][2][3]

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and/or a full-face shield should be worn where dusting or splashing of solutions is possible.[1]Protects against irritation, burns, and potential eye damage from contact with zinc chloride hydroxide.[3]
Skin Protection Wear protective gloves (e.g., Nitrile rubber) and clean, body-covering clothing.[1][4] Waterproof boots are also recommended.[1]Prevents skin irritation and burns.[1][3] Protective clothing should be made of a material that is impermeable to the chemical.[3]
Respiratory Protection For conditions where dust or mist is present and engineering controls are insufficient, a NIOSH-approved particulate respirator should be worn.[1] For emergencies or unknown exposure levels, a full-face positive-pressure, air-supplied respirator is necessary.[1]Protects against inhalation of dust or fumes, which can cause respiratory irritation.[4] A gas mask should be worn when exposure to its dust is possible.[2]

Operational and Disposal Plans

Handling and Storage

Proper handling and storage procedures are crucial to maintaining the stability of zinc chloride hydroxide and ensuring the safety of laboratory personnel.

  • Handling:

    • Always handle in a well-ventilated area.[1]

    • Avoid generating dust.[1][5]

    • Do not eat, drink, or smoke when using this product.[5]

    • Wash hands thoroughly after handling.[1]

    • Avoid contact with skin, eyes, and clothing.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[1][5]

    • Keep containers tightly closed.[1][5]

    • Store away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Spills:

    • For a small spill, use appropriate tools to place the spilled solid into a convenient waste disposal container.[1]

    • For a large spill, avoid inhaling dust and creating dust clouds.[1] Contain the spilled material and cover it with an inert, non-combustible absorbent material like sand or earth.[1][5] Then, shovel the material into a suitable waste disposal container.[1][5]

    • Finish cleaning by spreading water on the contaminated surface and dispose of it according to legal requirements.[1][5]

  • First Aid:

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1]

    • Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of water.[2]

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6]

    • Ingestion: If swallowed, induce vomiting immediately after giving two glasses of water. Never give anything by mouth to an unconscious person.[1]

Disposal Plan

Waste containing zinc chloride hydroxide must be disposed of in accordance with federal, state, and local environmental regulations.[5]

  • Hazardous Waste Facility: The safest method is to take the sealed and properly labeled container to a designated hazardous waste facility.[7]

  • Neutralization: Another option is to neutralize the zinc chloride with a suitable base like sodium hydroxide or sodium carbonate to form a less hazardous product that can be disposed of as non-hazardous waste, provided local regulations permit it.[7] This process should only be performed by trained professionals.[7]

  • Professional Disposal Services: Engaging a professional hazardous waste disposal service is also a recommended option.[7]

Visualizing Safety Protocols

To further clarify the necessary procedures, the following diagrams illustrate the safe handling workflow and the decision-making process for spill response.

G Safe Handling Workflow for Zinc Chloride Hydroxide cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure a Review Safety Data Sheet (SDS) b Ensure proper ventilation a->b c Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) b->c d Weigh/measure the required amount (Minimize dust generation) c->d e Perform experimental procedure d->e f Decontaminate work surfaces e->f g Dispose of waste in a labeled, sealed container f->g h Remove and properly store/dispose of PPE g->h i Wash hands thoroughly h->i

Caption: A flowchart outlining the step-by-step process for safely handling zinc chloride hydroxide.

G Zinc Chloride Hydroxide Spill Response start Spill Occurs is_large Is the spill large? start->is_large small_spill Small Spill: Use appropriate tools to scoop solid into a waste container. is_large->small_spill No large_spill Large Spill: Evacuate area if necessary. Avoid inhaling dust. is_large->large_spill Yes clean Clean the contaminated surface with water. small_spill->clean absorb Cover with inert, non-combustible absorbent material (e.g., sand, earth). large_spill->absorb collect Shovel material into a labeled waste disposal container. absorb->collect collect->clean dispose Dispose of waste according to regulations. clean->dispose end Spill Response Complete dispose->end

References

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